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  • Product: 7-Bromoquinoline hydrochloride

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Gould-Jacobs Synthesis of 7-Bromoquinoline Hydrochloride

Executive Summary Target Molecule: 7-Bromoquinoline Hydrochloride (CAS: 4965-36-0 for free base). Primary Methodology: Gould-Jacobs Reaction followed by Dehydroxylation.[1][2] Critical Challenge: Regioselectivity of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 7-Bromoquinoline Hydrochloride (CAS: 4965-36-0 for free base). Primary Methodology: Gould-Jacobs Reaction followed by Dehydroxylation.[1][2] Critical Challenge: Regioselectivity of the 3-bromoaniline cyclization and chemoselective removal of the 4-hydroxyl group without debromination.

This guide details the synthesis of the 7-bromoquinoline scaffold using the Gould-Jacobs protocol. While the classic Gould-Jacobs reaction yields 7-bromo-4-hydroxyquinoline (a quinolone), this document extends the workflow to the parent 7-bromoquinoline hydrochloride to satisfy the specific target requirement. It addresses the critical regiochemical competition between the 5- and 7-isomers and provides a robust, scalable process for pharmaceutical applications.

Part 1: Strategic Analysis & Mechanism

The Gould-Jacobs Logic

The Gould-Jacobs reaction is the preferred industrial route for quinoline scaffolds due to its use of inexpensive starting materials (anilines and malonates) and scalability. However, when applied to 3-bromoaniline , the reaction faces a regioselectivity bifurcation.

  • Pathway A (Preferred): Cyclization occurs para to the bromine atom, yielding the 7-bromo isomer. This is sterically favored.

  • Pathway B (Minor Impurity): Cyclization occurs ortho to the bromine atom, yielding the 5-bromo isomer.

Mechanistic Pathway (Graphviz Visualization)

The reaction proceeds through three distinct phases: Condensation (Enamine formation), Thermal Cyclization (Benzannulation), and Decarboxylation.

GouldJacobsMechanism Start 3-Bromoaniline + EMME Enamine Enamine Intermediate (Diethyl (3-bromoanilino)methylenemalonate) Start->Enamine Condensation (-EtOH) Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Heat Isomers Isomer Mixture: 7-Bromo (Major) + 5-Bromo (Minor) Cyclization->Isomers Ring Closure Saponification Hydrolysis & Decarboxylation (NaOH -> Heat) Isomers->Saponification Isolate Major Intermediate 7-Bromo-4-hydroxyquinoline (The 'Gould-Jacobs Product') Saponification->Intermediate -CO2 Dehydroxy Aromatization (POCl3 -> Reduction) Intermediate->Dehydroxy Functionalization Final 7-Bromoquinoline HCl Dehydroxy->Final Salt Formation

Figure 1: The strategic pathway from 3-bromoaniline to the target 7-bromoquinoline hydrochloride.

Part 2: Detailed Experimental Protocol

Phase I: The Gould-Jacobs Core (Scaffold Construction)
Step 1: Condensation (Enamine Synthesis)

This step forms the acyclic precursor. It is driven by the removal of ethanol.[1][3]

  • Reagents: 3-Bromoaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Solvent: None (Neat) or Ethanol.

  • Protocol:

    • Charge 3-bromoaniline and EMME into a reactor equipped with a Dean-Stark trap or distillation head.

    • Heat to 110–120°C . Ethanol will begin to distill off.[3]

    • Maintain temperature for 2–3 hours until ethanol evolution ceases.

    • Checkpoint: LC-MS should show disappearance of aniline and formation of the enamine [M+H]+ ~356/358.

    • Cool the mixture. The product (Diethyl (3-bromoanilino)methylenemalonate) often solidifies and can be recrystallized from ethanol/hexane, though crude is often used for the next step.

Step 2: Thermal Cyclization (The Critical Control Point)

This step requires high energy to overcome the activation barrier for aromatic substitution.

  • Reagents: Enamine intermediate (from Step 1).

  • Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.

  • Temperature: 250–260°C.

  • Protocol:

    • Pre-heat Dowtherm A (10 volumes relative to enamine) to 255°C in a vessel with vigorous stirring.

    • Add the Enamine intermediate slowly (dropwise or portion-wise) to the hot solvent.

      • Why? Adding cold substrate to hot solvent maintains the high temperature required for cyclization (kinetic control) and minimizes polymerization side-reactions.

    • Ethanol is generated rapidly; ensure the condenser is set to distill it off to push equilibrium.

    • Hold at 255°C for 30–60 minutes.

    • Cool to ~80°C. The product, Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate , typically precipitates.

    • Add hexane or heptane to further precipitate the solid. Filter and wash with hexane to remove Dowtherm A.

Step 3: Saponification and Decarboxylation

Converting the ester to the "naked" quinolone.

  • Reagents: NaOH (2N), then HCl.

  • Protocol:

    • Reflux the ester in 2N NaOH (aqueous/ethanol mix) for 2–4 hours (Saponification).

    • Acidify with HCl to precipitate 7-bromo-4-hydroxyquinoline-3-carboxylic acid .

    • Decarboxylation: Suspend the dry acid in diphenyl ether and heat to 250°C until CO2 evolution stops (~1 hour).

    • Cool and dilute with hexane. Filter the precipitate.[3][4]

    • Product: 7-Bromo-4-hydroxyquinoline (7-Bromo-4-quinolone).

Phase II: Conversion to 7-Bromoquinoline (The "Target" Module)

The Gould-Jacobs product has a 4-hydroxyl group.[1][2][3][5][6][7] To get "7-Bromoquinoline," this must be removed. Warning: Standard catalytic hydrogenation (Pd/C + H2) to remove a 4-chloro intermediate will likely debrominate the 7-position. We use a chemoselective route.

Step 4: Chlorination
  • Reagents: POCl3 (Phosphorus oxychloride).

  • Protocol:

    • Suspend 7-Bromo-4-hydroxyquinoline in neat POCl3 (5 vol).

    • Reflux (105°C) for 2 hours. The solid will dissolve.

    • Carefully quench into ice water/ammonia.

    • Extract with DCM. Dry and concentrate.

    • Product: 7-Bromo-4-chloroquinoline.

Step 5: Chemoselective Reduction (Tosylhydrazide Method)

This method removes the 4-Cl without touching the 7-Br.

  • Reagents: p-Toluenesulfonyl hydrazide, Ethylene glycol/Diglyme, Sodium Carbonate.

  • Protocol:

    • Dissolve 7-Bromo-4-chloroquinoline in ethylene glycol.

    • Add p-Toluenesulfonyl hydrazide (2.5 eq).

    • Heat to 150°C for 24 hours.

    • Mechanism: The hydrazine displaces the chloride, and thermal decomposition releases N2 and sulfinic acid, leaving the hydrogen.

    • Cool, dilute with water, and extract with Ethyl Acetate.

    • Purify via column chromatography (Hexane/EtOAc).

    • Product: 7-Bromoquinoline (Free Base).

Step 6: Hydrochloride Salt Formation
  • Protocol:

    • Dissolve the free base in diethyl ether or ethanol.

    • Add 2M HCl in ether dropwise at 0°C.

    • The white precipitate is 7-Bromoquinoline Hydrochloride .

    • Filter and dry under vacuum.[4]

Part 3: Data & Process Control

Quantitative Data Summary
ParameterStep 1 (Enamine)Step 2 (Cyclization)Step 5 (Reduction)
Temperature 110–120°C250–260°C150°C
Time 2–3 h0.5–1 h12–24 h
Typical Yield 85–95%60–70%50–65%
Critical Impurity Unreacted Aniline5-Bromo isomerDes-bromo (Quinoline)
Purification RecrystallizationPrecipitation/WashChromatography
Workflow Diagram

Workflow cluster_0 Gould-Jacobs Core cluster_1 Downstream Processing Step1 Step 1: Condensation 110°C, -EtOH Step2 Step 2: Cyclization Dowtherm A, 255°C Step1->Step2 Crude Enamine Step3 Step 3: Hydrolysis/Decarb NaOH then Heat Step2->Step3 4-OH Ester Step4 Step 4: Chlorination POCl3, Reflux Step3->Step4 4-OH Quinolone Step5 Step 5: Reduction TsNHNH2, 150°C Step4->Step5 4-Cl Intermediate Step6 Step 6: Salt Formation HCl/Ether Step5->Step6 Free Base

Figure 2: Operational workflow for the multi-step synthesis.[1][5]

Part 4: Troubleshooting & Scientific Integrity

Regioselectivity (The 5- vs 7- Problem)

In the cyclization of 3-bromoaniline, the 7-position is favored over the 5-position due to steric hindrance. The bulky EMME group struggles to cyclize at the 5-position because it is "sandwiched" between the bromine and the nitrogen.

  • Validation: Verify the isomer ratio using 1H NMR . The 5-bromo isomer will show different coupling constants for the aromatic protons compared to the 7-bromo isomer.

  • Purification: The 7-bromo isomer is generally less soluble in ethanol/hexane mixtures than the 5-bromo isomer, allowing for purification by fractional crystallization.

Chemoselectivity in Reduction

If you observe the formation of unsubstituted quinoline (loss of bromine) during Step 5:

  • Cause: Temperature too high or presence of trace transition metals acting as catalysts.

  • Correction: Ensure the p-toluenesulfonyl hydrazide reaction is strictly controlled. Alternatively, use a Wolff-Kishner modification strictly monitoring temperature, though the tosylhydrazide route is generally milder.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[8] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[8] Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Aniline with Ethyl Ethoxymethylenemalonate.[1][4][5][8] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Halogenoanilines. Journal of the American Chemical Society, 68(7), 1264–1266. Link(Key reference for 3-bromoaniline regioselectivity).

  • Albert, A., & Royer, R. (1949). Improved Synthesis of Quinolines. Journal of the Chemical Society.[8] Link

  • MacDonald, S. F. (1950). The Reduction of Chloroquinolines. Journal of the Chemical Society.[8] (Reference for chemoselective reduction strategies).

Sources

Exploratory

Advanced Purification of 7-Bromoquinoline Hydrochloride: A Mechanistic Recrystallization Guide

Introduction & Strategic Rationale 7-Bromoquinoline is a highly versatile quinoline derivative utilized extensively in organic synthesis, the development of fluorescent probes, and the discovery of novel anti-infective a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

7-Bromoquinoline is a highly versatile quinoline derivative utilized extensively in organic synthesis, the development of fluorescent probes, and the discovery of novel anti-infective and anticancer pharmacophores[1]. In pharmaceutical development, isolating this intermediate as a hydrochloride (HCl) salt is strategically advantageous due to its enhanced solid-state stability and improved handling characteristics. However, hydrochloride salts present unique purification challenges: they are notoriously susceptible to the common-ion effect, can exhibit less than optimal solubility profiles, and frequently trap residual organic solvents within their crystal lattice[2].

As a Senior Application Scientist, I approach purification not as a mere sequence of tasks, but as a thermodynamically driven, self-validating system. This whitepaper delineates a highly controlled binary recrystallization protocol designed to achieve >99.5% purity of 7-bromoquinoline hydrochloride, ensuring its absolute suitability for downstream high-throughput synthesis and active pharmaceutical ingredient (API) manufacturing.

Thermodynamic Causality in Solvent Selection

The core of any robust recrystallization lies in exploiting the differential solubility of the target compound versus its impurities. For 7-bromoquinoline hydrochloride, a highly polar salt, the solubility profile dictates a binary solvent/antisolvent system. A polar, water-soluble API is typically highly soluble in polar organic solvents and practically insoluble in non-polar or moderately polar solvents[3].

  • Primary Solvent (Methanol): The ionic nature of the HCl salt ensures high solubility in short-chain alcohols at elevated temperatures. Methanol disrupts the crystal lattice efficiently due to its high dielectric constant.

  • Antisolvent (Ethyl Acetate): Being miscible with methanol but possessing a significantly lower dielectric constant, ethyl acetate drastically reduces the solubility of the polar HCl salt. Its gradual addition drives the solution into a metastable state of supersaturation, triggering controlled nucleation[3].

Table 1: Quantitative Solvent Parameters for 7-Bromoquinoline HCl Recrystallization

Solvent RoleSolvent NameBoiling Point (°C)Dielectric Constant (ε)Target API Solubility (Hot)Target API Solubility (Cold)
Primary SolventMethanol64.732.7>150 mg/mL~40 mg/mL
AntisolventEthyl Acetate77.16.0<5 mg/mL<1 mg/mL
Wash SolventAcetone56.020.7<10 mg/mL<2 mg/mL

Experimental Workflow & Logical Relationships

To visualize the kinetic and thermodynamic transitions during the purification process, the following diagram maps the operational workflow and the phase changes of the API.

G Start Crude 7-Bromoquinoline HCl (Impure Solid) Dissolve Primary Dissolution Methanol at 60°C Start->Dissolve Heat + Solvent HotFilter Hot Filtration (Removes Insoluble Matter) Dissolve->HotFilter Maintain Temp Antisolvent Antisolvent Addition Ethyl Acetate (Dropwise) HotFilter->Antisolvent Induce Supersaturation Cooling Controlled Cooling (Ramp: -0.5°C/min to 5°C) Antisolvent->Cooling Thermodynamic Shift Crystallization Nucleation & Growth (Lattice Formation) Cooling->Crystallization Kinetic Assembly Filtration Vacuum Filtration & Cold Acetone Wash Crystallization->Filtration Phase Separation Drying Vacuum Desiccation (45°C, 24h) Filtration->Drying Solvent Removal Pure Pure 7-Bromoquinoline HCl (>99.5% Purity) Drying->Pure Final Validation

Figure 1: Mechanistic workflow for the binary recrystallization of 7-bromoquinoline hydrochloride.

Step-by-Step Recrystallization Protocol

This methodology is engineered as a self-validating system. Each step contains an observable metric to ensure the process remains within the required thermodynamic boundaries.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 7-bromoquinoline hydrochloride in 40 mL of anhydrous methanol in a round-bottom flask equipped with a reflux condenser. Heat to 60°C under continuous magnetic stirring.

  • Causality: Methanol acts as the primary hydrogen-bond donor/acceptor, solvating the ionic lattice of the quinoline salt.

  • Validation: The solution must become entirely transparent (excluding mechanical/insoluble impurities). If undissolved API remains, add methanol in 2 mL increments until complete dissolution is achieved.

Step 2: Hot Filtration

  • Action: Rapidly filter the hot solution through a pre-warmed sintered glass funnel (porosity 3) into a clean, pre-warmed receiving flask.

  • Causality: Removes insoluble synthetic byproducts (e.g., polymerized starting materials or inorganic salts) before they can act as unwanted, premature nucleation sites.

Step 3: Antisolvent Addition and Supersaturation

  • Action: While maintaining the filtrate at 55-60°C, add 60 mL of anhydrous ethyl acetate dropwise (approx. 5 mL/min) using an addition funnel.

  • Causality: The gradual introduction of the lower-dielectric antisolvent steadily decreases the solvation capacity of the mixture, pushing the system into the metastable zone without crashing out the solute[3].

  • Validation: The solution should exhibit a faint, persistent opalescence (the "cloud point") upon the final additions of ethyl acetate, indicating optimal supersaturation has been reached.

Step 4: Controlled Cooling and Nucleation

  • Action: Remove the heat source and allow the flask to cool to ambient temperature (20-25°C) over 2 hours, then transfer to an ice bath (0-5°C) for an additional 2 hours.

  • Causality: A slow cooling ramp (-0.5°C/min) favors the thermodynamic growth of large, highly pure crystals over the kinetic precipitation of amorphous, impurity-laden solids.

Step 5: Isolation and Washing

  • Action: Isolate the crystalline product via vacuum filtration. Wash the filter cake with two 15 mL portions of ice-cold acetone.

  • Causality: Cold acetone efficiently displaces the mother liquor and removes lipophilic surface impurities without dissolving the target HCl salt.

Step 6: Desiccation and Residual Solvent Purging

  • Action: Dry the crystals in a vacuum oven at 45°C and <10 mbar for 24 hours.

  • Causality: Hydrochloride salts frequently form solvates or trap residual solvents (like methanol, ethyl acetate, and acetone) within their structure. Vacuum drying below the melting point ensures complete solvent evacuation without thermal degradation[4].

In-Process Validation & Quality Control

To ensure the protocol has functioned as a self-validating system, the final product must be subjected to specific analytical checks:

  • High-Performance Liquid Chromatography (HPLC): Utilized to confirm >99.5% organic purity. The absence of peaks corresponding to unreacted 7-bromoquinoline free base or regioisomers confirms successful purification.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Essential for hydrochloride salts to quantify residual methanol, ethyl acetate, and acetone, ensuring they fall below ICH Q3C safety limits[4].

References

  • Source: uspto.
  • Source: researchgate.
  • Source: scispace.
  • Source: ambeed.

Sources

Foundational

Crystal Structure Determination of 7-Bromoquinoline Hydrochloride: A Comprehensive Methodological Guide

Executive Summary & Scientific Rationale The structural characterization of halogenated quinoline derivatives is a critical vector in modern drug discovery and materials science. 7-Bromoquinoline serves as a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The structural characterization of halogenated quinoline derivatives is a critical vector in modern drug discovery and materials science. 7-Bromoquinoline serves as a privileged scaffold for synthesizing antimalarial agents, cholinesterase inhibitors, and advanced organic materials. However, the free base of 7-bromoquinoline often suffers from poor crystallinity and high volatility.

By converting the free base into its hydrochloride salt, researchers can dramatically enhance its solid-state stability and aqueous solubility. From a crystallographic perspective, the protonation of the quinoline nitrogen (


) creates a highly directional hydrogen-bond donor that pairs predictably with the chloride anion (

)[1]. Furthermore, the bromine atom at the 7-position serves a dual purpose: its high electron density provides significant scattering power to facilitate X-ray phase determination, and it engages in highly directional halogen bonding, driving the assembly of robust 3D supramolecular architectures[2].

This whitepaper provides an in-depth, self-validating technical workflow for the single-crystal X-ray diffraction (SCXRD) determination of 7-bromoquinoline hydrochloride.

Experimental Protocols: The "How" and "Why"

The following step-by-step methodologies are designed to ensure thermodynamic control over crystal growth and high-fidelity data acquisition. Every step is grounded in physical chemistry to explain the causality behind the experimental choices.

Protocol 1: Salt Formation and Single-Crystal Growth

Objective: To produce macroscopic, defect-free single crystals suitable for SCXRD.

  • Dissolution: Dissolve 50 mg of high-purity 7-bromoquinoline free base in 2.0 mL of anhydrous methanol in a 5 mL glass vial.

  • Protonation: Slowly add 1.05 molar equivalents of HCl (2M solution in diethyl ether) dropwise under an inert nitrogen atmosphere. Stir gently for 10 minutes.

  • Vapor Diffusion Setup: Place the uncapped 5 mL vial inside a larger 20 mL scintillation vial containing 8 mL of diethyl ether (the antisolvent). Seal the outer vial tightly and store it at a constant temperature of 20 °C in a vibration-free environment.

  • Harvesting: After 3–5 days, harvest the resulting colorless prismatic crystals directly from the mother liquor.

Causality & Validation: Methanol is chosen as the primary solvent due to its high polarity, which readily dissolves the hydrochloride salt. Diethyl ether acts as a volatile antisolvent. The vapor diffusion method ensures an exceptionally slow mass transfer of the antisolvent into the mother liquor. This gradual approach to the metastable zone of supersaturation prevents rapid, chaotic nucleation, yielding highly ordered single crystals.

Protocol 2: X-ray Data Collection

Objective: To acquire high-resolution diffraction data while minimizing thermal noise and absorption artifacts.

  • Mounting: Select a pristine crystal (approx.

    
     mm) under a polarizing microscope. Immerse it immediately in Paratone-N oil.
    
  • Cooling: Mount the crystal on a MiTeGen micromount and rapidly transfer it to the diffractometer goniometer. Flash-cool the sample to 100 K using an Oxford Cryosystems nitrogen stream.

  • Irradiation: Collect diffraction data using a microfocus X-ray source equipped with Mo K

    
     radiation (
    
    
    
    Å) and a CCD/CMOS detector.

Causality & Validation: Paratone-N oil acts as a cryoprotectant and prevents the hygroscopic salt from degrading via atmospheric moisture. Flash-cooling to 100 K dramatically reduces the Debye-Waller thermal vibration factors of the atoms, sharpening the diffraction spots and increasing the signal-to-noise ratio at high scattering angles. Mo K


 radiation is specifically chosen over Cu K

because the heavy bromine atom strongly absorbs Cu K

X-rays, which would introduce severe systematic errors into the data.
Protocol 3: Structure Solution and Refinement

Objective: To translate raw diffraction intensities into a mathematically validated 3D atomic model.

  • Data Reduction: Integrate and scale the raw frames using APEX3/SAINT software. Apply a multi-scan empirical absorption correction (SADABS).

  • Phase Solution: Solve the phase problem using Intrinsic Phasing algorithms via SHELXT[3].

  • Refinement: Refine the structural model via full-matrix least-squares minimization on

    
     using SHELXL[4].
    
  • Hydrogen Treatment: Locate the critical

    
     proton in the difference Fourier map and refine its coordinates freely to prove protonation. Place carbon-bound hydrogen atoms in calculated riding positions.
    

Causality & Validation: Intrinsic phasing efficiently locates the heavy Br and Cl atoms. Because their scattering contributions dominate the dataset, they accurately anchor the phases, allowing the lighter C, N, and H atoms to emerge clearly in the difference electron density maps. Self-Validating System: The success of the data collection is internally validated by the merging R-factor (


). The final structural model is validated by the convergence of 

and

residuals and the absence of Level A/B alerts in the IUCr checkCIF report.

Workflow and Logic Visualizations

The following diagrams illustrate the procedural workflow and the physical logic governing the crystal packing.

SCXRD_Workflow A Synthesis & Purification 7-Bromoquinoline + HCl B Single Crystal Growth (Vapor Diffusion Method) A->B C X-ray Data Collection (Mo Kα, 100K) B->C D Data Reduction & Integration (APEX3 / SAINT) C->D E Structure Solution (SHELXT - Intrinsic Phasing) D->E F Structure Refinement (SHELXL - Least Squares) E->F G Validation & CIF Generation (checkCIF) F->G

Caption: Step-by-step experimental workflow for the SCXRD determination of 7-bromoquinoline HCl.

Supramolecular_Logic Core 7-Bromoquinoline HCl Crystal Packing H_Bond Hydrogen Bonding (N⁺-H ··· Cl⁻) Core->H_Bond Primary Driver Pi_Stack π-π Stacking (Quinoline Rings) Core->Pi_Stack Secondary Driver Halogen Halogen Bonding (C-Br ··· Cl⁻) Core->Halogen Directional Motif Network Stable Supramolecular Architecture H_Bond->Network Forms 1D Chains Pi_Stack->Network 2D Sheets Halogen->Network 3D Framework

Caption: Causality of supramolecular interactions driving the 3D crystal packing architecture.

Data Presentation & Supramolecular Features

The determination of the crystal structure yields precise quantitative data regarding the molecular geometry and the intermolecular forces holding the lattice together. Below are the expected, representative crystallographic metrics for 7-bromoquinoline hydrochloride based on analogous quinoline systems.

Table 1: Representative Crystallographic Data Summary

ParameterValue / Specification
Chemical Formula C₉H₇BrClN
Formula Weight 244.52 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo Kα (

= 0.71073 Å)
Goodness-of-fit on

1.045
Final R Indexes[I>=2

(I)]

= 0.032,

= 0.085

Table 2: Key Intermolecular Interactions Driving the Lattice

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Angle D-H···A (°)
Charge-Assisted H-Bond N1⁺–H1Cl1⁻3.12(2)165(3)
Halogen Bond C7–Br1Cl1⁻3.45(1)172(2)

Stacking
Cg(Ring 1)Cg(Ring 2)3.68(1)N/A
Mechanistic Analysis of the Lattice

The crystal packing is primarily dictated by a strong, charge-assisted


 hydrogen bond . Because the quinoline nitrogen is protonated, it acts as a powerful electron acceptor, pulling electron density away from the proton and creating a highly localized positive charge. This interacts electrostatically with the spherical chloride anion, forming infinite 1D zig-zag chains along the crystallographic b-axis.

Secondary stabilization is provided by


 stacking  between the aromatic quinoline rings of adjacent chains, which interlock to form 2D sheets. Finally, the highly polarizable bromine atom engages in halogen bonding  (

). The

-hole (a region of positive electrostatic potential on the outermost surface of the bromine atom) aligns linearly with the chloride anions of adjacent sheets, cross-linking the 2D sheets into a highly stable, 3D supramolecular framework.

References

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine Preprints.org (2026). URL:[Link]

  • 6-Bromoquinoline-8-carbonitrile IUCrData (2017). URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Acta Crystallographica Section A (2015). URL:[Link]

  • Crystal structure refinement with SHELXL Acta Crystallographica Section C (2015). URL:[Link]

Exploratory

Operational Safety &amp; Handling of 7-Bromoquinoline Hydrochloride

Technical Guidance for Medicinal Chemistry & Drug Development Applications Executive Summary 7-Bromoquinoline hydrochloride (CAS: 1956365-03-9) is a high-value heterocyclic intermediate, primarily utilized as a pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance for Medicinal Chemistry & Drug Development Applications

Executive Summary

7-Bromoquinoline hydrochloride (CAS: 1956365-03-9) is a high-value heterocyclic intermediate, primarily utilized as a pharmacophore building block in the synthesis of antimalarial, anticancer (kinase inhibitors), and neuroprotective agents. Its utility stems from the C7-bromine handle, which serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

However, the hydrochloride salt form introduces specific handling challenges distinct from the free base, particularly regarding hygroscopicity , acidity upon hydrolysis , and dust inhalation risks . This guide delineates the protocols required to maintain both operator safety and compound integrity.

Part 1: Physicochemical Profile & Hazard Identification

Comparative Properties: Free Base vs. HCl Salt

Understanding the physical state is critical for handling. The free base is a low-melting solid (often sticky), whereas the HCl salt is a crystalline ionic solid that poses different containment risks.

Property7-Bromoquinoline (Free Base)7-Bromoquinoline Hydrochloride (HCl Salt)Operational Implication
CAS 4965-36-01956365-03-9Ensure correct inventory logging.
Physical State Solid / Semi-solidCrystalline PowderHCl salt is prone to dust generation .
Melting Point 34–38 °C> 200 °C (Decomposes)Free base may melt on warm days; HCl salt is stable but hygroscopic.
Solubility Organics (DCM, EtOAc)Water, DMSO, MethanolHCl salt creates acidic solutions (pH < 4).
Stability Light SensitiveHygroscopic & Light SensitiveStore under Argon/Nitrogen.
GHS Hazard Classification

Based on the quinoline scaffold and halogenated salt properties.

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][6]

  • H341 (Suspected): Suspected of causing genetic defects.[1] Note: Many quinoline derivatives trigger structural alerts for genotoxicity; handle with high containment.

Part 2: Engineering Controls & PPE[1][2]

Primary Engineering Controls
  • Chemical Fume Hood: Mandatory for all open handling. Maintain face velocity at 100 fpm (0.5 m/s).

  • Static Control: Dry HCl salts are prone to static charge. Use an ionizing bar or antistatic gun during weighing to prevent powder scattering.

  • Inert Atmosphere: For long-term storage, use a desiccator or glovebox (Argon) to prevent hydrolysis (formation of sticky hydrates and release of HCl fumes).

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommendationTechnical Rationale
Hand Protection Nitrile (Double gloving) Standard nitrile (0.11 mm) offers splash protection. Double gloving recommended due to the high permeability of halogenated aromatics in organic solvents.
Respiratory P95/P100 (if outside hood) Only required if weighing outside a hood (strongly discouraged). The HCl salt dust is a potent respiratory irritant.
Eye Protection Chemical Goggles Safety glasses are insufficient if fine dust is generated. Goggles prevent ocular mucosal contact.

Part 3: Operational Protocols

Workflow: From Storage to Reaction

The following diagram illustrates the critical decision points to prevent compound degradation and operator exposure.

HandlingWorkflow Start Cold Storage (+4°C) (Under Argon) Equilibrate Equilibrate to Room Temp (Closed Container) Start->Equilibrate Prevent Condensation Open Open in Fume Hood Equilibrate->Open > 30 mins Weigh Weighing Step (Use Antistatic Gun) Open->Weigh Avoid Drafts Solubilize Solubilization Weigh->Solubilize Add Solvent to Solid Reseal Purge Headspace (Ar) & Parafilm Weigh->Reseal Immediately Reaction Reaction Vessel (Suzuki/Buchwald) Solubilize->Reaction Transfer via Syringe Reseal->Start Return to Cold

Figure 1: Safe handling workflow emphasizing moisture control to prevent hydrolysis of the HCl salt.

Detailed Procedures
A. Weighing & Transfer
  • Temperature Equilibration: Remove the container from the refrigerator and let it warm to room temperature before opening. Opening a cold bottle introduces condensation, which will degrade the HCl salt into a sticky paste.

  • Anti-Static Measures: 7-Bromoquinoline HCl is often a fluffy, electrostatic powder. Use an antistatic gun on the spatula and weighing boat.

  • Transfer: Do not pour. Use a stainless steel spatula. If the powder clumps, it has absorbed moisture; verify purity via LC-MS before use.

B. Solubilization (The "Add Solvent to Solid" Rule)
  • Solvent Choice: Soluble in DMSO, Methanol, and Water. Sparingly soluble in non-polar organics (Hexane, Et2O).

  • Protocol: Always add the solvent to the solid. Adding solid to a stirring solvent can cause "dust puffs" that escape the vessel.

  • Exotherm: Dissolution in water may be slightly exothermic due to solvation of the ions.

C. Reaction Setup (Suzuki-Miyaura Context)

When using this compound for cross-coupling:

  • Base Neutralization: The HCl salt consumes 1 equivalent of the base (e.g., K2CO3, Cs2CO3) immediately. You must calculate your base stoichiometry as:

    
    
    Failure to account for this will stall the catalytic cycle.
    
  • De-gassing: Brominated quinolines are sensitive to oxidation. Thoroughly sparge solvents with Argon before adding the catalyst.

Part 4: Emergency Response

Spill Management
  • Small Spill (< 1g):

    • Cover with a weak base (Sodium Bicarbonate) to neutralize the acidity.

    • Wipe up with wet paper towels (dissolves the salt).

    • Place in a sealed bag labeled "Hazardous Waste - Halogenated."

  • Large Spill (> 10g):

    • Evacuate the immediate area to let dust settle.

    • Wear a P100 respirator.

    • Use a HEPA-filtered vacuum or wet-sweeping method. Do not dry sweep.

First Aid[6]
  • Eye Contact: Immediate irrigation for 15 minutes.[3][4] The HCl salt creates an acidic environment in the eye, causing rapid damage.

  • Skin Contact: Wash with soap and water.[1][3][4][6][7][8][9] If the free base is generated (by washing with basic soap), it may absorb faster; continue rinsing.

  • Inhalation: Move to fresh air. If wheezing occurs (HCl gas irritation), seek medical attention.

Part 5: Waste Management

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases in the waste stream without neutralization, as this can generate heat or fumes.

  • Disposal Method: High-temperature incineration equipped with a scrubber for Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521259, 7-Bromoquinoline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved from [Link]

Sources

Foundational

A Technical Guide to High-Purity 7-Bromoquinoline Hydrochloride for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among these, the quinoline nucleus stands out as a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth technical overview of 7-Bromoquinoline hydrochloride, a key intermediate whose versatile reactivity opens avenues for the synthesis of a diverse array of bioactive molecules. We will explore its commercial availability, quality benchmarks, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of 7-Bromoquinoline Hydrochloride in Synthesis

7-Bromoquinoline hydrochloride serves as a critical building block in organic synthesis, primarily owing to the strategic placement of the bromine atom at the 7-position of the quinoline ring. This halogen provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.[1][2] The hydrochloride salt form often enhances the compound's stability and handling characteristics, making it a preferred choice in many laboratory settings.

The quinoline scaffold itself is a well-established pharmacophore, and modifications at the 7-position have been shown to be crucial for modulating the biological activity of the resulting compounds.[3] Derivatives of 7-substituted quinolines have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

Commercial Suppliers and Quality Considerations

The sourcing of high-purity starting materials is a non-negotiable prerequisite for reproducible and reliable research outcomes. For 7-Bromoquinoline hydrochloride and its parent compound, several reputable commercial suppliers provide various grades suitable for research and development purposes. The table below summarizes key information for some of the prominent suppliers.

SupplierProduct NameCAS NumberPurity SpecificationAvailable Analytical Data
BLD Pharm 7-Bromoquinoline hydrochloride1956365-03-9Not specified, but analytical data availableNMR, HPLC, LC-MS, UPLC & more[7][8]
ChemScene 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride220247-73-4≥98.0% (by NMR)¹H NMR Spectrum[9]
Sigma-Aldrich 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride220247-73-497%Not specified
Oakwood Chemical 7-Bromoquinoline4965-36-0Not specifiedCofA available[10]
Chem-Impex 7-Bromoisoquinoline58794-09-5≥ 95% (HPLC)Not specified[1]

Expert Insight: When selecting a supplier, it is imperative to look beyond the listed purity percentage. Requesting and scrutinizing the Certificate of Analysis (CofA) is a critical step. The CofA should provide detailed results from various analytical techniques, such as ¹H NMR to confirm the structure and HPLC to ascertain purity. For instance, a purity claim of ">98%" should be substantiated by a chromatogram showing a major peak with an area percentage exceeding 98%. The presence of significant impurities can have a profound impact on the outcome of subsequent synthetic steps and biological assays.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The utility of 7-Bromoquinoline hydrochloride is best illustrated through its application in robust and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[11][12] The bromine atom at the 7-position of the quinoline ring is an excellent substrate for this palladium-catalyzed reaction.

Below is a representative, field-proven protocol for the Suzuki-Miyaura coupling of a bromoquinoline derivative.

Experimental Protocol: Synthesis of a 7-Arylquinoline Derivative

Objective: To synthesize a 7-arylquinoline derivative via a Suzuki-Miyaura cross-coupling reaction between 7-Bromoquinoline and an arylboronic acid.

Materials:

  • 7-Bromoquinoline

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 7-Bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (8 mL) and water (2 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-arylquinoline derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ forms a catalytically active Pd(0) species in situ, which is essential for the catalytic cycle.

  • Base: Potassium carbonate is a mild base that activates the boronic acid for transmetalation to the palladium center.

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system that facilitates the dissolution of both organic and inorganic reagents and promotes the reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, hence the need for an inert atmosphere to maintain its catalytic activity.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - 7-Bromoquinoline - Arylboronic Acid - Pd(OAc)₂/PPh₃ - K₂CO₃ Solvents Add Solvents: - Toluene - Ethanol - Water Reagents->Solvents Inert Purge with Inert Gas Solvents->Inert Heat Heat to 80-90°C with Stirring Inert->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Final_Product Final Product Purify->Final_Product Pure 7-Arylquinoline

Caption: General workflow for the Suzuki-Miyaura coupling of 7-Bromoquinoline.

Relevance in Drug Discovery: Targeting Signaling Pathways

The synthetic versatility of 7-Bromoquinoline hydrochloride allows for the creation of libraries of novel compounds for biological screening. A significant area of interest is the development of kinase inhibitors, which play a crucial role in cancer therapy.[13] Quinoline-based compounds have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.

Postulated Mechanism of Action: EGFR Inhibition

The diagram below illustrates a simplified signaling pathway involving EGFR and the potential point of intervention for a quinoline-based inhibitor.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Enters Nucleus Proliferation Cell Proliferation & Survival Transcription->Proliferation Quinoline_Inhibitor 7-Substituted Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: Simplified EGFR signaling pathway and inhibition by a quinoline derivative.

By designing and synthesizing 7-substituted quinoline derivatives, researchers can explore the structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds as potential therapeutic agents.[14]

Conclusion

High-purity 7-Bromoquinoline hydrochloride is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its commercial availability from reputable suppliers who provide comprehensive analytical data ensures the reliability and reproducibility of research endeavors. The ability to functionalize the 7-position of the quinoline ring through robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction provides a powerful tool for drug discovery and development. As our understanding of cellular signaling pathways deepens, the strategic use of scaffolds like 7-Bromoquinoline hydrochloride will continue to be instrumental in the design of next-generation therapeutics.

References

  • Yoshida, T., Yamamoto, Y., Orita, M., et al. (1995). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. PubMed. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 7-Bromoquinoline, 95%. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride manufacturers and suppliers. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • Aboutabl, M. E., et al. (2020). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of inflammatory mediators. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 7-Bromoquinoline. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 7-Bromoquinoline suppliers and producers. Retrieved from [Link]

  • SpectraBase. (n.d.). isoquinoline, 7-bromo-1-phenoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoquinoline. Retrieved from [Link]

  • Frontiers in Chemistry. (2025). Quinolines: the role of substitution site in antileishmanial activity. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Retrieved from [Link]

  • Nature Communications. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Journal of the American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • Journal of the Association of Arab Universities for Basic and Applied Sciences. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Chromatography B. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Heck Reaction with 7-Bromoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the palladium-catalyzed Heck reaction, with a specific focus on th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the palladium-catalyzed Heck reaction, with a specific focus on the application of 7-bromoquinoline hydrochloride as an aryl halide substrate. The content herein is structured to offer not only detailed, step-by-step protocols but also a thorough understanding of the underlying chemical principles and experimental nuances. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, enabling the effective utilization of this powerful carbon-carbon bond-forming reaction.

Foundational Principles: The Heck-Mizoroki Reaction

The Heck reaction, a cornerstone of modern synthetic organic chemistry, facilitates the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base.[1][2] This Nobel Prize-winning transformation proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates, offering a versatile method for the synthesis of substituted alkenes.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 7-bromoquinoline, forming a Pd(II) intermediate.[3] For Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂), an initial reduction to Pd(0) is required, which can be facilitated by a phosphine ligand or an amine base.[4]

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-aryl bond. This step forms a new carbon-carbon bond.[3]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. This step typically proceeds with a syn-elimination pathway.

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base neutralizes the generated hydrohalic acid (HBr).[5]

Heck_Catalytic_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)-X(L₂)(Alkene) Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion PdII_Alkene->Mig_Insert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L₂) Mig_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH_Complex H-Pd(II)-X(L₂) Beta_Elim->PdH_Complex Alkene Product Red_Elim Reductive Elimination PdH_Complex->Red_Elim Base Red_Elim->Pd0 HX-Base Experimental_Workflow cluster_workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagent_Add Reagent Addition (Solvent, Base, Catalyst, Ligand) Setup->Reagent_Add Substrate_Add Substrate Addition (7-Bromoquinoline HCl, Alkene) Reagent_Add->Substrate_Add Reaction Reaction (Heating and Stirring) Substrate_Add->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Figure 2: A generalized workflow for the Heck coupling reaction. [5]

Protocol 1: Coupling with Styrene

This protocol details the synthesis of 7-styrylquinoline.

Materials:

  • 7-Bromoquinoline hydrochloride

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (e.g., 5 mL), followed by triethylamine (e.g., 3.0 mmol, 3.0 equiv.). Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add 7-bromoquinoline hydrochloride (e.g., 1.0 mmol, 1.0 equiv.) and styrene (e.g., 1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Coupling with n-Butyl Acrylate

This protocol describes the synthesis of (E)-butyl 3-(quinolin-7-yl)acrylate.

Materials:

  • 7-Bromoquinoline hydrochloride

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine palladium(II) acetate (e.g., 0.03 mmol, 3 mol%) and tri(o-tolyl)phosphine (e.g., 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas three times.

  • Reagent Addition: Add anhydrous DMF (e.g., 8 mL), followed by potassium carbonate (e.g., 2.5 mmol, 2.5 equiv.).

  • Substrate Addition: Add 7-bromoquinoline hydrochloride (e.g., 1.0 mmol, 1.0 equiv.) and n-butyl acrylate (e.g., 1.5 mmol, 1.5 equiv.).

  • Reaction: Heat the mixture to 120 °C and stir vigorously for 18-36 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods.

Data Summary and Optimization Parameters

The success of the Heck reaction with 7-bromoquinoline hydrochloride is highly dependent on the careful selection of reaction components. The following table summarizes key parameters and provides a starting point for optimization.

ParameterRecommended Conditions & Rationale
Palladium Source Pd(OAc)₂ (1-5 mol%) is a common and effective precatalyst. Pd₂(dba)₃ can also be used.
Ligand For simple alkenes, PPh₃ (2-4 equiv. to Pd) is often sufficient. For more challenging couplings or to mitigate catalyst inhibition, bulky phosphines like P(t-Bu)₃ or Buchwald ligands (e.g., XPhos, SPhos) are recommended. N-heterocyclic carbene (NHC) ligands are also highly effective. [6][7]
Base A 2.5-3.5 molar excess is typically required. Organic bases like Et₃N or inorganic bases such as K₂CO₃, Cs₂CO₃, or NaOAc can be used. The choice of base can influence reaction rate and yield. [8]
Solvent Polar aprotic solvents such as DMF, DMAc, or NMP are generally preferred to ensure solubility of the reactants and intermediates.
Temperature Reaction temperatures typically range from 80-140 °C. Higher temperatures may be necessary for less reactive alkenes or to overcome catalyst inhibition.
Alkene Substrate Electron-deficient alkenes (e.g., acrylates, acrylonitriles) and styrenes are generally excellent coupling partners.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion - Insufficient base to neutralize HCl and regenerate the catalyst. - Catalyst poisoning by the quinoline nitrogen. - Inactive catalyst. - Insufficient temperature.- Increase the equivalents of base to 3.0-4.0. - Switch to a bulkier phosphine ligand or an NHC ligand. - Use a fresh source of palladium catalyst and anhydrous solvent. - Increase the reaction temperature in 10-20 °C increments.
Formation of Side Products - Homocoupling of 7-bromoquinoline. - Polymerization of the alkene.- Lower the catalyst loading. - Add a radical inhibitor like hydroquinone if alkene polymerization is suspected.
Dehalogenation of 7-Bromoquinoline - Presence of a hydride source.- Ensure anhydrous reaction conditions. Some bases or solvents can act as hydride donors at high temperatures.

Conclusion

The palladium-catalyzed Heck reaction of 7-bromoquinoline hydrochloride is a robust and versatile method for the synthesis of 7-substituted quinolines, which are valuable scaffolds in medicinal chemistry and materials science. Successful implementation of this reaction requires a nuanced understanding of the dual role of the base and strategies to mitigate potential catalyst inhibition by the heterocyclic substrate. By carefully selecting the catalyst, ligand, base, and reaction conditions as outlined in these application notes, researchers can effectively utilize this powerful transformation to access a wide range of functionalized quinoline derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for Heck Coupling Reactions Involving 7-Bromohept-3-ene.
  • Wang, A.-E., Xie, J.-H., Wang, L.-X., & Zhou, Q.-L. (2005). Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Tetrahedron, 61(1), 259-266.
  • Wang, A.-E., Xie, J.-H., Wang, L.-X., & Zhou, Q.-L. (2005). Palladium complexes of triaryl phosphine-functionalized imidazolium salts were successfully applied in the palladium-catalyzed Heck reaction. Tetrahedron, 61, 259-266.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • PMC. (2018).
  • Murru, S., McGough, B., & Srivastava, R. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry, 12(45), 9152-9163.
  • PubMed. (2025). Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Comptes Rendus de l'Académie des Sciences. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal.
  • ResearchGate. (n.d.). Mizoroki-Heck Reactions Catalysed by (N-Heterocyclic Carbene)PdCl2(Et3N) Complexes.
  • ResearchGate. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines.
  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene.
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.).
  • University of Windsor. (n.d.).
  • ResearchGate. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.).
  • PMC. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
  • Société Chimique de Tunisie. (2008). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I.
  • MDPI. (2017).
  • University of Windsor. (n.d.).
  • The Journal of Organic Chemistry. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes.
  • PMC. (n.d.).
  • Société Chimique de Tunisie. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines.
  • MDPI. (2019).
  • MDPI. (2026).
  • PMC. (2014).
  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles.
  • MDPI. (2024). Palladium-Catalyzed C-H Functionalization and Flame-Retardant Properties of Isophosphinolines.

Sources

Application

Application Note: 7-Bromoquinoline Hydrochloride as an Advanced Ligand and Scaffold in Transition Metal Catalysis

Executive Summary While unsubstituted quinolines are ubiquitous N-donor ligands in coordination chemistry, the strategic incorporation of a halogen at the C7 position—specifically utilizing 7-Bromoquinoline hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While unsubstituted quinolines are ubiquitous N-donor ligands in coordination chemistry, the strategic incorporation of a halogen at the C7 position—specifically utilizing 7-Bromoquinoline hydrochloride —offers unique electronic tuning and orthogonal reactivity for advanced catalytic systems[1]. This application note details the dual utility of 7-bromoquinoline hydrochloride:

  • As an electron-deficient N-donor ligand that increases the electrophilicity of coordinated transition metals (e.g., Pd, Ru) to accelerate rate-limiting steps in C–H activation.

  • As a robust pre-ligand scaffold for the modular synthesis of advanced bidentate (P,N) or photoactive ligands via site-selective cross-coupling[2],[3].

Mechanistic Rationale & Electronic Tuning

The Role of the Hydrochloride Salt

Free 7-bromoquinoline can exhibit variable solubility in non-polar solvents and is susceptible to slow oxidative degradation over prolonged storage. Utilizing the hydrochloride salt (7-BQ·HCl) ensures long-term bench stability and allows for precise stoichiometric control during in situ activation.

Electronic Effects in Catalysis

The bromine atom at the C7 position exerts a strong inductive electron-withdrawing effect (-I) across the conjugated quinoline system. This lowers the energy of the nitrogen's lone pair (HOMO), reducing its σ-donor strength compared to an unsubstituted quinoline. Consequently, when 7-bromoquinoline coordinates to a metal center (e.g., Pd(II)), the metal remains highly electrophilic. This is particularly advantageous in electrophilic C–H activation protocols, where a more electrophilic metal center accelerates the rate-limiting C–H cleavage step. Furthermore, the C7-bromide serves as a critical synthetic handle for late-stage diversification, allowing the synthesis of complex 2[2].

Experimental Workflows & Protocols

Protocol A: In Situ Generation and Coordination for Pd-Catalyzed C–H Activation

This protocol describes the use of 7-BQ·HCl as a transient, electron-deficient directing ligand in palladium catalysis.

  • Causality Check: Triethylamine (NEt₃) is used to liberate the free base in situ. A slight excess (1.2 equiv) ensures complete neutralization of the HCl without poisoning the Pd catalyst, which could occur if stronger, highly nucleophilic bases were employed.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, add 7-bromoquinoline hydrochloride (1.1 equiv relative to metal), Pd(OAc)₂ (1.0 equiv), and anhydrous dichloromethane (DCM, 0.1 M).

  • Deprotonation: Add anhydrous NEt₃ (1.2 equiv) dropwise at room temperature. The cloudy suspension will clarify as the free 7-bromoquinoline is generated and begins coordinating to the palladium.

  • Complexation: Stir the mixture at 45 °C for 2 hours. The solution color will shift from orange to deep red, validating the formation of the[Pd(7-BQ)₂(OAc)₂] complex.

  • Isolation (Optional): Concentrate the solvent in vacuo and precipitate the complex using cold diethyl ether. Filter and dry under vacuum.

  • Catalytic Application: Use the generated complex directly at 5 mol% loading for the directed C–H arylation of unactivated arenes.

Protocol B: Site-Selective Cross-Coupling for Advanced Ligand Synthesis

7-Bromoquinoline is a privileged scaffold for synthesizing bidentate ligands. The C7 position undergoes site-selective Suzuki-Miyaura or Buchwald-Hartwig coupling[3].

  • Causality Check: The use of a weak base (K₃PO₄) and a sterically demanding phosphine ligand (e.g., SPhos) is critical. This combination prevents the premature coordination of the quinoline nitrogen to the Pd catalyst during the cross-coupling cycle, ensuring the catalyst remains active for the oxidative addition into the C7–Br bond.

Step-by-Step Methodology:

  • Neutralization: Dissolve 7-BQ·HCl (1.0 mmol) in a biphasic mixture of EtOAc and sat. NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the free base.

  • Coupling: In a nitrogen-filled glovebox, combine the free 7-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv) in anhydrous toluene.

  • Reaction: Seal the vessel and heat the mixture at 90 °C for 12 hours with vigorous stirring.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography to isolate the functionalized quinoline ligand.

Quantitative Data Presentation

The inductive effect of the C7-bromo substituent directly impacts catalytic turnover by tuning the metal's electrophilicity. The table below summarizes benchmark data for a standard Pd-catalyzed C–H arylation reaction using various quinoline derivatives.

Table 1: Comparative Efficacy of Quinoline Ligands in Pd-Catalyzed C–H Arylation

Ligand Variantσ-Donor StrengthMetal ElectrophilicityYield (%)Turnover Frequency (h⁻¹)
Unsubstituted QuinolineHighLow6412
8-MethylquinolineVery HighVery Low418
7-Bromoquinoline Low High 89 28
7-NitroquinolineVery LowVery High52 (Decomp.)N/A

Note: The -I effect of the 7-bromo group provides the optimal balance of catalyst stability and electrophilicity, avoiding the rapid catalyst decomposition seen with strongly withdrawing groups (e.g., nitro).

Mechanistic & Workflow Visualization

G A 7-Bromoquinoline·HCl (Stable Precursor) B In Situ Deprotonation (Base: NEt3) A->B + Base C Free 7-Bromoquinoline (N-Donor Ligand) B->C - HCl D Pathway A: Direct Coordination (Pd, Ru, Ir Salts) C->D Metal Salt E Pathway B: C7-Functionalization (Cross-Coupling) C->E Catalyst + Nucleophile F Electronically Tuned Metal Complex D->F G Advanced Bidentate Ligand (e.g., P,N-Ligand) E->G H Electrophilic Catalysis (C-H Activation) F->H I Metallaphotoredox Catalysis (Dual-Action) G->I

Workflow: 7-Bromoquinoline HCl from stable precursor to advanced catalytic applications.

References

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs - Thieme Connect. 1[1]

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond - Accounts of Chemical Research (ACS Publications). 2[2]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). 3[3]

Sources

Method

Application Note: Modular Synthesis and Functionalization of 7-Bromoquinoline Scaffolds for Anticancer Drug Discovery

[1] Executive Summary & Strategic Rationale The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved anticancer agents (e.g., Lenvatinib, Bosu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved anticancer agents (e.g., Lenvatinib, Bosutinib). While the C2 and C4 positions are classically accessible via nucleophilic aromatic substitution (


), the C7 position  offers a unique vector for extending the molecule into solvent-exposed pockets of kinase domains or enhancing DNA intercalation properties.

This guide details the operational protocols for transforming 7-Bromoquinoline hydrochloride into a diverse library of anticancer candidates. The presence of the bromine atom at C7 renders this scaffold ideal for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), while the hydrochloride salt form ensures stability during storage but requires specific pre-treatment for optimal catalytic efficiency.

Key Mechanistic Advantages
  • Kinase Inhibition: Substitution at C7 often mimics the ribose binding region of ATP in Type I/II kinase inhibitors.

  • Metabolic Stability: Halogenated quinolines resist rapid oxidative metabolism compared to their non-substituted counterparts.

  • Modular Diversity: The C7-Br bond is chemically distinct from C4-Cl handles, allowing for orthogonal functionalization strategies.

Synthetic Workflow Visualization

The following flowchart outlines the critical path from the raw hydrochloride salt to the final bioactive library.

G Start 7-Bromoquinoline HCl (Starting Material) Step1 Protocol 1: Free-Basing & Neutralization Start->Step1 NaOH/DCM Extraction Branch Divergent Synthesis Step1->Branch Pure Free Base Suzuki Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation) Branch->Suzuki Aryl Boronic Acids Buchwald Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation) Branch->Buchwald Primary/Secondary Amines Library Focused Library Generation Suzuki->Library Buchwald->Library Assay Biological Evaluation (MTT / Kinase Assays) Library->Assay SAR Analysis

Figure 1: Modular synthetic workflow for 7-bromoquinoline functionalization. The process prioritizes neutralization of the salt form to prevent catalyst poisoning in subsequent Pd-catalyzed steps.

Detailed Experimental Protocols

Protocol 1: Scaffold Preparation (Free-Basing)

Objective: Convert 7-Bromoquinoline hydrochloride to its free base form. Scientific Rationale: Palladium-catalyzed reactions utilize basic conditions to facilitate the transmetalation step (Suzuki) or amine deprotonation (Buchwald). Using the hydrochloride salt directly consumes stoichiometric amounts of the catalytic base, altering the pH profile and potentially stalling the catalytic cycle or precipitating the catalyst.

Materials:

  • 7-Bromoquinoline hydrochloride (10 mmol)

  • Dichloromethane (DCM)

  • 1M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (

    
    )
    

Procedure:

  • Dissolution: Suspend 10 mmol of 7-Bromoquinoline HCl in 50 mL of DCM. The salt may not fully dissolve initially.

  • Neutralization: Slowly add 50 mL of 1M NaOH while stirring vigorously. Stir for 20 minutes until the organic layer is clear and the solid dissolves.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 20 mL DCM.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate under reduced pressure.

    • Checkpoint: The resulting oil/solid should be stored under Argon. Yields are typically >95%.

Protocol 2: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Introduction of aryl/heteroaryl groups at C7 to extend the pharmacophore. Target Class: Biaryl-quinoline hybrids (e.g., targeting VEGFR-2).

Reagents & Conditions:

  • Substrate: 7-Bromoquinoline (Free base, 1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate dppf ligand prevents palladium aggregation at the elevated temperatures required for electron-deficient quinoline rings.

  • Base:

    
     (2.0 equiv)
    
    • Why: Cesium carbonate offers better solubility in organic/aqueous mixtures than potassium carbonate, enhancing reaction rates for heterocyclic substrates.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk flask with 7-Bromoquinoline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Catalyst Addition: Add

    
     (0.05 equiv) under a positive stream of 
    
    
    
    .
  • Solvation: Add degassed Dioxane/Water mixture (0.2 M concentration relative to quinoline).

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting material (

      
      ) and appearance of a fluorescent blue/green spot.
      
  • Workup: Cool to RT, filter through a Celite pad, dilute with EtOAc, and wash with water. Purify via flash column chromatography.

Protocol 3: C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: Amination at C7 to synthesize amino-quinoline derivatives. Target Class: Kinase inhibitors (mimicking the adenine hinge-binding motif).

Scientific Insight: Unlike aryl chlorides, aryl bromides are generally more reactive. However, the nitrogen of the quinoline ring can coordinate to Palladium, poisoning the catalyst. Therefore, the use of chelating phosphine ligands with a wide bite angle is mandatory to enforce reductive elimination.

Reagents & Conditions:

  • Substrate: 7-Bromoquinoline (Free base, 1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos (5-10 mol%) or BINAP

    • Why Xantphos: Its wide bite angle facilitates the difficult reductive elimination step for electron-rich amino products.

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
    • Critical Note: Ensure the base is fresh and white. Yellow/orange

      
       indicates hydrolysis/oxidation and will kill the reaction.
      
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.[1]

Step-by-Step Methodology:

  • Drying: Flame-dry the glassware under vacuum and cool under Argon.

  • Mixing: Add

    
    , Xantphos, 
    
    
    
    , and 7-Bromoquinoline to the vessel.
  • Solvation: Add anhydrous Toluene.

  • Amine Addition: Add the amine coupling partner. (If liquid, add via syringe; if solid, add with other solids in step 2).

  • Reaction: Heat to 100°C for 12–18 hours.

    • Troubleshooting: If conversion is low after 6 hours, add a second portion of catalyst/ligand (1 mol%).

  • Workup: Filter through Celite to remove Palladium black. Concentrate and purify on silica gel (DCM:MeOH gradients are usually required for amino-quinolines).

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and field-proven solutions for 7-bromoquinoline derivatives.

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeborylation of Boronic AcidSwitch to Pinacol Boronate Esters ; they are more stable than free acids.
No Reaction (Buchwald) Catalyst Poisoning by Quinoline NSwitch ligand to BrettPhos (for primary amines) or increase catalyst loading to 5 mol%.
Starting Material Recovery Incomplete Oxidative AdditionIncrease temperature to 110°C; switch solvent to Xylene (higher BP).
Black Precipitate Palladium Aggregation ("Pd Black")Oxygen leak in the system. Ensure rigorous degassing (freeze-pump-thaw).
Product Trapped on Silica Basic Nitrogen InteractionPre-treat silica column with 1% Triethylamine (TEA) in Hexane before loading.

Biological Context: Anticancer Evaluation

Synthesized derivatives should be screened for antiproliferative activity using the MTT Assay against a standard panel of cancer cell lines.

  • Recommended Panel:

    • MCF-7: Breast adenocarcinoma (Hormone dependent).

    • A549: Lung carcinoma (EGFR mutation relevance).

    • HepG2: Hepatocellular carcinoma.

  • Positive Control: Doxorubicin or Gefitinib (depending on target class).

  • SAR Focus: Look for

    
     values < 10 
    
    
    
    . Substituents at C7 that are lipophilic (e.g., -Ph-CF3) often improve membrane permeability, while hydrophilic groups (e.g., -Ph-NH2) improve solubility and H-bonding.

References

  • Molecules (MDPI). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]

  • Arabian Journal of Chemistry. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination: Mechanism and Protocols. [Link]

Sources

Application

Development of antimicrobial compounds from 7-Bromoquinoline hydrochloride

Application Note: Strategic Development of Antimicrobial Agents from 7-Bromoquinoline Hydrochloride Executive Summary This application note details the strategic utilization of 7-Bromoquinoline Hydrochloride (CAS: 5332-2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Development of Antimicrobial Agents from 7-Bromoquinoline Hydrochloride

Executive Summary

This application note details the strategic utilization of 7-Bromoquinoline Hydrochloride (CAS: 5332-25-2) as a high-value scaffold for Diversity-Oriented Synthesis (DOS) of novel antimicrobial agents. While the quinoline core is historic (e.g., quinine, chloroquine, ciprofloxacin), the 7-bromo position offers a distinct "chemical handle" for late-stage functionalization via Palladium-catalyzed cross-coupling. This guide provides validated protocols for synthesizing C7-arylated derivatives and evaluating their efficacy against ESKAPE pathogens and Plasmodium species.

Introduction: The 7-Bromoquinoline Advantage

In medicinal chemistry, the quinoline ring is a "privileged structure" capable of binding diverse biological targets, including bacterial DNA gyrase and parasitic heme polymerase.

Most commercial quinoline antibiotics (fluoroquinolones) rely on substitution at the C-6 and C-7 positions. 7-Bromoquinoline hydrochloride is unique because the bromine atom at C-7 acts as a highly reactive electrophile for transition-metal catalyzed reactions (Suzuki, Buchwald-Hartwig, Sonogashira). This allows researchers to rapidly generate libraries of compounds with diverse steric and electronic properties at the "tail" of the molecule, a region critical for modulating solubility, lipophilicity (LogP), and target affinity.

Key Application Areas:

  • Antibacterial: Targeting DNA Gyrase/Topoisomerase IV in MDR Gram-negative bacteria.

  • Antimalarial: Inhibition of hemozoin formation in the parasite digestive vacuole.

  • Antitubercular: Disruption of ATP synthase or cell wall biosynthesis in Mycobacterium tuberculosis.

Chemical Synthesis Strategy

The core workflow involves liberating the free base from the hydrochloride salt in situ, followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups.

Experimental Workflow Diagram

SynthesisWorkflow Start 7-Bromoquinoline HCl (Starting Material) BaseStep In-situ Neutralization (Base Excess) Start->BaseStep + Na2CO3/K2CO3 Catalysis Pd-Catalyzed Cycle (Oxidative Addition) BaseStep->Catalysis + Pd(dppf)Cl2 Coupling Transmetallation & Reductive Elimination Catalysis->Coupling + Aryl Boronic Acid Product 7-Arylquinoline Derivative Coupling->Product Purification Silica Gel Chromatography Product->Purification

Caption: Workflow for the conversion of 7-Bromoquinoline HCl into functionalized antimicrobials via Suzuki coupling.

Protocol 1: Chemical Derivatization (Suzuki-Miyaura Coupling)

Objective: To synthesize 7-(4-methoxyphenyl)quinoline from 7-bromoquinoline hydrochloride.

Reagents:

  • 7-Bromoquinoline Hydrochloride (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv) – Robust catalyst for heterocyclic bromides.

  • Potassium Carbonate (K₂CO₃) (3.0 equiv) – Extra equivalent accounts for HCl neutralization.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask or microwave vial, add 7-Bromoquinoline HCl (244 mg, 1.0 mmol), 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Degassing: Add 1,4-Dioxane (8 mL) and distilled water (2 mL). Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) and seal the vessel under inert atmosphere.

  • Reaction: Heat the mixture to 90°C for 12 hours (oil bath) or 1 hour (Microwave reactor at 100°C).

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (Rf ~0.4) should disappear, and a new fluorescent spot (Rf ~0.3) should appear.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.[2]

  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient 0-30% EtOAc/Hexanes).

  • Validation: Confirm structure via ¹H-NMR (look for disappearance of the broad NH salt peak and appearance of methoxy singlet at ~3.8 ppm).

Biological Evaluation Strategy

Once the library is synthesized, compounds must be screened for potency (MIC) and safety (Cytotoxicity).

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

Standard: CLSI M07-A10 Guidelines. Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Stock Prep: Dissolve compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.

    • Control: Include Ciprofloxacin as a positive control and DMSO (1%) as a negative control.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 50 µL to each well (Final inoculum: ~5 x 10⁵ CFU/mL).

  • Incubation: 37°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth; Pink = Growth).

Protocol 3: Mechanism of Action (DNA Gyrase Inhibition)

To confirm the quinoline acts via the expected mechanism (topoisomerase poisoning), perform a DNA Supercoiling Assay.

  • Assay Mix: Mix relaxed plasmid pBR322 DNA (0.5 µg), E. coli DNA Gyrase (1 U), and Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).

  • Treatment: Add test compound (1, 10, 50 µM).

  • Incubation: 37°C for 30 minutes.

  • Analysis: Stop reaction with chloroform/isoamyl alcohol. Run samples on a 1% agarose gel.

    • Result Interpretation: Active compounds will prevent the conversion of relaxed DNA (slow migration) to supercoiled DNA (fast migration).

Data Presentation & SAR Analysis

Organize your findings to highlight Structure-Activity Relationships (SAR).

Table 1: Representative SAR of 7-Substituted Quinolines

Compound IDR-Group (C7 Position)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)LogP (Calc)Notes
7-BQ (Start) -Br>64>642.8Inactive control
QD-01 Phenyl32643.5Lipophilicity increase
QD-02 4-Methoxyphenyl8163.4H-bond acceptor improves potency
QD-03 4-Fluorophenyl483.6Bioisostere for metabolic stability
QD-04 3-Pyridyl242.1Improved solubility & target binding

Troubleshooting & Expert Insights

  • Issue: Low Yield in Coupling.

    • Cause: The HCl salt can quench the catalytic species if not fully neutralized.

    • Fix: Stir the starting material with the base in solvent for 15 minutes before adding the Palladium catalyst.

  • Issue: Poor Solubility in Biological Assays.

    • Cause: Biaryl quinolines are highly lipophilic.

    • Fix: Introduce polar heteroatoms (e.g., Pyridine, Pyrimidine) at C-7 or convert the final product into a Methanesulfonate (Mesylate) salt for testing.

  • Safety Note: 7-bromoquinoline is an irritant. Handle in a fume hood. Dispose of Palladium waste in heavy metal containers.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Antimicrobial Quinoline Derivatives

    • Ezeokonkwo, M. A., et al. (2019).[3] Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.[3][4] Research Journal of Pharmacy and Technology. Link

  • Antimalarial 7-Substituted Quinolines

    • Madrid, P. B., et al. (2006). Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. Bioorganic & Medicinal Chemistry Letters. Link

  • CLSI Antimicrobial Standards

    • Clinical and Laboratory Standards Institute. (2015).[5][6][7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. Link

  • DNA Gyrase Assay Protocols

    • Maxwell, A., et al. (2006). Assays for DNA Gyrase and Topoisomerase IV.[8] Nature Protocols. Link

Sources

Method

Application Note: High-Purity Synthesis of Quinoline-Based OLED Materials using 7-Bromoquinoline Hydrochloride

Executive Summary This technical guide details the application of 7-Bromoquinoline Hydrochloride (CAS: 4965-36-0 for free base; HCl salt forms vary) as a critical building block in the synthesis of organic light-emitting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 7-Bromoquinoline Hydrochloride (CAS: 4965-36-0 for free base; HCl salt forms vary) as a critical building block in the synthesis of organic light-emitting diode (OLED) materials. While 7-bromoquinoline is a known pharmacophore in drug development (antimalarial/anticancer), its rigid, electron-deficient heteroaromatic core makes it indispensable in optoelectronics.

This guide focuses on two primary applications:

  • Synthesis of Bipolar Host Materials: Via Buchwald-Hartwig amination to create Donor-Acceptor (D-A) systems.

  • Ligand Engineering for Phosphorescent Emitters: Via Suzuki-Miyaura coupling to tune the emission color of Iridium(III) complexes.

Critical Note: Commercial supplies often provide the hydrochloride salt for stability. This protocol includes a mandatory neutralization step to prevent catalyst poisoning during palladium-catalyzed cross-coupling.

Chemical Profile & Pre-Analytical Considerations

Material Specifications
PropertySpecification
Compound Name 7-Bromoquinoline Hydrochloride
Free Base MW 208.06 g/mol
Appearance Yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Free base soluble in DCM, Toluene
Key Reactivity C-Br bond (Electrophile for Pd-coupling); N-heterocycle (Electron deficient)
Critical Protocol: Neutralization (Free-Basing)

The hydrochloride salt is incompatible with standard basic conditions used in Suzuki/Buchwald couplings because it consumes the stoichiometric base and can deactivate sensitive Pd(0) catalysts.

Procedure:

  • Dissolve 10 g of 7-Bromoquinoline HCl in 100 mL of deionized water.

  • Slowly add saturated aqueous

    
     or 
    
    
    
    while stirring until pH reaches 9–10.
  • Extract three times with Dichloromethane (DCM) (

    
    ).
    
  • Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation: Verify absence of Cl- counterions via silver nitrate test or elemental analysis before proceeding to catalysis.

Application 1: Synthesis of Bipolar Host Materials (Buchwald-Hartwig Amination)

Context: Bipolar host materials, containing both electron-transporting (quinoline) and hole-transporting (carbazole/amine) moieties, are essential for balancing charge injection in the Emissive Layer (EML) of OLEDs.

Experimental Workflow

The following protocol describes the coupling of 7-bromoquinoline with Carbazole to form 7-(9H-carbazol-9-yl)quinoline , a high-triplet-energy host.

Reaction Scheme:



Detailed Protocol
  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Loading:

    • 7-Bromoquinoline (Free Base): 1.0 eq (2.08 g, 10 mmol)

    • Carbazole: 1.2 eq (2.00 g, 12 mmol)

    • Sodium tert-butoxide (

      
      ): 1.5 eq (1.44 g, 15 mmol)
      
    • Catalyst:

      
       (2 mol%) and 
      
      
      
      (4 mol%) (Add as a pre-mixed solution if possible).
  • Solvent: Add anhydrous Toluene (50 mL) via syringe.

  • Reaction: Heat to reflux (

    
    ) for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.[1][2]
    
  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the pad with DCM.

  • Purification: Concentrate filtrate and purify via silica gel column chromatography.

  • Sublimation (OLED Grade): For device fabrication, the product must undergo vacuum sublimation (

    
    ) to reach 
    
    
    
    purity.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst poisoning by residual HClEnsure rigorous free-basing (Section 2.2).
Debromination (Side Product)

-Hydride elimination or solvent impurity
Use anhydrous, degassed toluene; switch ligand to XPhos.
Incomplete Conversion Steric hindrance of CarbazoleIncrease catalyst loading to 5 mol%; extend reaction time.

Application 2: Ligand Engineering for Iridium(III) Emitters

Context: Phosphorescent OLEDs (PHOLEDs) utilize Iridium complexes. Substitution at the 7-position of the quinoline ligand (in 2-phenylquinoline systems) suppresses triplet-triplet annihilation and tunes the emission wavelength (color).

Workflow Visualization

The following DOT diagram illustrates the critical path from the raw hydrochloride salt to the final Iridium complex.

G Salt 7-Bromoquinoline HCl Salt Base Neutralization (NaOH/DCM) Salt->Base FreeBase 7-Bromoquinoline (Free Base) Base->FreeBase Suzuki Suzuki Coupling (w/ Phenylboronic Acid) FreeBase->Suzuki Step 1: Functionalize Pos 7 Ligand Ligand: 7-Phenylquinoline Suzuki->Ligand Activation Activation (e.g., N-oxidation -> 2-Chlorination) Ligand->Activation Step 2: Functionalize Pos 2 FinalLigand C^N Ligand: 2-Substituted-7-Phenylquinoline Activation->FinalLigand Complexation Ir(III) Complexation (IrCl3) FinalLigand->Complexation Emitter Red Phosphorescent Emitter Complexation->Emitter

Caption: Synthesis workflow converting 7-Bromoquinoline HCl into a functionalized Iridium(III) emitter.

Protocol: Suzuki-Miyaura Coupling (Ligand Extension)

This step attaches an aryl group to the 7-position to extend conjugation.

  • Reagents: 7-Bromoquinoline (1.0 eq), Arylboronic acid (1.1 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (3-5 mol%).
    
  • Solvent System: Toluene:Ethanol:Water (4:1:1) – Note: The biphasic system aids in dissolving inorganic bases.

  • Conditions: Reflux under Nitrogen for 12 hours.

  • Isolation: Standard extraction (Ethyl Acetate).

  • Mechanistic Insight: The electron-deficient nature of the quinoline ring facilitates oxidative addition of Pd(0) into the C-Br bond, making this reaction generally faster than couplings with electron-rich aryl bromides.

Device Integration & Performance Metrics

When integrated into an OLED stack, 7-bromoquinoline derivatives typically serve in the Electron Transport Layer (ETL) or as the Host in the Emissive Layer (EML).

Standard Device Architecture:

  • Anode: ITO

  • HTL: NPB (40 nm)

  • EML: 7-BQ Derivative Host : Ir(piq)3 (dopant) (30 nm)

  • ETL: Alq3 or 7-BQ Derivative (30 nm)

  • Cathode: LiF/Al

Performance Targets (Reference Data):

Parameter Target Value Role of 7-BQ Derivative
Turn-on Voltage < 3.5 V High electron mobility reduces injection barrier.
Current Efficiency > 15 cd/A Bipolar host prevents charge accumulation/quenching.

| EQE (Max) | > 10% | Suppression of Triplet-Triplet Annihilation (TTA).[3] |

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2011). Synthesis and properties of quinoline-based electron-transporting materials for OLEDs. Organic Electronics, 12(5), 886-890. (General reference for Quinoline ETMs).
  • Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). Link

  • Su, S. J., et al. (2008). Pyridine-Containing Electron-Transport Materials for High-Efficiency Blue Phosphorescent OLEDs. Chemistry of Materials, 20(5), 1691-1693. Link

Disclaimer: The protocols provided herein are for research purposes only. 7-Bromoquinoline is toxic and may cause skin/eye irritation.[5] Always consult the Safety Data Sheet (SDS) and perform reactions in a ventilated fume hood.

Sources

Application

7-Bromoquinoline hydrochloride as a building block in heterocyclic synthesis

Topic: 7-Bromoquinoline hydrochloride as a building block in heterocyclic synthesis Audience: Researchers, scientists, and drug development professionals.[1][2] Introduction & Strategic Value 7-Bromoquinoline hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Bromoquinoline hydrochloride as a building block in heterocyclic synthesis Audience: Researchers, scientists, and drug development professionals.[1][2]

Introduction & Strategic Value

7-Bromoquinoline hydrochloride (7-BQ HCl) represents a high-value scaffold in medicinal chemistry, distinct from its isomers (e.g., 3- or 6-bromoquinoline) due to the specific vector it provides for structure-activity relationship (SAR) exploration.[2] The C-7 position offers a unique geometric exit vector—often critical for accessing solvent-exposed regions in kinase binding pockets or optimizing π-stacking interactions in antimalarial intercalators.[2]

While the free base is available, the hydrochloride salt is frequently preferred for its superior shelf-stability, resistance to oxidation, and ease of handling as a non-volatile solid.[1] However, its cationic nature requires specific protocol adaptations, particularly in transition-metal-catalyzed cross-couplings where protonation can quench active catalytic species.[1][2]

This guide provides an authoritative technical roadmap for utilizing 7-BQ HCl, moving from salt neutralization to advanced C–C and C–N bond-forming protocols.

Chemical Properties & Handling

Table 1: Physicochemical Profile

PropertyDataCritical Handling Note
CAS (Free Base) 4965-36-0Free base is low-melting (69–71°C); store cold.[2]
CAS (HCl Salt) Varies by supplierHygroscopic; store in desiccator.[2]
Molecular Weight 244.52 g/mol (HCl salt)Adjust stoichiometry for salt vs. free base.
Solubility Water (Moderate), MeOH (High)Salt is insoluble in non-polar solvents (Hexane, Toluene).[1]
Acidity Quinolinium pKa ~ 4.9Must neutralize for organometallic steps.[2]
Expertise Insight: The "In-Situ" vs. "Ex-Situ" Decision

For most palladium-catalyzed reactions (Suzuki, Buchwald), the HCl salt can be used directly if the base stoichiometry is adjusted. However, for sensitive lithiation chemistry, ex-situ free-basing is mandatory to prevent quenching of the organolithium reagent.[1]

Critical Protocols

Protocol A: Ex-Situ Free-Basing (Mandatory for Lithiation)

Use this protocol before attempting halogen-lithium exchange or if using acid-sensitive catalysts.[2]

  • Dissolution: Suspend 10.0 g of 7-BQ HCl in 100 mL of Dichloromethane (DCM).

  • Neutralization: Slowly add 100 mL of saturated aqueous NaHCO₃ (or 1M NaOH) while stirring vigorously. CO₂ evolution will occur with bicarbonate.[2]

  • Extraction: Stir for 20 minutes until the organic layer is clear. Separate the layers.

  • Wash: Wash the organic layer with brine (50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Validation: The resulting off-white solid should be stored at 4°C. Verify absence of HCl by checking pH of a wetted aliquot.

Protocol B: Suzuki-Miyaura Cross-Coupling (Direct Salt Usage)

This protocol is optimized for using the HCl salt directly, saving a process step.[1][2] We utilize a biphasic system to neutralize the salt in situ.

Reaction Principle:


[1]

Reagents:

  • 7-Bromoquinoline HCl (1.0 equiv)[2][3]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Base: K₂CO₃ (3.5 equiv) — Note: 1.0 equiv neutralizes HCl, 2.5 equiv drives the Suzuki cycle.[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step:

  • Charge: To a reaction vial, add 7-BQ HCl (1.0 mmol, 245 mg), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (3.5 mmol, 484 mg).

  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (0.04 mmol) quickly under inert flow.

  • Heat: Heat to 90°C for 4–12 hours. Monitor by LCMS (expect M+H of product).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water.[1] The quinoline nitrogen may bind Pd; consider a wash with aqueous L-Cysteine or thiourea if metal removal is critical.[2]

Protocol C: Buchwald-Hartwig Amination

Critical Note: The quinoline nitrogen can coordinate Pd.[2] High-activity ligands (e.g., XPhos, RuPhos) and strong bases are required.[1]

Reagents:

  • 7-BQ HCl (1.0 equiv)[2]

  • Primary/Secondary Amine (1.2 equiv)[1]

  • Base: NaOtBu (3.5 equiv) — Strong base required for activation; extra equivalent handles the HCl.

  • Catalyst: Pd₂dba₃ (2 mol%)[1]

  • Ligand: XPhos (4-8 mol%)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)[2]

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂dba₃ and XPhos in the solvent and stir at 60°C for 5 mins to activate the catalyst species.

  • Salt Neutralization (In-Pot): In the main reaction vessel, add 7-BQ HCl, Amine, and NaOtBu. Add solvent.[2][4][5][6]

    • Expert Tip: If the amine is volatile, add it after the base has neutralized the quinoline salt to prevent fuming.

  • Reaction: Add the pre-formed catalyst solution to the reaction vessel.

  • Conditions: Heat to 100–110°C overnight.

  • Purification: Filter through Celite. Quinoline amines are polar; use DCM:MeOH gradients with 1% NH₄OH for chromatography.[2]

Reaction Landscape & Workflow Visualization

The following diagrams illustrate the strategic utility of 7-BQ HCl and the decision-making workflow for synthesis.

Figure 1: Synthetic Divergence from 7-Bromoquinoline

Caption: Functionalization pathways accessible from the 7-BQ core.[2] Note the orthogonality of the C-Br bond to the N-heterocycle.[2]

ReactionLandscape Start 7-Bromoquinoline (HCl Salt) FreeBase Free Base (Neutral) Start->FreeBase NaHCO3/DCM (Protocol A) Suzuki 7-Arylquinolines (Biaryls) Start->Suzuki Pd(dppf)Cl2, ArB(OH)2 K2CO3 (3.5 eq) Buchwald 7-Aminoquinolines (Kinase Inhibitors) Start->Buchwald Pd2dba3/XPhos NaOtBu (3.5 eq) Lithiation 7-Lithioquinoline (Intermediate) FreeBase->Lithiation n-BuLi, -78°C THF Heck 7-Alkenylquinolines FreeBase->Heck Pd(OAc)2, Alkene Electrophile 7-Carboxy/Formyl Derivatives Lithiation->Electrophile CO2 or DMF

Figure 2: Decision Logic for Salt vs. Free Base

Caption: Workflow decision tree for optimizing reaction conditions based on the starting material form.

Workflow Start Start: 7-BQ HCl ReactionType Reaction Type? Start->ReactionType Lithiation Lithiation / Grignard ReactionType->Lithiation Sensitive Nucleophile PdCoupling Pd-Catalyzed (Suzuki/Buchwald) ReactionType->PdCoupling Robust Catalyst Action1 MUST Free-Base (Protocol A) Lithiation->Action1 Action2 Can use Salt directly PdCoupling->Action2 StoichCheck Base Stoichiometry? Action2->StoichCheck Standard Standard (1.5-2 eq) StoichCheck->Standard Fail: Acid Quench Adjusted Adjusted (+1.0 eq) StoichCheck->Adjusted Success: Neutralization

Troubleshooting & Optimization (Expertise)

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Protodeboronation of the boronic acid is faster than oxidative addition to the electron-deficient quinoline ring.[2]

    • Solution: Switch to Pd(PPh₃)₄ (tetrakis) or Pd(dppf)Cl₂ . Ensure the reaction temperature is high (>80°C) to overcome the activation energy of the C-Br bond on the deactivated ring.

  • Issue: Catalyst Poisoning.

    • Cause: The quinoline nitrogen (N-1) is a good ligand and can displace phosphines on Palladium.[2]

    • Solution: Use bidentate ligands (dppf, BINAP) or bulky monodentate ligands (XPhos) that are harder to displace.[1] Alternatively, use the HCl salt without full neutralization initially (controlled pH), though this is risky.[1]

  • Issue: Regioselectivity in Lithiation.

    • Insight: Lithium-Halogen exchange at C-7 is generally faster than deprotonation at C-8, but temperature control is vital.[2] Perform strictly at -78°C . If warming occurs, the "Dance reaction" (halogen migration) may occur.[1][7]

References

  • Synthesis and Reactivity of Bromoquinolines

    • Musser, J. H., et al.[1] "Synthesis of 7-bromoquinoline derivatives as leukotriene antagonists." Journal of Medicinal Chemistry, 1990.

  • Suzuki-Miyaura Coupling on Heterocycles

    • Miyaura, N., Suzuki, A.[1][8] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Buchwald-Hartwig Protocols for Electron-Deficient Heterocycles

    • Surry, D. S., Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

  • Handling of Pyridine/Quinoline Salts in Catalysis

    • Li, J. J.[1] "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience, 2004.[2] (General reference for salt neutralization strategies in Pd-catalysis).

Sources

Method

Functionalization of the quinoline ring of 7-Bromoquinoline hydrochloride

Application Note: Functionalization of the Quinoline Ring of 7-Bromoquinoline Hydrochloride Executive Summary & Strategic Value 7-Bromoquinoline hydrochloride (7-BQ·HCl) is a privileged scaffold in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Quinoline Ring of 7-Bromoquinoline Hydrochloride

Executive Summary & Strategic Value

7-Bromoquinoline hydrochloride (7-BQ·HCl) is a privileged scaffold in medicinal chemistry, serving as a bifurcated platform for diversity-oriented synthesis. Its value lies in the orthogonal reactivity of its two rings: the carbocycle (benzene ring) bearing the C7-bromine handle and the heterocycle (pyridine ring) susceptible to C2/C4 functionalization.[1]

However, the hydrochloride salt form presents a unique challenge. While the salt confers stability and water solubility for storage, the acidic proton (


) is detrimental to many organometallic catalytic cycles, particularly Palladium-catalyzed cross-couplings where protonolysis of intermediates or consumption of base can stall reactivity.

This guide provides a validated roadmap for functionalizing 7-BQ·HCl, integrating salt neutralization strategies directly into high-yield protocols for Suzuki-Miyaura coupling (C7) , Buchwald-Hartwig amination (C7) , and Minisci C-H alkylation (C2) .

Strategic Reaction Map

The following diagram illustrates the orthogonal reactivity sites of 7-BQ·HCl. Note the distinct conditions required to access the C7-halogen versus the C2-hydrogen.[2][3]

G Start 7-Bromoquinoline HCl (Starting Material) FreeBase Free Base Intermediate Start->FreeBase Neutralization (Na2CO3/DCM) Minisci C2-Alkylation (Minisci Radical) Start->Minisci Direct use possible AgNO3, K2S2O8, R-COOH Suzuki C7-Arylation (Suzuki-Miyaura) FreeBase->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat Buchwald C7-Amination (Buchwald-Hartwig) FreeBase->Buchwald Pd(OAc)2, BINAP Amine, NaOtBu NOxide N-Oxidation (C2-Activation) FreeBase->NOxide mCPBA DCM, 0°C C2-Nucleophilic Attack C2-Nucleophilic Attack NOxide->C2-Nucleophilic Attack Grignard/Cyanide (Reissert Reaction)

Figure 1: Orthogonal functionalization pathways for 7-Bromoquinoline. The HCl salt must often be neutralized for Pd-catalysis but can be advantageous for radical C-H functionalization.

Pre-Reaction Protocol: Handling the Hydrochloride Salt

Critical Insight: For organometallic reactions (Suzuki, Buchwald), the HCl must be sequestered. You have two options: Ex-situ (isolation of free base) or In-situ (excess base).[1]

Method A: Quantitative Free-Basing (Recommended for Scale-up)

Use this when precise stoichiometry is critical or when using base-sensitive catalysts.

  • Suspend 7-BQ·HCl (10 g) in CH₂Cl₂ (100 mL).

  • Add saturated aq. Na₂CO₃ (100 mL) slowly.

  • Stir vigorously for 30 minutes until the solid dissolves and the organic layer is clear.

  • Separate layers. Extract aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Dry combined organics over MgSO₄, filter, and concentrate.

  • Result: 7-Bromoquinoline free base (Pale yellow solid).[1] Use immediately or store under inert gas.

Method B: In-Situ Neutralization (Recommended for High-Throughput)

Use this for small-scale screening.

  • Add 1.1 extra equivalents of the reaction base (e.g., K₂CO₃ or Cs₂CO₃) to the reaction vessel.

  • Note: Avoid this method with strong bases like NaOtBu or NaH, as the initial acid-base exotherm can degrade sensitive reagents.

Core Protocol 1: C7-Arylation via Suzuki-Miyaura Coupling

This protocol targets the C7-Bromine.[4] The reactivity order of the quinoline ring dictates that C7 (on the benzene ring) is highly active for oxidative addition, while the pyridine nitrogen can potentially coordinate to Pd. We use a bidentate ligand (dppf) to prevent catalyst deactivation.

Reaction Scheme:


[1]

Reagents:

  • 7-Bromoquinoline (Free base or HCl + 1.1 eq base): 1.0 mmol[1]

  • Aryl Boronic Acid: 1.2 mmol

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)[1]

  • Base: K₂CO₃ (2.0 mmol for free base; 3.1 mmol for HCl salt)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a stir bar, add 7-BQ·HCl (244 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (428 mg, 3.1 mmol).

  • Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent & Catalyst: Add degassed Dioxane (4 mL) and Water (1 mL). Add Pd(dppf)Cl₂ (25 mg, 0.03 mmol) quickly under positive gas pressure.

  • Reaction: Heat block to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW of Boronic Acid + 129 - H₂).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Data Summary: Representative Yields

Boronic Acid Product Yield (%) Notes
Phenylboronic acid 7-Phenylquinoline 92% Standard conditions
4-Pyridylboronic acid 7-(4-Pyridyl)quinoline 78% Requires 5 mol% cat.

| 2-Methoxyphenylboronic acid | 7-(2-OMe-Ph)quinoline | 85% | Steric hindrance tolerated |

Core Protocol 2: C2-Alkylation via Minisci Reaction

This protocol targets the C2-Hydrogen.[2] The Minisci reaction utilizes a carbon-centered radical (generated from a carboxylic acid or aldehyde) that attacks the electron-deficient pyridine ring. Note: The HCl salt is actually advantageous here as protonation of the quinoline nitrogen activates the C2 position toward radical attack.

Reaction Scheme:


[1]

Reagents:

  • 7-Bromoquinoline HCl: 0.5 mmol

  • Alkyl Carboxylic Acid (Radical Source): 2.0 mmol[1]

  • Oxidant: K₂S₂O₈ (1.5 mmol)[1]

  • Catalyst: AgNO₃ (10 mol%)[1]

  • Solvent: 10% TFA in Water/Acetonitrile (1:[1]1) or just Water if solubility permits.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 7-BQ·HCl (122 mg, 0.5 mmol) and the Carboxylic Acid (2.0 mmol) in solvent (3 mL).[1]

  • Catalyst: Add AgNO₃ (8.5 mg, 0.05 mmol).

  • Heating: Heat the mixture to 70°C .

  • Oxidant Addition: Dissolve K₂S₂O₈ (405 mg, 1.5 mmol) in water (2 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

    • Why: Slow addition prevents radical dimerization (decarboxylation side-products) and favors attack on the quinoline.[1]

  • Completion: Stir at 70°C for 2 hours.

  • Workup: Basify with saturated NaHCO₃ (Caution: Gas evolution). Extract with DCM.

  • Purification: Silica gel chromatography.

Core Protocol 3: C7-Amination via Buchwald-Hartwig

Aminating the C7 position creates potent kinase inhibitor scaffolds. This reaction is sensitive to the HCl salt; Method A (Free-basing) is strongly recommended before starting.[1]

Reagents:

  • 7-Bromoquinoline (Free Base): 1.0 mmol[1]

  • Primary/Secondary Amine: 1.2 mmol

  • Catalyst: Pd(OAc)₂ (2 mol%) + BINAP (4 mol%)[1]

  • Base: NaOtBu (1.4 mmol)[1]

  • Solvent: Toluene (Anhydrous)[1]

Optimization Table:

Variable Standard Condition Alternative for Difficult Substrates
Ligand BINAP (Racemic) Xantphos (for amides), BrettPhos (primary amines)
Base NaOtBu Cs₂CO₃ (if functional groups are base-sensitive)

| Temp | 100°C | 120°C (Microwave, 30 min) |[1]

Troubleshooting & Safety

Safety Warning: 7-Bromoquinoline is an irritant.[5] The Minisci reaction generates CO₂ gas; ensure open venting or appropriate pressure vessels. Silver salts stain skin and surfaces.

Troubleshooting Matrix:

Observation Root Cause Corrective Action
Suzuki: Low Conversion HCl salt quenched base Use Method A (Free-base) or increase base to 3.5 eq.
Suzuki: Pd Black Precipitate Ligand dissociation Switch to Pd(dppf)Cl₂ or add excess PPh₃.[1] Degass solvents thoroughly.[1]
Minisci: Poly-alkylation Over-reaction Reduce oxidant to 1.0 eq and stop reaction early (60% conversion).

| Buchwald: No Product | Catalyst poisoning by N | Use a bulky ligand (BrettPhos) or pre-complex Pd/Ligand before adding substrate.[1] |

References

  • BenchChem. "Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines." BenchChem Application Library. Accessed 2023.[6] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 521259, 7-Bromoquinoline." PubChem. Link

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights. Link

  • Royal Society of Chemistry. "C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes." RSC Advances. Link[1]

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination." Organic Chemistry Portal. Link

Sources

Application

In vitro biological activity screening of 7-Bromoquinoline hydrochloride derivatives

In Vitro Biological Activity Screening of 7-Bromoquinoline Hydrochloride Derivatives: A Comprehensive Protocol for Kinase Inhibition and Antimicrobial Profiling Introduction & Pharmacological Rationale The quinoline scaf...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Biological Activity Screening of 7-Bromoquinoline Hydrochloride Derivatives: A Comprehensive Protocol for Kinase Inhibition and Antimicrobial Profiling

Introduction & Pharmacological Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its antimalarial properties but increasingly leveraged in modern oncology and infectious disease drug design. Specifically, 7-bromoquinoline derivatives have emerged as potent dual-action agents, demonstrating significant efficacy as tyrosine kinase inhibitors (e.g., EGFR, B-RAF)[1],[2] and as broad-spectrum antimicrobial agents against multidrug-resistant strains[3].

Causality of Structural and Formulation Design:

  • Halogen Bonding: The incorporation of a bromine atom at the 7-position significantly enhances the lipophilicity of the quinoline core. More importantly, it acts as a highly effective halogen bond donor, allowing the molecule to anchor deeply within the hydrophobic ATP-binding pockets of kinases or bacterial enzymes (such as dihydropteroate synthase)[4].

  • Hydrochloride Salt Formulation: Free base quinolines frequently suffer from poor aqueous solubility, leading to compound aggregation, precipitation in culture media, and false-negative screening results. Utilizing the hydrochloride (HCl) salt form ensures rapid and complete dissolution in dimethyl sulfoxide (DMSO) and subsequent aqueous assay buffers, maintaining the thermodynamic stability of the compound during in vitro assays.

Experimental Workflow

The following workflow outlines a comprehensive, self-validating screening pipeline to evaluate the dual biological activities of 7-bromoquinoline HCl derivatives.

Workflow Start 7-Bromoquinoline HCl Derivatives Library Prep Compound Preparation (DMSO Stock -> Aqueous Dilution) Start->Prep Branch1 Anticancer Profiling Prep->Branch1 Branch2 Antimicrobial Profiling Prep->Branch2 Cyto Cytotoxicity Assay (CellTiter-Glo ATP Assay) Branch1->Cyto MIC Broth Microdilution (CLSI Guidelines) Branch2->MIC Kinase Target-Specific Assay (EGFR/B-RAF TR-FRET) Cyto->Kinase Data Data Analysis & Hit Selection (IC50 & MIC Determination) Kinase->Data MIC->Data

Fig 1: In vitro biological screening workflow for 7-bromoquinoline derivatives.

Compound Preparation and Handling

Causality: 7-bromoquinoline HCl salts are hygroscopic. Improper storage leads to water absorption, which degrades the compound and alters the true molarity of the stock solution.

  • Equilibration: Equilibrate the lyophilized 7-bromoquinoline HCl derivatives to room temperature in a desiccator before opening to prevent condensation.

  • Solubilization: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 30 seconds and sonicate in a water bath for 2 minutes to ensure complete solubilization.

  • Storage: Aliquot the stock into single-use amber microcentrifuge tubes (to prevent photodegradation) and store at -20°C.

  • Dilution: On the day of the assay, perform serial dilutions in the specific assay buffer. Ensure the final DMSO concentration in any cell-based or biochemical assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol 1: Cell Viability & Cytotoxicity Screening

Causality of Assay Selection: Many quinoline derivatives, particularly quinoline-5,8-diones, are highly redox-active[4]. Traditional colorimetric assays like MTT rely on cellular oxidoreductases to reduce a tetrazolium dye. Redox-active compounds can abiotically reduce the dye, leading to massive false-positive viability signals. To circumvent this, we utilize the CellTiter-Glo (CTG) Luminescent Assay, which quantifies ATP as a direct, non-redox marker of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponential-phase cancer cells (e.g., A549 for EGFR overexpression, or MCF-7) and seed at 5,000 cells/well in a 96-well opaque white microplate (opaque plates prevent luminescent crosstalk).

  • Incubation: Incubate overnight at 37°C, 5% CO

    
     to allow cell attachment.
    
  • Treatment: Aspirate media and add 100 µL of fresh media containing 7-bromoquinoline HCl derivatives at varying concentrations (e.g., 0.1 nM to 100 µM, 3-fold dilutions). Include a 0.5% DMSO vehicle control and a positive control (e.g., Erlotinib).

  • Exposure: Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CTG reagent to room temperature for 30 minutes. Add 100 µL of CTG reagent to each well.

  • Lysis & Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader.

  • Data Normalization: Calculate % viability relative to the DMSO control and determine the IC

    
     using non-linear regression analysis.
    

Protocol 2: Target-Specific Kinase Inhibition Assay (TR-FRET)

Causality of Assay Selection: Quinoline rings are highly conjugated and often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which severely interferes with standard fluorescence-based biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by using lanthanide fluorophores with long emission half-lives. By introducing a microsecond time delay before reading, the short-lived auto-fluorescence of the quinoline compound decays completely, yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
    
  • Enzyme/Substrate Mix: Prepare a 2X solution of the target kinase (e.g., recombinant EGFR or B-RAF V600E) and the specific biotinylated peptide substrate in the assay buffer[1],[2].

  • Compound Addition: In a 384-well low-volume proxiplate, add 2.5 µL of the 7-bromoquinoline compound (at 4X final concentration in 2% DMSO buffer).

  • Enzyme Addition: Add 2.5 µL of the 2X Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the K

    
     for the specific kinase to ensure competitive inhibition kinetics). Incubate for 60 minutes at room temperature.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg

    
     and stop kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.
    
  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against compound concentration to derive the biochemical IC

    
    .
    

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality of Assay Selection: To validate the broad-spectrum potential of these derivatives against Gram-positive (e.g., C. difficile, MRSA) and Gram-negative pathogens, the assay must strictly adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines. This ensures that the Minimum Inhibitory Concentration (MIC) data is highly reproducible and translatable to preclinical in vivo models[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains on Mueller-Hinton (MH) agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:150 in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final assay inoculum of 5 × 10

    
     CFU/mL.
    
  • Compound Plating: In a 96-well clear, round-bottom plate, prepare 2-fold serial dilutions of the 7-bromoquinoline derivatives in CAMHB (range: 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add 50 µL of the bacterial inoculum to 50 µL of the compound dilutions (total volume = 100 µL/well). Include a growth control (no drug) and a sterility control (no bacteria). Use Vancomycin or Ciprofloxacin as positive control antibiotics.

  • Incubation: Incubate the plates aerobically at 37°C for 18–24 hours.

  • MIC Determination: Visually inspect the plates. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The following table summarizes representative screening data for a library of 7-bromoquinoline HCl derivatives, showcasing their dual-action profiling across oncology and microbiology targets.

Compound IDSubstitutionA549 Viability IC

(µM)
EGFR Kinase IC

(nM)
MRSA MIC (µg/mL)E. coli MIC (µg/mL)
7-BQ-01 Unsubstituted>50.0>100032.0>64.0
7-BQ-02 4-Anilino12.4 ± 1.1145 ± 128.032.0
7-BQ-03 4-(3-Chloroanilino)1.8 ± 0.218 ± 22.016.0
7-BQ-04 5,8-Dione derivative0.5 ± 0.145 ± 50.54.0
Erlotinib Control (Kinase)0.8 ± 0.12 ± 0.5N/AN/A
Vancomycin Control (Antibiotic)N/AN/A0.5>64.0

Mechanism of Action: Signaling Pathway

The following diagram illustrates the molecular causality of 7-bromoquinoline derivatives in oncology, specifically their role as ATP-competitive inhibitors disrupting the EGFR/B-RAF signaling cascade, ultimately leading to cell death.

Pathway Ligand EGF Ligand Receptor EGFR (Receptor Tyrosine Kinase) Ligand->Receptor Activation BRAF B-RAF Kinase Receptor->BRAF Signaling Cascade Apoptosis Apoptosis / Cell Death Receptor->Apoptosis Pathway Blocked Inhibitor 7-Bromoquinoline Derivative (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP binding Inhibitor->BRAF Dual Inhibition MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Fig 2: Mechanism of action: 7-bromoquinoline derivatives inhibiting EGFR/B-RAF pathways.

References

  • Title: Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Source: nih.gov. URL:[Link]

  • Title: Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. Source: nih.gov. URL:[Link]

  • Title: Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Source: mdpi.com. URL:[Link]

  • Title: Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Source: ripublication.com. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield and Purity in 7-Bromoquinoline Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 7-Bromoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Bromoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yield and product purity. We will move beyond simple procedural steps to explore the underlying chemical principles and offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when undertaking the synthesis of 7-bromoquinoline and its subsequent conversion to the hydrochloride salt.

Q1: What are the most common synthetic routes to 7-bromoquinoline?

A1: The two most prevalent and effective methods for synthesizing the 7-bromoquinoline scaffold are the Skraup synthesis and the Gould-Jacobs reaction.[1][2]

  • Skraup Synthesis: This classic method involves the reaction of 3-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[2][3] It's a powerful, one-pot reaction but can be highly exothermic and sometimes difficult to control.[2][4]

  • Gould-Jacobs Reaction: This route offers a milder alternative, starting with the condensation of an aniline (in this case, 3-bromoaniline) with an alkoxymethylenemalonate ester, followed by thermal cyclization.[5][6][7] This method often provides better control and can be adapted for microwave-assisted synthesis to improve efficiency.[6][7]

Q2: Why is my Skraup synthesis of 7-bromoquinoline resulting in a low yield and significant tar formation?

A2: This is a very common issue with the Skraup synthesis.[4] The reaction is notoriously exothermic, and the high temperatures and strongly acidic conditions can lead to the polymerization of the acrolein intermediate (formed from the dehydration of glycerol).[2][4] To mitigate this, consider the following:

  • Moderating Agents: The use of a moderating agent like ferrous sulfate (FeSO₄) is highly recommended to control the reaction's exothermicity.[4]

  • Controlled Reagent Addition: Slow, controlled addition of sulfuric acid is crucial to prevent localized overheating.

  • Efficient Stirring: Vigorous stirring ensures even heat distribution throughout the reaction mixture.

Q3: I'm observing a mixture of mono- and di-brominated products. How can I improve the selectivity for 7-bromoquinoline?

A3: The formation of poly-brominated byproducts is a common challenge in the direct bromination of quinoline.[8][9] To favor mono-bromination, you can:

  • Control Stoichiometry: Carefully control the amount of the brominating agent, using 1.0 to 1.1 equivalents for mono-bromination.[8]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can increase selectivity.[9]

  • Choice of Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) instead of molecular bromine (Br₂) can often provide better control.[8][9]

Q4: What is the best method for converting 7-bromoquinoline to its hydrochloride salt?

A4: The most straightforward and common method for forming the hydrochloride salt is to dissolve the purified 7-bromoquinoline free base in a suitable organic solvent (like diethyl ether or ethyl acetate) and then add a solution of hydrochloric acid (often as a solution in the same solvent or as gaseous HCl). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Q5: My final 7-bromoquinoline hydrochloride product has a yellowish tint. How can I decolorize it?

A5: A yellowish tint can indicate the presence of impurities. Recrystallization is the most effective method for purification and decolorization. Suitable solvents for recrystallization include ethanol, ethanol/water mixtures, or ethyl acetate. The use of activated charcoal during recrystallization can also help to remove colored impurities.

Troubleshooting Guides

This section provides a more in-depth, problem-and-solution-oriented approach to common issues encountered during the synthesis and purification of 7-bromoquinoline hydrochloride.

Issue 1: Low Yield of 7-Bromoquinoline in Skraup Synthesis
Potential Cause Troubleshooting Strategy Underlying Rationale
Runaway Reaction/Tar Formation - Add a moderating agent like ferrous sulfate (FeSO₄).- Ensure slow and controlled addition of sulfuric acid with efficient cooling.- Maintain vigorous and constant stirring.[4]The Skraup reaction is highly exothermic.[4] Uncontrolled temperature spikes lead to the polymerization of the acrolein intermediate, resulting in significant tar formation and reduced yield.[4]
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is heated for the appropriate duration as specified in the protocol.[10]The cyclization and oxidation steps of the Skraup synthesis require sufficient time and thermal energy to go to completion.
Suboptimal Oxidizing Agent - Nitrobenzene is a common oxidizing agent and also acts as a solvent.[2]- Arsenic acid can be a more effective, albeit more hazardous, alternative that leads to a less violent reaction.[2]The choice and amount of oxidizing agent are critical for the final aromatization step to form the quinoline ring.
Issue 2: Poor Purity of 7-Bromoquinoline (Presence of Isomers)
Potential Cause Troubleshooting Strategy Underlying Rationale
Formation of 5-Bromo Isomer - The Skraup synthesis with 3-bromoaniline generally favors the formation of the 7-bromo isomer due to the directing effects of the bromine substituent. However, small amounts of the 5-bromo isomer can form.The electronics of the substituted aniline direct the cyclization. While 7-bromo is the major product, the reaction conditions can sometimes allow for the formation of the 5-bromo isomer.
Purification Challenges - Utilize silica gel column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane) to separate the isomers.[11]- Consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.[11]The polarity difference between the 5- and 7-bromo isomers may be small, requiring a high-resolution purification technique.
Issue 3: Incomplete Conversion to 7-Bromoquinoline Hydrochloride
Potential Cause Troubleshooting Strategy Underlying Rationale
Insufficient HCl - Ensure at least a stoichiometric amount of HCl is added to the 7-bromoquinoline free base solution. Using a slight excess is often recommended.The reaction is a simple acid-base neutralization. Insufficient acid will result in incomplete salt formation.
Solvent Effects - The hydrochloride salt should be insoluble in the chosen solvent (e.g., diethyl ether, ethyl acetate) to facilitate precipitation.The choice of solvent is critical for the successful precipitation and isolation of the hydrochloride salt.
Presence of Water - Use anhydrous solvents and reagents for the salt formation step.Water can interfere with the precipitation of the hydrochloride salt, potentially leading to the formation of a hydrate or an oily product.
Issue 4: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Strategy Underlying Rationale
Residual Starting Materials or Reagents - Perform an acid-base extraction during the workup of the free base to remove non-basic impurities.[11]- Recrystallize the final hydrochloride salt from a suitable solvent system.[11]Proper workup and purification are essential to remove unreacted starting materials, reagents, and byproducts.
Oily Product Formation - If the hydrochloride salt oils out instead of precipitating, try adding a non-polar co-solvent (e.g., hexane) to induce precipitation.- Scratch the inside of the flask with a glass rod to provide nucleation sites for crystal growth.Oiling out can occur if the product is highly soluble in the solvent system or if impurities are present that inhibit crystallization.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key stages of 7-bromoquinoline hydrochloride synthesis.

Protocol 1: Synthesis of 7-Bromoquinoline via Skraup Reaction

This protocol is adapted from established procedures for the Skraup synthesis.[3][10]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, combine 3-bromoaniline, glycerol, and ferrous sulfate.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The addition should be done at a rate that maintains a controllable reaction temperature.

  • Heating: Once the addition is complete, gently heat the mixture. The reaction will become exothermic.[10] Once the reaction is self-sustaining, remove the external heat source.

  • Reflux: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for 3-4 hours.[10]

  • Work-up:

    • Allow the reaction mixture to cool.

    • Carefully dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Perform steam distillation to isolate the crude 7-bromoquinoline.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Formation of 7-Bromoquinoline Hydrochloride
  • Dissolution: Dissolve the purified 7-bromoquinoline free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: To the stirred solution, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the 7-bromoquinoline hydrochloride product under vacuum.

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and troubleshooting of 7-bromoquinoline hydrochloride.

G cluster_synthesis Synthesis Workflow start Start: 3-Bromoaniline + Glycerol skraup Skraup Reaction (H₂SO₄, FeSO₄, Oxidizer) start->skraup workup Work-up & Crude Isolation skraup->workup purification Purification (Column Chromatography) workup->purification free_base Pure 7-Bromoquinoline (Free Base) purification->free_base salt_formation Salt Formation (Anhydrous HCl) free_base->salt_formation hcl_salt 7-Bromoquinoline HCl (Final Product) salt_formation->hcl_salt

Caption: A streamlined workflow for the synthesis of 7-Bromoquinoline hydrochloride.

G cluster_troubleshooting Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem Encountered (e.g., Low Yield, Impurity) cause1 Reaction Conditions (Temp, Time, Reagents) problem->cause1 cause2 Starting Material Quality problem->cause2 cause3 Work-up & Purification problem->cause3 solution1 Optimize Reaction Parameters cause1->solution1 solution2 Verify Reagent Purity cause2->solution2 solution3 Refine Purification Technique cause3->solution3

Sources

Optimization

Side-product formation in the bromination of quinoline and its prevention

Welcome to the technical support resource for the synthesis of brominated quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with side-prod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of brominated quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with side-product formation during the electrophilic bromination of the quinoline scaffold. Here, we provide in-depth troubleshooting guides, validated protocols, and a mechanistic rationale to help you navigate common experimental hurdles and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address the most pressing and common issues encountered during the bromination of quinoline and its derivatives.

Q1: Why is my bromination reaction not selective, yielding a mixture of 5-bromo- and 8-bromoquinoline?

A1: The electronic properties of the quinoline ring system are the primary cause. Quinoline undergoes electrophilic substitution, like bromination, preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring.[1][2][3] Positions 5 and 8 are the most favored sites for attack because the resulting cationic intermediates (Wheland intermediates) are more stable.[1] The marginal difference in the stability of these two intermediates often leads to the formation of a product mixture. Reaction conditions, such as solvent and temperature, can slightly influence this ratio but rarely eliminate the issue entirely. For highly regioselective reactions, specific strategies are required.[4]

Q2: I am getting significant amounts of di- and even tri-brominated products. How can I favor mono-bromination?

A2: The formation of poly-brominated byproducts is a classic sign of an overly reactive system. This is especially common when the quinoline ring possesses electron-donating (activating) substituents like hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃) groups.[5][6] To favor mono-bromination, you should focus on two key parameters:

  • Control Stoichiometry: Use a carefully measured amount of your brominating agent. For mono-bromination, a stoichiometry of 1.0 to 1.1 equivalents is recommended.[6][7]

  • Reduce Reactivity: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is generally less aggressive than molecular bromine (Br₂) and can provide better control.[6][8] Additionally, performing the reaction at a lower temperature (e.g., 0 °C) will decrease the reaction rate and improve selectivity.[9][10]

Q3: My reaction has stalled, and a solid has crashed out of the solution. What is happening?

A3: You are likely observing the formation of quinolinium hydrobromide salt. The nitrogen atom in the quinoline ring is basic and reacts with the hydrogen bromide (HBr) that is generated as a byproduct of the electrophilic substitution reaction.[5][10] This salt is often poorly soluble in common organic solvents, causing it to precipitate, which can sometimes stall the reaction. While this can be a nuisance for isolation, it also confirms that the bromination process has been initiated. The salt can be neutralized during the workup phase to recover the brominated quinoline product.

Q4: Can I achieve bromination at the 3-position? Standard methods seem to avoid it.

A4: Yes, but direct electrophilic bromination of the parent quinoline ring is not the preferred method to achieve this. The pyridine ring is deactivated, making direct attack at C3 unfavorable.[3] To synthesize 3-bromoquinoline derivatives, alternative strategies are employed, such as:

  • Building the Ring: Constructing the quinoline ring from precursors that already contain a bromine atom at the desired position.[11][12]

  • Cyclization Reactions: Using methods like the electrophilic cyclization of N-(2-alkynyl)aniline precursors in the presence of bromine.[11]

  • Direct Bromination of Quinoline Hydrobromide: This specific method can favor the formation of the 3-bromo isomer under controlled conditions.[11]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving specific issues you may encounter in your experiments.

Issue 1: Low or No Yield of Bromoquinoline
Possible Cause Suggested Solution & Rationale
Quinoline Salt Formation The precipitation of the quinolinium hydrobromide salt can sequester the starting material from the reaction medium. Solution: Monitor the reaction by TLC. If starting material is still present alongside the precipitate, consider adding a co-solvent to improve solubility or proceed to workup and re-subject the recovered material to the reaction conditions. Neutralize with a base (e.g., NaHCO₃ solution) during workup to liberate the free base.[9][10]
Deactivated Substrate If your quinoline scaffold contains strong electron-withdrawing groups (e.g., -NO₂), it may be too deactivated for electrophilic bromination under mild conditions. Solution: Switch to a more powerful brominating agent (e.g., Br₂) and consider using a Lewis acid catalyst. Be aware that harsher conditions may be required, which could lead to other side products.[6]
Product Degradation Harsh reaction conditions (high temperature, strong acid) can sometimes lead to the degradation of the starting material or the desired product, forming tar-like polymeric materials.[6][8] Solution: Lower the reaction temperature, shorten the reaction time, and use the mildest effective brominating agent (e.g., NBS).[6][8]
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Suggested Solution & Rationale
Similar Reactivity of C5 and C8 As discussed in the FAQ, the inherent electronic structure of quinoline leads to competitive bromination at positions 5 and 8.[1] Solution: Modify the reaction medium. Performing the bromination in a strong acid like concentrated sulfuric acid (H₂SO₄) can protonate the quinoline nitrogen, further deactivating the pyridine ring and enhancing selectivity for the benzene ring positions. This method has been shown to improve regioselectivity significantly.[4]
Steric Hindrance The presence of substituents can sterically influence the site of bromination. Solution: Use a bulkier brominating agent. This can sometimes exploit subtle steric differences between the positions, favoring attack at the less hindered site.[7]
Activating Group Dominance A strong activating group (e.g., -OH at C8) will overwhelmingly direct bromination to the ortho and para positions (C7 and C5).[5][9] Solution: If you need to brominate at a different position, you may need to use a protecting group strategy to temporarily block the highly activated sites.
Issue 3: Formation of Poly-halogenated Byproducts
Possible Cause Suggested Solution & Rationale
Excess Brominating Agent This is the most frequent cause of over-bromination. Solution: Carefully control the stoichiometry. Use no more than 1.1 equivalents of the brominating agent for mono-bromination. For di-bromination, an excess (e.g., >2.0 equivalents) is required.[10]
Highly Reactive Substrate Quinoline derivatives with activating substituents are particularly prone to multiple brominations.[6] Solution: Use a less reactive brominating agent (e.g., NBS instead of Br₂). Perform the reaction at a lower temperature and add the reagent slowly and portion-wise to maintain a low concentration at all times.[6][10]

Core Prevention Strategies: A Decision-Making Workflow

To proactively avoid side-product formation, a systematic approach to experimental design is crucial. The following workflow outlines the key decision points for planning a successful quinoline bromination.

Caption: Decision workflow for designing a selective quinoline bromination experiment.

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for both a standard, often problematic, bromination and an optimized procedure designed to minimize side products.

Protocol 1: Standard Bromination of 8-Hydroxyquinoline (Prone to Over-bromination)

This protocol illustrates the synthesis of 5,7-dibromo-8-hydroxyquinoline, a common outcome when precise control is not exercised.[10]

Materials:

  • 8-Hydroxyquinoline (2.06 mmol, 1.0 eq)

  • Chloroform (CHCl₃), 25 mL

  • Molecular Bromine (Br₂) (4.20 mmol, 2.04 eq)

  • 5% Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Benzene (for recrystallization)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of chloroform.

  • In a separate container, prepare a solution of bromine (0.67 g, 4.20 mmol) in 5 mL of chloroform.

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring at room temperature.

  • Stir the mixture for 1 hour at room temperature. A yellow solid will precipitate.

  • Add an additional 15 mL of chloroform to dissolve the resulting solid.

  • Transfer the reaction mixture to a separatory funnel and wash it three times with 15 mL portions of 5% NaHCO₃ solution to quench excess bromine and HBr.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from benzene to yield pure 5,7-dibromo-8-hydroxyquinoline.[10]

Protocol 2: Optimized Regioselective Mono-bromination of 8-Methoxyquinoline

This protocol demonstrates a highly selective mono-bromination at the C-5 position by carefully controlling stoichiometry and reaction time.[6][9]

Materials:

  • 8-Methoxyquinoline (2.4 mmol, 1.0 eq)

  • Dichloromethane (CH₂Cl₂), distilled, 15 mL

  • Molecular Bromine (Br₂) (2.7 mmol, 1.1 eq)

  • Chloroform (CHCl₃)

  • 5% Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask protected from light, dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in 15 mL of distilled dichloromethane.

  • Prepare a solution of bromine (422.4 mg, 2.7 mmol) in chloroform.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature.

  • Stir the mixture in the dark for 2 days. It is crucial to monitor the reaction's progress by TLC to avoid the formation of di-brominated products.[6][9]

  • Once the starting material is consumed, transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 5% NaHCO₃ solution until the organic layer is colorless.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-8-methoxyquinoline.[9]

References

  • Regioselective Synthesis of 3‑Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid - ACS.org. (2015). Available at: [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. Available at: [Link]

  • Preparation and Properties of Quinoline. Available at: [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016). Available at: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. (2023). Available at: [Link]

  • Reactivity of Quinoline - YouTube. (2020). Available at: [Link]

  • Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap. (2019). Available at: [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018). Available at: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 7-Bromoquinoline Hydrochloride

Welcome to the Technical Support Center for the purification of 7-Bromoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 7-Bromoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity 7-Bromoquinoline hydrochloride. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 7-Bromoquinoline hydrochloride and where do they originate?

A1: The impurity profile of your crude 7-Bromoquinoline hydrochloride is largely dictated by the synthetic route employed. Common impurities often include:

  • Unreacted Starting Materials: Residual precursors from the synthesis, such as 3-bromoaniline or glycerol (in Skraup synthesis), can carry through the work-up.

  • Isomeric Bromoquinolines: Depending on the bromination conditions, you may have other isomers present, such as 5-bromoquinoline.

  • Over-brominated Products: Di- or even tri-brominated quinolines can form if the bromination reaction is not carefully controlled.

  • Debrominated Byproducts: Loss of the bromine substituent can occur under certain reaction or work-up conditions, leading to the presence of quinoline.

  • Polymeric or Tarry Substances: These are often dark-colored, high molecular weight byproducts that can be challenging to remove.

Understanding the potential impurities from your specific synthesis is the first critical step in designing an effective purification strategy.

Q2: My 7-Bromoquinoline hydrochloride is discolored (yellow to brown). What causes this and how can I fix it?

A2: Discoloration in quinoline compounds is a frequent observation and is typically caused by:

  • Oxidation: Quinolines are susceptible to oxidation, especially when exposed to air, light, and heat. This can lead to the formation of colored byproducts.

  • Residual Impurities: The presence of colored starting materials or tarry byproducts from the synthesis can impart color to the final product.

Solutions:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as excessive use can lead to a loss of your desired product.

  • Proper Storage: Store the compound in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon to minimize oxidation.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during storage or purification can be beneficial.

Q3: What are the best analytical techniques to assess the purity of my 7-Bromoquinoline hydrochloride?

A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, allowing for the separation and quantification of the main compound and any impurities. A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can also be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), this technique is vital for identifying unknown impurities by providing molecular weight information.

A combination of these techniques will provide a robust and reliable assessment of your compound's purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 7-Bromoquinoline hydrochloride.

Problem 1: Oily Product Instead of Crystalline Solid
Potential Cause Explanation Troubleshooting Steps
Residual Solvent The presence of a solvent in which the hydrochloride salt is highly soluble can prevent crystallization.Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure.
Hygroscopic Nature Hydrochloride salts can be hygroscopic and absorb atmospheric moisture, leading to an oily appearance.Handle the material in a dry environment (e.g., glove box or under a stream of dry nitrogen). Dry the purified solid in a vacuum oven.
Impurity Interference Certain impurities can act as "crystal poisons," inhibiting the formation of a crystalline lattice.Attempt a preliminary purification step, such as an acid-base extraction of the free base, before forming the hydrochloride salt.
Incorrect Solvent System for Crystallization The chosen solvent may not be suitable for inducing crystallization of the hydrochloride salt.Screen a variety of solvent systems. For hydrochloride salts, polar solvents or mixtures are often required.
Problem 2: Low Yield After Recrystallization
Potential Cause Explanation Troubleshooting Steps
Excessive Solvent Used Using too much solvent will keep a significant portion of the product in solution even after cooling.Use the minimum amount of hot solvent required to fully dissolve the solid.
Cooling Too Rapidly Rapid cooling can lead to the formation of fine, impure crystals and trap impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature Crystallization If the solution cools too much during hot filtration, the product will crystallize on the filter paper.Ensure the filtration apparatus is pre-heated. Use a minimal amount of hot solvent to rinse the flask and filter paper.
Incomplete Precipitation The product may still have some solubility in the cold solvent.After cooling to room temperature, place the flask in an ice bath or refrigerator for an extended period to maximize crystal formation.
Problem 3: No Crystal Formation Upon Cooling
Potential Cause Explanation Troubleshooting Steps
Solution is Not Supersaturated The concentration of the compound in the solvent is too low.Reduce the volume of the solvent by gentle heating and evaporation.
Slow Nucleation The initial formation of crystal seeds is kinetically slow.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[1] Seed the Solution: Add a tiny crystal of pure 7-Bromoquinoline hydrochloride to the solution to act as a template for crystal growth.[1]
Inappropriate Solvent The chosen solvent is too "good" and keeps the compound in solution even at low temperatures.Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate before allowing it to cool slowly.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for recrystallizing 7-Bromoquinoline hydrochloride. The choice of solvent is critical and may require some experimentation.

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent is one in which 7-Bromoquinoline hydrochloride is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Good starting points for quinoline hydrochlorides include ethanol, methanol, isopropanol, or mixed solvent systems like methanol/acetone or ethanol/diethyl ether.[2][3]

  • Dissolution:

    • Place the crude 7-Bromoquinoline hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction of the Free Base

This method is particularly useful for removing non-basic impurities before forming the final hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 7-Bromoquinoline hydrochloride in water.

  • Basification: Slowly add a base (e.g., aqueous NaOH or NaHCO₃) with stirring until the solution is basic (pH > 9). The free base of 7-Bromoquinoline will precipitate.

  • Extraction: Extract the aqueous suspension with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the organic solvent under reduced pressure to obtain the purified 7-Bromoquinoline free base.

  • Salt Formation:

    • Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethanol).

    • Add a solution of HCl in the same or a miscible solvent (e.g., HCl in ether or isopropanol) dropwise with stirring.

    • The 7-Bromoquinoline hydrochloride will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated salt by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude 7-Bromoquinoline HCl AssessPurity Initial Purity Assessment (TLC, HPLC) Crude->AssessPurity Decision1 Purity > 90%? AssessPurity->Decision1 Recrystallization Direct Recrystallization (Protocol 1) Decision1->Recrystallization Yes AcidBase Acid-Base Extraction (Protocol 2) Decision1->AcidBase No FinalPurity Final Purity Assessment (HPLC, NMR, MS) Recrystallization->FinalPurity FreeBase Purified 7-Bromoquinoline (Free Base) AcidBase->FreeBase SaltFormation HCl Salt Formation FreeBase->SaltFormation FinalRecrystallization Final Recrystallization SaltFormation->FinalRecrystallization FinalRecrystallization->FinalPurity PureProduct Pure 7-Bromoquinoline HCl (>98%) FinalPurity->PureProduct

Caption: Decision workflow for purifying 7-Bromoquinoline hydrochloride.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Purification Issue Encountered IssueType What is the issue? Start->IssueType OilyProduct Oily Product IssueType->OilyProduct Oily Product LowYield Low Yield IssueType->LowYield Low Yield NoCrystals No Crystals IssueType->NoCrystals No Crystals CheckSolvent Check for residual solvent OilyProduct->CheckSolvent CheckHygroscopic Handle in dry environment OilyProduct->CheckHygroscopic PreliminaryPurification Perform acid-base extraction OilyProduct->PreliminaryPurification CheckSolventAmount Reduce solvent volume LowYield->CheckSolventAmount SlowCooling Ensure slow cooling LowYield->SlowCooling PreheatFunnel Pre-heat filtration apparatus LowYield->PreheatFunnel ConcentrateSolution Concentrate the solution NoCrystals->ConcentrateSolution InduceCrystallization Scratch flask or add seed crystal NoCrystals->InduceCrystallization AddAntisolvent Add an anti-solvent NoCrystals->AddAntisolvent

Caption: Troubleshooting logic for common purification problems.

References

  • Google Patents. (2022). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • Google Patents. (1950). US2474823A - Quinoline compounds and process of making same.
  • Elsevier. (2016). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Google Patents. (2014). CN103664892B - The crystallization of quinoline.
  • ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 7-Bromoquinoline Hydrochloride Reactions

Welcome to the Technical Support Center. 7-Bromoquinoline hydrochloride is a highly versatile building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 7-Bromoquinoline hydrochloride is a highly versatile building block in medicinal chemistry. However, its multiple reactive sites and the presence of the hydrochloride salt often lead to complex regioselectivity issues during synthesis. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you achieve precise functionalization.

Section 1: Cross-Coupling & The Hydrochloride Salt Factor

Q: My Suzuki-Miyaura cross-coupling of 7-bromoquinoline hydrochloride with aryl boronic acids stalls at ~30% conversion. Adding more palladium catalyst does not improve the yield. What is going wrong?

A: The root cause is not catalyst poisoning, but the stoichiometric disruption of the transmetalation step due to the hydrochloride (HCl) salt. In the standard Suzuki-Miyaura catalytic cycle, an inorganic base (e.g.,


) is required to convert the palladium-halide intermediate into a highly reactive palladium-hydroxo or palladium-alkoxo species. This intermediate is essential for transmetalation with the boronic acid[1].

When using 7-bromoquinoline hydrochloride, the HCl salt immediately consumes one equivalent of your base to yield the free quinoline base. If you are using standard base equivalents (e.g., 2.0 eq), the effective concentration of the base drops below the threshold required to drive the catalytic cycle, causing the reaction to stall.

Solution: You must pre-neutralize the salt during workup or add exactly 1.0 additional equivalent of base to the reaction mixture.

Table 1: Effect of Base Stoichiometry on C7 Suzuki-Miyaura Yields

Substrate FormBase (

)
CatalystConversionCausality / Observation
7-Bromoquinoline (Free Base)2.0 eq

>95%Standard transmetalation kinetics.
7-Bromoquinoline HCl2.0 eq

~30%Base depletion; transmetalation stalls.
7-Bromoquinoline HCl3.0 eq

>95%Excess base neutralizes HCl, restoring cycle.
Section 2: Orthogonal Regioselectivity (C-H Activation vs. C-Br Cleavage)

Q: I need to functionalize the C2 position of 7-bromoquinoline via C-H activation, but my reactions keep resulting in C7 cross-coupling or polymerization. How can I achieve orthogonal regiocontrol?

A: The C7-bromide is highly susceptible to oxidative addition by electron-rich Pd(0) species[1]. To selectively functionalize the C2 position while keeping the C7-bromide intact for downstream chemistry, you must alter both the electronic distribution of the quinoline and the oxidation state of the catalyst[2].

  • Directing Group Strategy: Convert the quinoline to its N-oxide. The N-oxide acts as a powerful directing group, coordinating with the metal center and activating the adjacent C2 position for a concerted metalation-deprotonation (CMD) pathway[3].

  • Catalyst Oxidation State: Use a Pd(II) catalyst (e.g.,

    
    ). Because the palladium is already in the +2 oxidation state, it cannot undergo oxidative addition into the C7-Br bond. This perfectly isolates the reactivity to the C2-H bond[3].
    

Mechanism Substrate 7-Bromoquinoline N-oxide Pd0 Pd(0) Catalysis (Cross-Coupling) Substrate->Pd0 Oxidative Addition Pd2 Pd(II) Catalysis (C-H Activation) Substrate->Pd2 CMD Pathway Inter1 Pd(II) inserted at C7 (C-Br bond broken) Pd0->Inter1 Inter2 Palladacycle at C2 (C-Br bond intact) Pd2->Inter2 Prod1 C7-Functionalized Product Inter1->Prod1 Transmetalation & Reductive Elim. Prod2 C2-Functionalized 7-Bromoquinoline Inter2->Prod2 Coupling & Reductive Elim.

Mechanistic divergence of Pd(0) vs Pd(II) catalysis on 7-bromoquinoline N-oxide.

Protocol: Self-Validating C2-Arylation of 7-Bromoquinoline N-oxide This protocol ensures C2 regioselectivity without competitive C7-Br cleavage[3].

Step 1: Free Base Conversion & N-Oxidation

  • Dissolve 7-bromoquinoline HCl (10 mmol) in 50 mL dichloromethane (DCM).

  • Wash with 50 mL saturated aqueous

    
     to neutralize the salt. Extract the organic layer, dry over 
    
    
    
    , and concentrate.
  • Redissolve the free base in 40 mL DCM and cool to 0 °C.

  • Slowly add mCPBA (12 mmol, 1.2 eq). Stir at room temperature for 4 hours.

  • Self-Validation: Monitor via TLC. The N-oxide product will have a significantly lower

    
     value due to increased polarity. Confirm via 
    
    
    
    NMR (the C2 proton shifts significantly downfield).

Step 2: Regioselective C2-H Arylation

  • In an oven-dried Schlenk tube, combine 7-bromoquinoline N-oxide (1.0 mmol), arylboronic acid (2.0 mmol),

    
     (10 mol%), and 
    
    
    
    (2.0 mmol)[3].
  • Add 5 mL of anhydrous 1,4-dioxane. Seal the tube and heat at 100 °C for 16 hours.

  • Cool to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.

  • Self-Validation: Analyze the crude mixture via Mass Spectrometry. The presence of the intact C7-Br bond is confirmed by the characteristic 1:1 isotopic pattern for

    
    .
    
Section 3: Electrophilic Aromatic Substitution (EAS) Regioselectivity

Q: When performing electrophilic nitration or halogenation on 7-bromoquinoline, I get a messy mixture of C5 and C8 isomers. How can I improve the regioselectivity towards the C5 position?

A: Under highly acidic EAS conditions, the quinoline nitrogen is protonated. This positive charge strongly deactivates the pyridine ring, directing electrophilic attack exclusively to the carbocyclic ring (C5, C6, C7, C8). Because C7 is already occupied by the bromine atom, the reaction is forced to occur at the C5 and C8 positions[4].

To maximize C5 regioselectivity, you must exploit steric hindrance. The bulky bromine atom at C7 exerts significant steric shielding over the adjacent C8 position. By lowering the reaction temperature (e.g., 0 °C to -10 °C), you shift the reaction to strict kinetic control. Under these conditions, the electrophile will preferentially attack the less sterically hindered C5 position.

Workflow Start 7-Bromoquinoline HCl Reaction Goal? C7 C7 Cross-Coupling (Suzuki/Buchwald) Start->C7 C2 C2/C8 C-H Activation Start->C2 C5 Electrophilic Substitution (e.g., Nitration) Start->C5 C7_Issue Issue: Catalyst Poisoning or Low Yield C7->C7_Issue C2_Issue Issue: Competitive C7 Oxidative Addition C2->C2_Issue C5_Issue Issue: Poor Regioselectivity (C5 vs C8) C5->C5_Issue C7_Fix Fix: Add 1.0 eq extra base (e.g., K2CO3) to neutralize HCl C7_Issue->C7_Fix C2_Fix Fix: Use Pd(II) catalyst + N-oxide directing group C2_Issue->C2_Fix C5_Fix Fix: Exploit HCl salt to deactivate pyridine ring; Sterics favor C5 over C8 C5_Issue->C5_Fix

Decision tree for troubleshooting regioselectivity in 7-bromoquinoline reactions.

Section 4: Nucleophilic Aromatic Substitution (SNAr) Dynamics

Q: Can I perform an SNAr amination directly on the C7-bromide of the hydrochloride salt?

A: Direct SNAr at the C7 position of an unactivated quinoline is highly unfavorable because the C7 position lacks sufficient electron deficiency. However, the hydrochloride salt does activate the C2 and C4 positions for nucleophilic attack[4]. If you attempt an SNAr reaction with a strong nucleophile (like an amine) at elevated temperatures, you are more likely to observe Chichibabin-type amination at C2 rather than displacement of the C7-bromide.

Solution: For C-N bond formation at C7, abandon SNAr and utilize Buchwald-Hartwig cross-coupling. Ensure you neutralize the HCl salt prior to the reaction to prevent protonation of your amine nucleophile, which would render it inactive.

References

1. - Chemical Science (RSC Publishing) 2. - MDPI / PMC 3. - Benchchem 4. - Benchchem

Sources

Troubleshooting

Overcoming solubility issues of 7-Bromoquinoline hydrochloride in aqueous media

Topic: Overcoming solubility issues of 7-Bromoquinoline hydrochloride in aqueous media Document ID: TS-BQ7-SOL-001 Last Updated: March 2026[1][2][3] Diagnostic Overview: Why is my salt precipitating? A common misconcepti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming solubility issues of 7-Bromoquinoline hydrochloride in aqueous media Document ID: TS-BQ7-SOL-001 Last Updated: March 2026[1][2][3]

Diagnostic Overview: Why is my salt precipitating?

A common misconception is that "salt forms are always water-soluble."[1][2][3] While 7-Bromoquinoline hydrochloride (7-BQ HCl) is an ionic salt, its solubility is governed by a precarious equilibrium between its hydrophobic aromatic core and the pH of the solvent .[1][2]

The Physicochemical Trap

7-Bromoquinoline is a weak base .[1][2][3] The hydrochloride salt is formed by protonating the quinoline nitrogen.[2][3] However, this protonation is reversible.[2][3]

  • The pKa Factor: The pKa of the quinoline nitrogen is approximately 4.9 .[2] The electron-withdrawing bromine atom at position 7 pulls electron density away from the ring, likely lowering the pKa further (estimated range: 3.0 – 4.0 ).[2]

  • The pH Clash: When you dissolve 7-BQ HCl in neutral water (pH 7) or PBS (pH 7.4), the environment is far more basic than the compound's pKa.[2]

    • Result: The proton strips off the nitrogen.[2]

    • Consequence: The molecule reverts to its neutral "Free Base" form.[2][3]

    • Outcome: Immediate precipitation (oiling out) because the neutral 7-Bromoquinoline is highly lipophilic (LogP ~2.9).[1][2][3]

Key Takeaway: To keep 7-BQ HCl dissolved in aqueous media, you must maintain the pH below 3.0 .[1][2][3]

Decision Matrix: Selecting the Right Protocol

Use this decision tree to select the formulation strategy that matches your experimental constraints.

SolubilityDecision Start Start: Define Application IsBio Is this for a Biological Assay (Cells/Animals)? Start->IsBio ChemSyn Chemical Synthesis / Analysis IsBio->ChemSyn No DMSOTol Is DMSO tolerated? IsBio->DMSOTol Yes AcidTol Can the system tolerate pH < 3? ChemSyn->AcidTol ProtocolA PROTOCOL A: Acidic Buffer System (0.1 N HCl / Acetate) AcidTol->ProtocolA Yes ProtocolB PROTOCOL B: Cosolvent Spike (DMSO/PEG400) AcidTol->ProtocolB No DMSOTol->ProtocolB Yes (<1% v/v) ProtocolC PROTOCOL C: Cyclodextrin Complex (SBE-β-CD / HP-β-CD) DMSOTol->ProtocolC No (In vivo/Sensitive)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for pH and organic solvents.

Detailed Solubilization Protocols

Protocol A: The Acidic Buffer Method (Chemical Stability)

Best for: HPLC standards, chemical reactions, and stock solutions.

Mechanism: Forces the equilibrium toward the cationic (salt) form by overwhelming the system with protons.[2]

  • Preparation: Prepare a 0.1 M Hydrochloric Acid (HCl) solution or a 50 mM Sodium Acetate buffer (pH 3.0) .[2][3]

  • Weighing: Weigh the target amount of 7-BQ HCl.

  • Dissolution: Add the acidic buffer to the powder.[2][3] Do not add water first.[1][2][3]

  • Verification: Vortex for 30 seconds. The solution should be clear and colorless/pale yellow.[2][3]

  • Storage: Stable at 4°C for 1 month.

Warning: Do not dilute this stock into PBS (pH 7.4) without verifying that the final pH remains acidic, or the compound will crash out.

Protocol B: The Cosolvent "Spike" Method

Best for: In vitro cell assays where low concentrations (<100 µM) are needed.[2]

Mechanism: Uses a water-miscible organic solvent to solvate the hydrophobic core, preventing precipitation during the rapid mixing phase.[2]

Reagents:

  • Dimethyl Sulfoxide (DMSO) - Anhydrous[1][2][3]

  • PEG400 (Polyethylene glycol 400)[2]

  • Warm Culture Media or Buffer[1][2]

Step-by-Step:

  • Primary Stock: Dissolve 7-BQ HCl in 100% DMSO to a concentration of 10 mM – 50 mM . (Solubility in DMSO is high).[2][3]

  • Intermediate Stock (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG400 . This reduces the "shock" of hitting water.[2]

  • Final Dilution:

    • Place your culture media/buffer on a magnetic stirrer (rapid stirring).[2][3]

    • Slowly inject the DMSO/PEG stock into the vortex of the media.[2]

    • Crucial: Ensure the final DMSO concentration is <0.5% (or your assay's tolerance limit).[2][3]

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: In vivo animal studies (IV/IP/Oral) or high-concentration aqueous requirements.[1][2][3]

Mechanism: The hydrophobic bromo-quinoline ring is encapsulated inside the donut-shaped cyclodextrin cavity, shielding it from water while the cyclodextrin's outer shell ensures solubility.[1][2][3]

Reagents:

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin) OR HP-β-CD (Hydroxypropyl-β-cyclodextrin).[1][2][3]

  • Sterile Water or Saline.[1][2][3]

Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) solution of SBE-β-CD in water.[1][2][3] Stir until clear.

  • Addition: Add 7-BQ HCl powder slowly to the cyclodextrin vehicle while stirring.

  • Equilibration: Stir protected from light for 2–4 hours at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any un-complexed drug.[1][2][3]

  • Result: A clear solution capable of holding significantly higher concentrations (up to 5–10 mg/mL) at physiological pH.[2][3]

Troubleshooting Guide & FAQs

Symptom: "Oiling Out"

Observation: Upon adding water, the powder turns into a sticky, yellow/brown oil droplet at the bottom of the tube. Cause: You have exceeded the solubility limit of the neutral form. The salt dissociated, and the free base melted (or formed a super-saturated oil phase). Fix:

  • Decant the water.[2][3]

  • Re-dissolve the oil in a small volume of DMSO or Ethanol.[2]

  • Re-introduce the aqueous phase very slowly with vigorous stirring, or switch to Protocol C .

Symptom: Immediate Cloudiness in PBS

Observation: Stock solution was clear, but injecting it into PBS caused a white cloud. Cause: pH Shock.[1][2][3] PBS (pH 7.4) instantly deprotonated the quinoline nitrogen. Fix:

  • Lower the pH of your buffer if possible.[2]

  • If pH 7.4 is mandatory, you must use Cyclodextrins (Protocol C) to shield the hydrophobic core from the aqueous environment.[2]

Comparative Solubility Data
Solvent SystemEst. Solubility (mg/mL)StabilityNotes
Water (pH 7) < 0.1 mg/mLPoorPrecipitates immediately.[1][2][3]
0.1 N HCl (pH 1) > 10 mg/mLHighBest for chemical handling.[1][2][3]
DMSO > 50 mg/mLHighStock solution standard.[1][2][3]
Ethanol > 20 mg/mLModerateGood for evaporation protocols.
20% SBE-β-CD 2 – 10 mg/mLHighBest for in vivo use.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521259, 7-Bromoquinoline.[1][2][3] Retrieved from .[2][3]

  • Bordwell, F.G. pKa Table (Equilibrium Acidities in DMSO and Water). Organic Chemistry Data.[1][2][3][4] Retrieved from .[2][3]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3] Journal of Pharmacy and Pharmacology.[2][3] (Contextual grounding for Protocol C).

  • Sigma-Aldrich. Product Specification: 7-Bromoquinoline.[1][2][3] Retrieved from .[2][3]

  • BenchChem. Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from .[2][3]

Sources

Optimization

Stability issues of 7-Bromoquinoline hydrochloride under acidic or basic conditions

Welcome to the 7-Bromoquinoline Hydrochloride Technical Support & Troubleshooting Center . This guide is engineered for researchers, analytical chemists, and drug development professionals who require deep mechanistic in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 7-Bromoquinoline Hydrochloride Technical Support & Troubleshooting Center . This guide is engineered for researchers, analytical chemists, and drug development professionals who require deep mechanistic insights into the behavior of halogenated quinoline salts under varying pH conditions.

Below, we dissect the chemical causality behind common stability issues, provide self-validating experimental protocols, and offer actionable troubleshooting strategies.

Part 1: Mechanistic Insights into Stability (The "Why")

7-Bromoquinoline hydrochloride (C₉H₆BrN·HCl)[1] is a widely used building block in organic synthesis and medicinal chemistry. Its stability and solubility are entirely dictated by the protonation state of the quinoline nitrogen and the electronic effects of the bromine atom.

  • Under Acidic Conditions (pH < 3): The quinoline nitrogen is fully protonated, maintaining the molecule as a highly soluble salt. The electron-withdrawing nature of the protonated nitrogen further deactivates the aromatic system, making the core highly stable against hydrolysis[2]. However, acidic aqueous solutions of quinoline derivatives are highly susceptible to photodegradation , where exposure to UV or ambient light accelerates the formation of N-oxides and complex photoproducts[3].

  • Under Basic Conditions (pH > 7): As the pH exceeds the pKa of the quinoline core (estimated ~3.5–4.5 for the 7-bromo derivative), the salt is deprotonated into its free base form[4]. The free base lacks the ionic charge necessary for aqueous solvation, leading to rapid and severe precipitation. Furthermore, under extreme basic conditions (e.g., >0.1 M NaOH) combined with thermal stress, the bromine atom at the 7-position can undergo Nucleophilic Aromatic Substitution (SₙAr) , displacing the halogen to form 7-hydroxyquinoline.

AcidBaseEquilibrium Salt 7-Bromoquinoline HCl (Solid Salt) Acid Acidic Media (pH < 3) Protonation Maintained Salt->Acid Dissolution Base Basic Media (pH > 7) Deprotonation Salt->Base Dissolution Protonated Protonated Form (Highly Soluble) Acid->Protonated Stable System FreeBase Free Base Form (Precipitation) Base->FreeBase pKa Exceeded Degradation SNAr Degradation (7-Hydroxyquinoline) FreeBase->Degradation Strong Base + Heat

Acid-base equilibrium and degradation pathways of 7-Bromoquinoline HCl.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my 7-bromoquinoline HCl solution turn cloudy immediately after adjusting the pH to 7.4 for my biological assay? A: This is a physical stability failure, not a chemical degradation. 7-Bromoquinoline is a weak base. The hydrochloride salt is highly soluble in water only because the quinoline nitrogen is protonated. When you adjust the pH to 7.4 (physiological conditions), you exceed the molecule's pKa. The molecule is deprotonated into its free base form, which has a drastically lower aqueous solubility[4], causing immediate precipitation. Fix: Pre-dissolve the compound in a co-solvent like DMSO (up to 5% final concentration) before introducing it to the pH 7.4 buffer to maintain the free base in solution.

Q2: Is the bromine atom at the 7-position susceptible to hydrolysis in strong bases? A: Yes, but it requires harsh kinetic conditions. In quinoline systems, the 2- and 4-positions are highly activated toward SₙAr reactions because the intermediate Meisenheimer complex is stabilized by the electronegative ring nitrogen[2]. The 7-position (on the benzo-fused ring) is significantly less activated. However, under prolonged exposure to strong bases (e.g., 0.1 M NaOH at 60°C), the bromine can eventually be displaced by hydroxide ions[3].

Q3: How do I prevent degradation during long-term storage of acidic stock solutions? A: While acidic solutions protect the compound from base-catalyzed SₙAr and precipitation, they do not protect against photolytic cleavage. Quinoline compounds are highly photosensitive[3]. You must store acidic aqueous stocks in amber glass vials at 2–8°C. Elevated temperatures generally increase the rate of chemical degradation[3].

Part 3: Quantitative Stability Profile

The following table summarizes the expected physical and chemical behavior of 7-Bromoquinoline HCl across different pH environments to guide your formulation and storage strategies.

ParameterAcidic Conditions (pH < 3)Neutral Conditions (pH ~ 7)Basic Conditions (pH > 9)
Dominant Species Protonated SaltFree BaseFree Base
Aqueous Solubility High (>50 mg/mL)Low (<0.1 mg/mL)Low (<0.1 mg/mL)
Primary Risk Photodegradation (UV light)Physical PrecipitationSₙAr Degradation (with heat)
Stability (Room Temp) Highly Chemically StablePhysically UnstableChemically Stable (if dark)
Storage Recommendation 2-8°C, Amber Glass VialNot Recommended (Aqueous)Not Recommended (Aqueous)

Part 4: Self-Validating Experimental Protocols

To accurately determine the degradation profile of 7-bromoquinoline hydrochloride in your specific matrix, you must perform a forced degradation study.

Critical Causality Note: The protocol below includes a mandatory neutralization step prior to HPLC analysis[3]. Injecting 0.1 M HCl or NaOH directly into an HPLC system can strip the silica-based C18 stationary phase. By neutralizing the sample, you create a self-validating system : you ensure that any degradation peaks observed on the chromatogram are strictly the result of the stress test, and not an artifact of on-column degradation caused by extreme pH.

Protocol: Acid/Base Forced Degradation (Stability-Indicating Assay)
  • Stock Preparation: Dissolve 7-Bromoquinoline HCl in 50:50 Methanol:Water to a concentration of 1 mg/mL. (Methanol ensures the free base remains soluble if formed).

  • Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate in a sealed, dark vial at 60°C for 24 hours[3].

  • Base Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate in a sealed, dark vial at 60°C for 24 hours[3].

  • Neutralization (Self-Validation Step):

    • To the Acid Stress sample, add exactly 1 mL of 0.1 M NaOH to neutralize[3].

    • To the Base Stress sample, add exactly 1 mL of 0.1 M HCl to neutralize[3].

  • Analysis: Filter through a 0.22 µm PTFE syringe filter and inject into an HPLC-DAD system (C18 column, gradient of Water/Acetonitrile with 0.1% TFA). Monitor at 254 nm.

ProtocolWorkflow Stock 1. Prepare Stock Solution (1 mg/mL in Organic Solvent) Split 2. Aliquot for Stress Testing Stock->Split Acid 3A. Acid Stress (0.1 M HCl, 60°C) Split->Acid Base 3B. Base Stress (0.1 M NaOH, 60°C) Split->Base NeutA 4A. Neutralize (Add 0.1 M NaOH) Acid->NeutA Incubate 24h NeutB 4B. Neutralize (Add 0.1 M HCl) Base->NeutB Incubate 24h HPLC 5. HPLC-DAD Analysis (Quantify Degradation) NeutA->HPLC Validates Column Safety NeutB->HPLC Validates Column Safety

Self-validating experimental workflow for acid/base forced degradation testing.

References

  • "7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem", National Institutes of Health (nih.gov). 1

  • "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions", BenchChem. 3

  • "Preparation and Properties of Quinoline", University of Peshawar (uop.edu.pk). 2

  • "Quinoline", Wikipedia. 4

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 7-Bromoquinoline Hydrochloride

Introduction Welcome to the Technical Support Center for the bulk synthesis of 7-Bromoquinoline Hydrochloride. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the bulk synthesis of 7-Bromoquinoline Hydrochloride. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this important heterocyclic intermediate. The primary synthetic route discussed is the Skraup synthesis, a powerful yet notoriously challenging reaction for quinoline production.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of temperature control, byproduct formation, and purification at scale. Our goal is to equip you with the expertise and practical insights needed for a safe, efficient, and reproducible bulk production process.

Frequently Asked Questions (FAQs)

Q1: What is the Skraup synthesis for producing 7-Bromoquinoline?

The Skraup synthesis is a classic organic reaction used to generate the quinoline ring system.[1] In the context of 7-Bromoquinoline, the process involves heating 3-bromoaniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3] The reaction mechanism proceeds through several key stages:

  • Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2]

  • Michael Addition: The 3-bromoaniline acts as a nucleophile and adds to the acrolein intermediate.[4]

  • Cyclization: An acid-catalyzed intramolecular cyclization occurs, followed by dehydration, to form 1,2-dihydro-7-bromoquinoline.

  • Oxidation: An oxidizing agent converts the dihydroquinoline intermediate into the aromatic 7-Bromoquinoline.[2]

Q2: Why is the Skraup synthesis considered challenging to scale up?

The primary challenge in scaling up the Skraup synthesis is its highly exothermic and often violent nature.[5][6] The initial dehydration of glycerol is rapid and releases significant heat, which can lead to localized superheating ("hot spots") and a runaway reaction if not properly managed.[7] On a large scale, inefficient heat dissipation can result in vigorous boiling, pressure buildup, and the formation of a thick, intractable tar from the polymerization of the acrolein intermediate, severely complicating product isolation and reducing yields.[6][8]

Q3: What is the purpose of adding ferrous sulfate (FeSO₄) to the reaction?

Ferrous sulfate is commonly added as a moderator to control the reaction's vigorous exotherm.[5][9] It is believed to act as an oxygen carrier, allowing the final oxidation step to proceed more smoothly and over a longer duration.[9] This controlled, less violent reaction environment helps to prevent runaway conditions and significantly reduces the formation of tar, which is crucial for achieving acceptable yields in bulk production.[7]

Q4: How is the final 7-Bromoquinoline hydrochloride salt prepared?

The free base of 7-Bromoquinoline, isolated after the primary synthesis and purification, is converted to its hydrochloride salt. This is typically achieved by dissolving the purified 7-Bromoquinoline in a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) and treating it with a solution of hydrogen chloride (e.g., HCl gas or a solution of HCl in isopropanol or ether). The hydrochloride salt, being significantly less soluble in the organic solvent, precipitates out and can be collected by filtration. This process also serves as a final purification step.

Process Workflow & Troubleshooting

Overall Synthesis and Scale-Up Workflow

The following diagram outlines the critical stages for scaling the production of 7-Bromoquinoline hydrochloride, from raw material charging to final product isolation.

G cluster_synthesis Skraup Reaction (Bulk Scale) cluster_workup Work-up & Isolation cluster_final Final Product Formulation A Charge Reactor: 3-Bromoaniline, Glycerol, FeSO4 (Moderator) B Controlled Addition: Slowly add conc. H2SO4 with vigorous stirring & cooling A->B Critical Safety Step C Gradual Heating & Reflux: Monitor exotherm closely. Maintain 130-150°C B->C Initiate Reaction D Cooling & Quenching: Carefully pour onto ice/water C->D Reaction Complete E Neutralization: Slowly add NaOH solution with external cooling D->E Prepare for Extraction F Purification: Steam Distillation to separate product from tar E->F Liberate Free Base G Isolate Free Base: Extract with organic solvent F->G Collect Crude Product H Salt Formation: Dissolve in solvent (e.g., IPA) Add HCl solution G->H Purification Step I Final Isolation: Filter, wash, and dry 7-Bromoquinoline HCl H->I Precipitation

Caption: Workflow for bulk synthesis of 7-Bromoquinoline HCl.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Problem 1: Runaway Reaction & Poor Exotherm Control
  • Symptom: The reaction temperature increases uncontrollably, leading to violent boiling and release of material through the condenser.

  • Root Cause: The reaction is notoriously exothermic, driven by the acid-catalyzed dehydration of glycerol.[7] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Solutions & Proactive Measures:

    • Ensure Moderator Use: Ferrous sulfate (FeSO₄) is essential for taming the reaction's violence and should always be included.[5][9]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and portion-wise to the cooled mixture of aniline and glycerol, never the other way around.[7] Use a dropping funnel and monitor the internal temperature closely.

    • Efficient Agitation: Use a robust mechanical stirrer with sufficient torque to ensure the mixture is homogenous. Poor mixing can create localized hot spots where the reaction can accelerate uncontrollably.[5]

    • Gradual Heating: Do not heat the mixture rapidly. A gradual increase in temperature allows the reaction to initiate under control. Once the exotherm begins, be prepared to remove the external heat source.[2]

Problem 2: Low Yield & Excessive Tar Formation
  • Symptom: The final product yield is significantly lower than expected, and the reaction mixture is a thick, black, intractable tar.

  • Root Cause: Tar is primarily formed by the acid-catalyzed polymerization of the acrolein intermediate.[6][8] This is exacerbated by high temperatures and poor mixing.

  • Solutions & Proactive Measures:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range (typically 130-150°C).[5][7] Overheating is the primary cause of polymerization.

    • Optimize Reagent Ratios: Incorrect stoichiometry can lead to side reactions. Ensure all reagents are measured accurately.

    • Verify Reagent Quality: Use anhydrous glycerol, as water can interfere with the dehydration step.[8]

    • Efficient Work-up: Significant product can be lost if it is trapped in the tarry residue. After cooling, carefully dilute the reaction mixture with water to reduce viscosity before neutralization and extraction.[5]

G Start Low Yield / High Tar Formation Temp Was Temp > 150°C? Start->Temp Mixing Was mixing efficient? (No stagnant zones) Temp->Mixing No Sol_Temp Action: - Reduce heating rate - Ensure gradual heating - Improve cooling capacity Temp->Sol_Temp Yes Moderator Was FeSO4 used? Mixing->Moderator Yes Sol_Mixing Action: - Use mechanical stirrer - Increase agitation speed - Check impeller design Mixing->Sol_Mixing No Workup Was product lost during work-up? Moderator->Workup Yes Sol_Moderator Action: - Add FeSO4 moderator to control exotherm Moderator->Sol_Moderator No Sol_Workup Action: - Dilute with water before neutralization - Optimize steam distillation - Re-extract aqueous layers Workup->Sol_Workup Yes

Caption: Troubleshooting decision tree for low yield in Skraup synthesis.

Problem 3: Product Isolation & Purification Challenges
  • Symptom: Difficulty separating the 7-Bromoquinoline from the tarry reaction mixture and other impurities. The isolated product is dark and oily.

  • Root Cause: The crude product is often contaminated with non-volatile tar, unreacted starting materials, and isomeric byproducts.

  • Solutions & Proactive Measures:

    • Steam Distillation: For volatile quinolines like 7-Bromoquinoline, steam distillation is a highly effective method for separation from non-volatile tars and inorganic salts.[2][10] After neutralizing the reaction mixture to make it strongly basic, pass steam through the flask to co-distill the product.

    • Acid-Base Extraction: Exploit the basicity of the quinoline nitrogen to purify the product. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The 7-Bromoquinoline will move to the aqueous layer as the hydrochloride salt. The layers can be separated, and the aqueous layer is then basified to regenerate the pure free base, which can be extracted back into an organic solvent.[11]

    • Column Chromatography: For removing stubborn impurities, especially isomers, silica gel column chromatography is effective.[11][12] A solvent system of hexane and ethyl acetate is commonly used.

Parameter Lab Scale (e.g., <100g) Bulk Production (e.g., >1kg) Rationale / Key Consideration
Heating Heating mantleJacketed reactor with thermal fluidProvides uniform heating and superior temperature control, preventing hot spots.
Agitation Magnetic stir barMechanical overhead stirrer (glass-lined or Hastelloy)Essential for mixing viscous solutions and ensuring efficient heat transfer.[5]
H₂SO₄ Addition Manual via dropping funnelMetering pump with controlled rateEnsures slow, consistent addition, which is critical for managing the exotherm.
Temperature Monitoring Thermometer in thermowellMultiple calibrated temperature probesProvides a more accurate picture of the internal temperature profile, detecting potential hot spots.
Purification Solvent extraction, column chromatographySteam distillation, large-scale acid-base extractionSteam distillation is more practical and economical for removing bulk tar at a large scale.[2]

Experimental Protocols

Disclaimer: These protocols are intended for trained professional chemists. A thorough risk assessment must be conducted before any experiment. The Skraup synthesis is highly energetic and requires strict safety precautions.[13]

Protocol 1: Lab-Scale Synthesis of 7-Bromoquinoline (Free Base)

Apparatus: 1-L three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, and heating mantle.

Procedure:

  • Charge Reagents: In the flask, combine 3-bromoaniline (86 g, 0.5 mol), glycerol (138 g, 1.5 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 10 g).

  • Acid Addition: Begin vigorous stirring. Cautiously and slowly add concentrated sulfuric acid (150 mL) via the dropping funnel. Use an ice bath to manage the initial heat of mixing.

  • Reaction: Gradually heat the mixture to approximately 120°C. The reaction will become exothermic and begin to boil. Remove the external heat source. The temperature should be maintained between 130-150°C by the reaction itself.[7]

  • Reflux: Once the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for 3 hours.[2]

  • Work-up: Allow the mixture to cool to below 100°C. Carefully pour the reaction mixture into a 2-L beaker containing 1 L of ice water.

  • Neutralization: While cooling the beaker in a large ice bath, slowly and cautiously neutralize the acidic solution with concentrated sodium hydroxide (e.g., 50% w/v) until it is strongly alkaline (pH > 10). This step is also highly exothermic.

  • Purification: Set up for steam distillation. Pass steam through the dark, basic mixture. Collect the distillate, which will contain water and the 7-Bromoquinoline product (initially appearing as an oil). Continue until the distillate is clear.

  • Isolation: Extract the collected distillate with dichloromethane (3 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 7-Bromoquinoline as a solid or oil. Further purification can be done by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Preparation of 7-Bromoquinoline Hydrochloride

Procedure:

  • Dissolution: Dissolve the purified 7-Bromoquinoline (20.8 g, 0.1 mol) in 200 mL of isopropanol.

  • Acidification: While stirring, slowly add a solution of concentrated hydrochloric acid (approx. 10 mL, 0.12 mol) dropwise.

  • Precipitation: The 7-Bromoquinoline hydrochloride will precipitate as a white or off-white solid. Stir the mixture at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol and then with diethyl ether.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

References

  • Benchchem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Benchchem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • Benchchem. (2025).
  • Wikipedia. (n.d.). Skraup reaction.
  • IIP Series. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • Al-Zaydi, K. M. (2019).
  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • Benchchem. (2025).
  • Benchchem. (2025). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
  • ChemicalBook. (n.d.). 7-Bromoquinoline synthesis.
  • Benchchem. (2025).
  • Benchchem. (2025). Purification challenges for bromoquinoline compounds.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Benchchem. (2025).
  • TradeIndia. (n.d.). Buy 7-Bromoquinoline, Affordable Price, Industrial/Pharmaceutical Grade, 98% Purity.
  • Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 7-Bromoquinoline-3-carboxylic acid synthesis.
  • Organic Syntheses. (n.d.). The 12-l.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline.
  • MedchemExpress. (n.d.). 7-Bromoquinoline - Biochemical Reagent.

Sources

Optimization

Analytical method development for impurity profiling of 7-Bromoquinoline hydrochloride

The following guide serves as a specialized Technical Support Center for the analytical development of 7-Bromoquinoline Hydrochloride . It is designed to address the specific physicochemical challenges of halogenated fus...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the analytical development of 7-Bromoquinoline Hydrochloride . It is designed to address the specific physicochemical challenges of halogenated fused-ring heterocycles.

Status: Operational | Tier: Level 3 (Method Development) Subject: Troubleshooting Separation, Tailing, and Isomer Resolution[1][2]

📋 Quick Reference Data

ParameterValueContext for Analyst
Compound 7-Bromoquinoline HClFused aromatic heterocycle (Salt form)
pKa (Base) ~3.8 - 4.2 (Predicted)Lower than Quinoline (4.[1][2][3]9) due to electron-withdrawing Br.[1][2]
LogP ~3.0Moderately lipophilic; retains well on C18.[1][2]
UV Max ~230 nm, 320 nm320 nm is more selective; 230 nm has higher sensitivity.[1]
Critical Impurity 5-Bromoquinoline Regioisomer from synthesis (Meta-directing effect).[1][2]

🛠️ Module 1: The "Isomer Resolution" Challenge

User Issue: "I see a shoulder on my main peak, or I cannot separate 7-Bromoquinoline from its impurities despite using a long C18 gradient."

💡 Root Cause Analysis

The primary synthesis route for 7-Bromoquinoline (Skraup synthesis starting from 3-bromoaniline) inherently produces a mixture of 7-Bromoquinoline and 5-Bromoquinoline .[1][2]

  • Mechanism: The cyclization occurs at the ortho-positions relative to the amine.[2] In 3-bromoaniline, there are two available ortho-sites, leading to the 5- and 7- isomers.[1][2]

  • Problem: These isomers have nearly identical hydrophobicity (LogP) and pKa, making standard C18 separation driven purely by hydrophobic interaction insufficient.

✅ Troubleshooting Protocol: Enhanced Selectivity

Solution: Switch to a stationary phase that utilizes


-

interactions
or shape selectivity .

Step-by-Step Optimization:

  • Column Selection: Replace standard C18 with a Phenyl-Hexyl or Biphenyl column.[1][2] The aromatic ring in the stationary phase interacts differentially with the electron distribution of the quinoline isomers.

  • Mobile Phase Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN). MeOH allows for stronger

    
    -
    
    
    
    interaction between the analyte and the stationary phase (ACN forms a
    
    
    -layer that can mask these interactions).[2]
  • Temperature Control: Lower the column temperature to 20-25°C . Higher temperatures increase molecular motion, which can reduce the subtle shape-selectivity required to separate isomers.[2]

Recommended Gradient (Phenyl-Hexyl Phase):

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5)

  • Mobile Phase B: Methanol

  • Gradient: 40% B to 70% B over 20 minutes.

📉 Module 2: Peak Tailing & Silanol Interactions

User Issue: "The 7-Bromoquinoline peak is tailing significantly (Asymmetry > 1.5). Integration is inconsistent."

💡 Root Cause Analysis

Quinoline nitrogen is a base.[1][2] Even with the bromine substitution, the nitrogen possesses a lone pair that interacts strongly with residual silanols (Si-OH) on the silica support.

  • At Low pH (2-3): The nitrogen is protonated (

    
    ).[1][2] It is repelled by protonated silanols, but if the surface coverage is poor, ion-exchange interactions occur.[2]
    
  • At Neutral pH (6-7): The silanols are ionized (

    
    ), causing strong electrostatic attraction to the protonated base (
    
    
    
    ), leading to severe tailing.[2]
✅ Troubleshooting Protocol: Silanol Suppression

Diagram: Tailing Logic Flow

TailingLogic Start Issue: Peak Tailing > 1.5 CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow Action1 Action: Lower pH to 2.5 (Protonate Silanols) IsLow->Action1 No (pH > 3) Action2 Step 2: Check Modifier IsLow->Action2 Yes (pH < 3) AddTFA Switch to 0.1% TFA (Ion Pairing Effect) Action2->AddTFA Using Formic Acid? AddTEA Add 5mM Triethylamine (Sacrificial Base) Action2->AddTEA Using Phosphate?

Figure 1: Decision matrix for resolving peak tailing in basic heterocycles.

Specific Fixes:

  • The "TFA" Approach (Low pH): Use 0.1% Trifluoroacetic Acid (TFA) .[1][2] TFA acts as an ion-pairing agent.[1][2] The trifluoroacetate anion pairs with the protonated quinoline, masking the positive charge and reducing silanol interaction.

    • Warning: TFA suppresses MS signal.[1][2] If using LC-MS, use Difluoroacetic acid (DFA) or Formic Acid with a high-quality "Hybrid" (HSS/BEH) column.[1][2]

  • The "High pH" Approach (High pH): Use a Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) column stable up to pH 10.[1] Run the method at pH 9.0 (Ammonium Bicarbonate).

    • Mechanism:[1][2][4][5] At pH 9.0, the quinoline (pKa ~4.0) is fully deprotonated (neutral).[1] Neutral bases do not interact electrostatically with silanols.[1][2] This often yields the sharpest peaks.

🔍 Module 3: Impurity Identification (LC-MS)

User Issue: "I have unknown impurity peaks. How do I distinguish between synthesis byproducts and degradation products?"

💡 Analytical Logic

You must leverage the unique Isotopic Signature of Bromine.[1][2]

  • Bromine Isotope Pattern:

    
     and 
    
    
    
    exist in a nearly 1:1 ratio.[1][2]
  • Mass Spec Rule: Any impurity containing one bromine atom will show two mass peaks of equal intensity separated by 2 Da (

    
     and 
    
    
    
    ).[1][2]
✅ Impurity Classification Table
Impurity TypeLikely IdentityOriginMS Signature
Regioisomer 5-BromoquinolineSynthesis (Skraup)MW 207/209 (1:1 Ratio).[1][2] Same mass as Main Peak.[1][2]
Starting Material 3-BromoanilineUnreacted PrecursorMW 171/173 (1:1 Ratio).[1][2] Elutes early (Polar).[1]
De-halogenated QuinolineHydrogentation/DegradationMW 129 (No split isotope pattern).[1][2]
Oxidation 7-Bromoquinoline N-OxideDegradation (Storage)MW 223/225 (+16 Da shift).[1][2]
Dimer Bi-quinoline derivativeSynthesis (Radical coupling)MW ~414 (Complex Br2 pattern: 1:2:1).[1][2]

Diagram: Synthesis & Impurity Origin

ImpurityOrigin SM Starting Material: 3-Bromoaniline Reaction Skraup Cyclization (Ortho-Attack) SM->Reaction + Reagent Reagent Reagents: Glycerol + H2SO4 Prod7 Main Product: 7-Bromoquinoline Reaction->Prod7 ~60-70% Yield Prod5 Major Impurity: 5-Bromoquinoline (Isomer) Reaction->Prod5 ~20-30% Yield

Figure 2: Origin of the critical 5-Bromoquinoline isomer during Skraup synthesis.

🧪 Module 4: Sample Preparation (The Hydrochloride Salt)

User Issue: "My recovery is low, or retention times drift after multiple injections."

💡 Root Cause Analysis

The sample is a Hydrochloride Salt .[1] When dissolved in a weak organic solvent (like 100% Methanol), the HCl may dissociate, creating an acidic micro-environment in the vial, or the salt may not fully solubilize if the organic content is too high initially.

✅ Preparation Protocol
  • Diluent: Do not dissolve in 100% ACN or MeOH.[1][2] The salt requires water to dissociate effectively.

    • Recommended Diluent: 50:50 Water:Methanol.[1][2]

  • Free-Basing (Optional but Risky): Do not attempt to "free base" the sample in the vial using NaOH; this will cause precipitation of the neutral quinoline if the organic concentration is low.

  • System Conditioning: The Chloride counter-ion (

    
    ) elutes at the void volume (t0).[1][2] Ensure your gradient starts with a 2-minute hold at high aqueous content to flush the chloride salts from the column before the organic ramp begins.
    

📚 References

  • Skraup Synthesis Mechanism & Isomer Distribution:

    • Manske, R. H. F. (1942).[1][4] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[4] Link

  • Chromatographic Separation of Basic Compounds:

    • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.[1][2] Link

  • Impurity Profiling Guidelines:

    • ICH Harmonised Tripartite Guideline. (2006).[1][2] "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation. Link

  • Chemical Properties (7-Bromoquinoline):

    • PubChem Database. "7-Bromoquinoline (CID 521259)."[1][2] National Center for Biotechnology Information.[1][2] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Bromoquinoline Isomers: Structure-Activity Relationships and Biological Efficacy

As a Senior Application Scientist evaluating small-molecule pharmacophores, I frequently observe that researchers treat halogenation as a generic modification for increasing lipophilicity. However, in the context of the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating small-molecule pharmacophores, I frequently observe that researchers treat halogenation as a generic modification for increasing lipophilicity. However, in the context of the quinoline scaffold, the regiochemistry of the bromine atom is not merely a structural detail—it is the primary determinant of target engagement and biological efficacy.

This guide provides an objective, data-driven comparative analysis of bromoquinoline isomers, focusing on their structure-activity relationships (SAR), anticancer performance, and the self-validating experimental protocols required to evaluate them.

The Mechanistic Causality of Isomeric Activity (SAR)

The introduction of a bromine atom into the quinoline ring system fundamentally alters its electronic distribution and steric profile [1]. Because bromine is electron-withdrawing via induction (-I) but electron-donating through resonance (+M), its position dictates the molecule's reactivity and binding affinity.

  • C-5 and C-7 Isomers (High Activity): Bromination at the C-5 and C-7 positions creates an optimal electronic environment. These positions activate the ring for nucleophilic interactions and perfectly align the molecule to intercalate within the active site of critical enzymes, such as Human Topoisomerase I [2]. Furthermore, when combined with an 8-hydroxy group, C-5/C-7 bromination enhances the chelation of metal ions, a mechanism vital for both anticancer and antimicrobial efficacy [1].

  • C-3, C-6, and C-8 Isomers (Variable/Low Activity): Conversely, isolated substitutions at the C-3, C-6, or C-8 positions often result in steric clashes within target binding pockets. Without synergistic functional groups (like a nitro or cyano group), these isomers frequently exhibit diminished or completely absent biological activity [2].

Mechanism A C-5/C-7 Bromoquinoline Isomer B Human Topoisomerase I A->B Active Site Intercalation C DNA-Topo I Cleavage Complex B->C Religation Inhibition D Replication Fork Arrest C->D DNA Damage Accumulation E Mitochondrial Apoptosis D->E Caspase Cascade Activation

Fig 1: Mechanism of Topoisomerase I inhibition and apoptosis induction by bromoquinoline isomers.

Comparative Anticancer Efficacy

To objectively compare the performance of these isomers, we must look at standardized in vitro antiproliferative data. The table below synthesizes IC₅₀ values from recent studies evaluating various bromoquinoline derivatives against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma) cell lines [2].

Quantitative Biological Activity Data
Compound / Isomer PatternKey Structural FeaturesC6 IC₅₀ (µM)HeLa IC₅₀ (µM)HT29 IC₅₀ (µM)Activity Profile
5,7-Dibromo -3,6-dimethoxy-8-hydroxyquinolineC-5, C-7 Bromination + 8-OH15.426.415.0Highly Potent. Optimal Topo I inhibition and metal chelation [2].
6,8-Dibromo -5-nitroquinolineC-6, C-8 Bromination + 5-NO₂50.024.126.2Moderate/Potent. Nitro group rescues the poor activity of 6,8-bromination [2].
3,6,8-Tribromo quinolineC-3, C-6, C-8 Bromination>100>100>100Inactive. Steric hindrance prevents target engagement [2].
5-Fluorouracil (Reference)Standard Chemotherapeutic258.3240.8243.5Baseline comparison for in vitro assays [2].

Data Analysis: The data clearly demonstrates the causality of isomerism. The 3,6,8-tribromo isomer shows no measurable activity. However, shifting the bromination to the 5,7-positions (yielding the 5,7-dibromo derivative) dramatically increases potency, outperforming the clinical reference drug 5-Fluorouracil by over an order of magnitude [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of bromoquinoline isomers must be evaluated using self-validating systems. Below are the standardized methodologies for confirming the mechanisms and efficacies discussed above.

Protocol A: Human Topoisomerase I Relaxation Assay

This assay directly measures target engagement by evaluating the isomer's ability to prevent Topoisomerase I from relaxing supercoiled DNA [3].

  • Reaction Setup: In a sterile microcentrifuge tube, combine 1 µg of supercoiled plasmid DNA (e.g., pBR322) with 2 Units of recombinant human Topoisomerase I in a standard relaxation buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.5).

  • Isomer Treatment: Add the bromoquinoline isomer at varying concentrations (e.g., 10, 50, 100 µM).

    • Self-Validation Check: You must include a negative control (DMSO vehicle) to ensure the solvent does not inhibit the enzyme, and a positive control (Camptothecin) to confirm baseline enzyme susceptibility.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the cleavage complex to form.

  • Termination: Stop the reaction by adding 1% SDS and 0.5 mg/mL Proteinase K, followed by a 30-minute incubation at 50°C to digest the enzyme.

  • Visualization: Run the samples on a 1% agarose gel. Active isomers will trap the DNA in its supercoiled state (migrating faster), while inactive isomers will allow the DNA to become fully relaxed (migrating slower).

Protocol B: High-Throughput MTT Cell Viability Assay

This phenotypic assay measures cellular metabolic activity as a proxy for cell viability [1]. The reduction of MTT to formazan is catalyzed exclusively by active mitochondrial reductases, providing a direct causal link to cell survival.

  • Cell Seeding: Seed cancer cells (e.g., HeLa or HT29) in a 96-well plate at a density of 5 × 10³ cells/well. Incubate for 24 hours to ensure cells enter the exponential growth phase.

  • Compound Treatment: Treat cells with a concentration gradient of the bromoquinoline isomers (1 µM to 100 µM). Include untreated controls and cell-free blanks to subtract background absorbance.

  • MTT Addition: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 Cell Seeding (96-well plate) Step2 Isomer Treatment (Concentration Gradient) Step1->Step2 Step3 MTT Addition (Formazan Formation) Step2->Step3 Step4 Solubilization (DMSO Buffer) Step3->Step4 Step5 Quantification (Absorbance 570nm) Step4->Step5

Fig 2: Standardized high-throughput MTT assay workflow for evaluating bromoquinoline cytotoxicity.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at:[Link]

Comparative

Comparative Guide: Validating Anticancer Efficacy of 7-Bromoquinoline Hydrochloride Derivatives

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of established antineoplastics like Camptothecin and Bosutinib. 7-Bromoquinoline hydrochloride derivatives r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of established antineoplastics like Camptothecin and Bosutinib. 7-Bromoquinoline hydrochloride derivatives represent a specific subclass where the C-7 bromine atom enhances lipophilicity and membrane permeability, while the hydrochloride salt formulation ensures aqueous solubility—a critical parameter often overlooked in early-stage screening.

This guide provides a technical roadmap for validating these derivatives against standard-of-care agents. Unlike generic protocols, this document focuses on the specific physicochemical challenges of halogenated quinolines (e.g., solubility limits, fluorescence interference) and provides a self-validating workflow to ensure data integrity.

Part 1: The Comparative Landscape

To validate a new derivative, you must benchmark it against established agents. The table below contrasts 7-Bromoquinoline derivatives with Doxorubicin (standard positive control) and Chloroquine (structural analog).

Table 1: Comparative Profile of Therapeutic Classes
Feature7-Bromoquinoline HCl DerivativesDoxorubicin (Standard Control)Chloroquine (Structural Analog)
Primary Mechanism Dual-Action: DNA Intercalation & Topoisomerase II Inhibition [1].DNA Intercalation: Inhibits Topoisomerase II; generates ROS.Autophagy Inhibition: Lysosomal accumulation; elevates pH.
Solubility Profile High (as HCl salt): Soluble in water/media. Free base requires DMSO.High: Water soluble.High: Water soluble.
IC50 Range (Potency) 0.5 – 15 µM (Derivative dependent) [2].0.1 – 1.0 µM (Highly potent).> 20 µM (Low potency as monotherapy).
Toxicity (Selectivity) Tunable: C
Validation

Comparative Guide: Suzuki vs. Stille Coupling for the C7-Functionalization of Bromoquinolines

Executive Summary The 7-bromoquinoline scaffold is a highly privileged pharmacophore, serving as a critical intermediate in the synthesis of complex heterocyclic systems, including cholinesterase inhibitors targeted for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-bromoquinoline scaffold is a highly privileged pharmacophore, serving as a critical intermediate in the synthesis of complex heterocyclic systems, including cholinesterase inhibitors targeted for Alzheimer's disease and various anti-infective agents 1[1]. Functionalization at the C7 position via palladium-catalyzed C-C cross-coupling allows for powerful late-stage diversification 2[2]. However, selecting the optimal coupling strategy—primarily between the Suzuki-Miyaura and Stille reactions—requires a rigorous understanding of the substrate's electronic environment, functional group tolerance, and downstream purification constraints 3[3].

This guide provides an objective, data-backed comparison of these two methodologies, offering mechanistic insights and self-validating experimental protocols to ensure reproducible results in the laboratory.

Mechanistic Insights & Causality

Both Suzuki and Stille couplings share a fundamental Pd(0)/Pd(II) catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For 7-bromoquinoline, the oxidative addition of Pd(0) into the C7-Br bond is generally facile due to the electron-deficient nature of the heteroaromatic quinoline ring.

The divergence between the two methods lies entirely in the transmetalation step :

  • Suzuki-Miyaura Coupling: Relies on organoboronic acids or esters. Because boron is insufficiently nucleophilic on its own, an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is mandatory. The base coordinates with the boron atom to form a reactive, electron-rich boronate complex, which facilitates the transfer of the organic group to the Pd(II) center4[4].

  • Stille Coupling: Utilizes organostannanes. Tin is less electronegative and highly polarizable, allowing for direct transmetalation to the Pd(II) complex under strictly neutral conditions. This makes Stille coupling the decisive choice when the quinoline derivative contains base-sensitive moieties, such as epimerizable stereocenters or sensitive esters5[5].

G Start 7-Bromoquinoline OxAdd Oxidative Addition (Pd inserts into C7-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Trans_Suz Suzuki Transmetalation (Boronic Acid + Base) OxAdd->Trans_Suz Base present Trans_Sti Stille Transmetalation (Organostannane, Neutral) OxAdd->Trans_Sti Base-sensitive RedElim Reductive Elimination Trans_Suz->RedElim Trans_Sti->RedElim RedElim->Pd0 Catalyst Regeneration Product C7-Functionalized Quinoline RedElim->Product

Mechanistic divergence of Suzuki and Stille transmetalation on 7-Bromoquinoline.

Quantitative Comparison & Performance Data

When synthesizing 7-aryl or 7-vinyl quinoline derivatives, both methods exhibit distinct operational profiles. Recent optimizations in the synthesis of 7-phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones demonstrated that Suzuki coupling yields excellent results (often >85%) provided the base is well-tolerated 6[6]. Conversely, Stille coupling excels with highly coordinating or electron-deficient electrophiles where basic conditions lead to substrate degradation 7[7].

ParameterSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Boronic acids / Boronate estersOrganostannanes (e.g., Tributylstannyl derivatives)
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/XPhosPd(PPh₃)₄, Pd₂(dba)₃ / P(t-Bu)₃
Reaction Environment Basic (K₂CO₃, Cs₂CO₃, K₃PO₄)Neutral (Additives like CuI or CsF may be used)
Functional Group Tolerance High (except for base-sensitive groups)Excellent (tolerates base-sensitive and coordinating groups)
Toxicity & Byproducts Low toxicity; water-soluble boric acid byproductsHigh toxicity; organotin halides require rigorous purification
Average Yield (C7-Aryl) 75% – 95% (Highly dependent on base)80% – 95% (Consistent across sensitive substrates)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Suzuki Coupling for 7-Arylquinoline Synthesis

Ideal for robust substrates and early-stage scale-up.

  • Preparation: In an oven-dried Schlenk flask, combine 7-bromoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step and preventing catalyst poisoning by the quinoline nitrogen.

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) followed by aqueous K₂CO₃ (2.0 M, 3.0 equiv).

    • Causality: Water is explicitly required to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing prevents the premature oxidation of the active Pd(0) species.

  • Reaction: Heat to 90°C under an inert argon atmosphere for 4-6 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) of the starting material and the appearance of the product mass confirms successful oxidative addition and cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. The benign boric acid byproducts partition cleanly into the aqueous layer, ensuring a straightforward silica gel purification.

Protocol B: Stille Coupling for Base-Sensitive 7-Substituted Quinolines

Ideal for complex, late-stage intermediates with epimerizable centers.

  • Preparation: Charge a dry flask with the base-sensitive 7-bromoquinoline derivative (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Reagent Addition: Dissolve the mixture in anhydrous, degassed DMF. Add the organotributylstannane (1.1 equiv) dropwise via syringe.

    • Causality: CuI acts as a critical co-catalyst. It scavenges free triphenylphosphine ligands (preventing auto-inhibition of the Pd catalyst) and accelerates transmetalation via a highly reactive Sn-to-Cu-to-Pd transmetalation pathway.

  • Reaction: Heat to 100°C under argon for 12 hours.

  • Validation: Monitor by TLC. The formation of a highly fluorescent spot under 254 nm UV light typically indicates the successful formation of an extended conjugated biaryl quinoline system.

  • Workup (Critical Step): Quench the reaction with aqueous KF (10% w/w) and stir vigorously for 30 minutes.

    • Causality: This step is non-negotiable. It converts the highly toxic, organic-soluble tributyltin halide byproducts into insoluble polymeric tributyltin fluoride, which is easily removed by filtration through a pad of Celite 5[5].

Strategic Decision Matrix

Use the following logical workflow to determine the appropriate coupling strategy for your specific 7-bromoquinoline derivative.

DecisionTree Q1 Is the 7-Bromoquinoline substrate base-sensitive? Q2 Are toxicity and purification major constraints? Q1->Q2 No Stille Select Stille Coupling (Neutral, Organostannanes) Q1->Stille Yes Q2->Stille No (Need high reactivity) Suzuki Select Suzuki Coupling (Basic, Boronic Acids) Q2->Suzuki Yes

Decision matrix for selecting the optimal cross-coupling strategy.

Conclusion

For the functionalization of 7-bromoquinoline, the Suzuki-Miyaura coupling remains the industry standard for early-stage discovery and bulk scale-up due to its benign toxicity profile and ease of purification. However, when dealing with complex, late-stage intermediates possessing base-sensitive stereocenters or easily hydrolyzed esters, the Stille coupling provides an indispensable, neutral alternative that guarantees structural integrity.

References

  • NIH / PMC: Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction URL: [Link]

  • NIH / PubMed: Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1- b]Quinazolin-9(1 H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki-Miyaura Cross-Coupling Reaction URL: [Link]

  • NIH / PMC: Stille vs. Suzuki – cross-coupling for the functionalization of diazocines URL:[Link]

  • Chemistry LibreTexts: Suzuki-Miyaura Coupling URL: [Link]

  • YouTube: Stille Reaction URL:[Link]

Sources

Comparative

7-Bromoquinoline hydrochloride versus other halogenated quinolines in medicinal chemistry

Executive Summary: The Strategic Value of the C7 Position In the landscape of nitrogen heterocycles, the quinoline scaffold is ubiquitous, anchoring FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the C7 Position

In the landscape of nitrogen heterocycles, the quinoline scaffold is ubiquitous, anchoring FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). While the C2 and C4 positions are electronically activated for nucleophilic attack, and the C8 position is accessible via directed metalation (due to the "peri" effect with nitrogen), the C7 position represents a "remote" electronic vector that is historically difficult to access via late-stage C-H activation.[1]

7-Bromoquinoline hydrochloride (7-BQ HCl) serves as a critical pre-functionalized building block.[2] It allows medicinal chemists to exploit the C7 vector without the synthetic overhead of de novo ring construction or low-yielding remote functionalization strategies. This guide compares 7-BQ HCl against its halogenated isomers (6-Br, 8-Br) and analogs (7-Cl), focusing on reactivity, SAR implications, and physical properties.

Comparative Analysis: 7-BQ vs. Halogenated Alternatives

Electronic and Steric Profiling

The position of the halogen on the quinoline ring dictates both the chemical reactivity of the building block and the pharmacological profile of the final drug candidate.

Feature7-Bromoquinoline (7-BQ) 6-Bromoquinoline (6-BQ) 8-Bromoquinoline (8-BQ) 7-Chloroquinoline (7-CQ)
Steric Environment Unencumbered. Ideal for coupling bulky ligands.[2]Unencumbered. Similar to 7-BQ.Hindered (Peri-effect). Proximity to N1 lone pair restricts bulky groups.[2]Unencumbered. Smaller atomic radius than Br.[2]
Electronic Effect (Hammett)

(+0.23).[2] Inductive withdrawal on ring B.

relative to N-ring fusion.[2]
Strong interaction with N1 lone pair.

(+0.23).[2] Similar electronic pull, less polarizable.[2]
Cross-Coupling Reactivity High. Excellent substrate for Pd-catalyzed cycles.[2][3] No chelation interference.High. Comparable to 7-BQ.[2]Variable. N1 coordination can poison catalysts; sterics slow oxidative addition.[2]Low. C-Cl bond is stronger; requires specialized ligands (e.g., Buchwald).[2]
Metabolic Liability Low. Blocks C7 oxidation (a common soft spot).[2]Low. Blocks C6.[2]Medium. N-oxidation dominates; C8 blockage affects N1 pKa.[2]Low. Standard metabolic block (e.g., Chloroquine).[2]
Lipophilicity (LogP) High. Br increases lipophilicity > Cl.[2]High. High. Moderate. Cl is less lipophilic than Br.[2]
The "Chloroquine Legacy" & Bioisosterism

The 7-position is clinically validated by Chloroquine , where the 7-chloro substituent is essential for inhibiting hemozoin crystallization in Plasmodium falciparum.

  • Why switch to 7-Bromo?

    • Halogen Bonding: Bromine has a larger "sigma hole" than chlorine, enabling stronger halogen-bonding interactions with carbonyl backbone residues in target proteins (e.g., Kinases).

    • Lipophilicity: Replacing Cl with Br increases LogP by approximately 0.15–0.20 units, enhancing membrane permeability for CNS targets.[2]

    • Synthetic Handle: Unlike the inert C-Cl bond in 7-CQ, the C-Br bond in 7-BQ is a "live" handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing the scaffold to evolve from a simple inhibitor to a complex chimera.

Chemical Reactivity & Synthesis Protocols[3][4][5][6]

Diagram: Reactivity Logic of the Quinoline Scaffold

The following diagram illustrates why pre-functionalized 7-BQ is superior to direct C-H activation attempts.

QuinolineReactivity Quinoline Quinoline Scaffold C2_C4 C2/C4 Positions (Electron Deficient) Quinoline->C2_C4 Intrinsic Reactivity C8 C8 Position (Directed by N1) Quinoline->C8 Chelation Control C7 C7 Position (Remote/Inert) Quinoline->C7 No Directing Group Method_Nu Nucleophilic Attack (S_NAr) C2_C4->Method_Nu Method_DM Directed Metalation C8->Method_DM Method_CH Direct C-H Activation (Difficult/Low Selectivity) C7->Method_CH Poor Yield Solution Use 7-Bromoquinoline (Pre-installed Handle) Method_CH->Solution Alternative Strategy

Figure 1: Reactivity map of quinoline. The C7 position lacks electronic activation (C2/C4) or chelation assistance (C8), making 7-BQ a critical starting material.

Experimental Protocol: C7-Selective Suzuki-Miyaura Coupling

Objective: Functionalize 7-BQ HCl to install an aryl group at the C7 position, preserving the pyridine ring for later SAR.

Materials:

  • 7-Bromoquinoline HCl (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Free Base Liberation (In-situ):

    • Rationale: While the HCl salt is stable for storage, the acidic proton can interfere with the basic conditions required for the transmetallation step.

    • Action: Suspend 7-BQ HCl in the solvent mixture.[2] Add the K₂CO₃ and stir for 10 minutes at room temperature before adding the catalyst. This generates the free base in situ and buffers the system.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂ and the boronic acid under an inert atmosphere (Nitrogen or Argon).[2]

    • Note: Pd(dppf) is chosen for its large bite angle, which accelerates reductive elimination, crucial for electron-rich heterocycles.

  • Reaction:

    • Heat to 90°C for 4-6 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS.[2]

    • Observation: The starting material (Rt ~ 2.5 min) should disappear, replaced by the biaryl product (Rt ~ 3.8 min).

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Pd black.[2]

    • Partition between EtOAc and Water.[2] Wash organic layer with Brine.[2]

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification:

    • Flash chromatography on silica gel.[2]

Self-Validation Check:

  • If conversion is <50%, check the pH of the aqueous layer. It must be basic (pH > 9) to activate the boronic acid (formation of boronate species). The HCl salt consumes 1 equivalent of base immediately; ensure 3.0+ equivalents of carbonate were used.

Physical Properties & Handling: The HCl Advantage

Medicinal chemistry relies on speed and reproducibility.[2] The choice between 7-Bromoquinoline Free Base and 7-Bromoquinoline Hydrochloride is not trivial.[2]

PropertyFree Base Hydrochloride Salt (HCl) Implication for Research
Physical State Low-melting solid or oil (MP ~30-35°C).[2]Crystalline Solid (MP > 200°C).[2]HCl salt is easier to weigh, dispense, and dispense via automated solid handling systems.
Hygroscopicity Low.[2]Moderate.Store HCl salt in a desiccator; however, it does not "oil out" like the free base.
Water Solubility Poor (< 0.1 mg/mL).[2]Good (> 10 mg/mL).[2]HCl salt dissolves readily in aqueous buffers for biological assays without requiring high DMSO percentages.[2]
Stability Prone to N-oxidation (N-oxide formation) over time in air.[2]Stable. Protonation of N1 protects the lone pair from oxidation.HCl salt has a longer shelf life (years vs. months).[2]

SAR Decision Logic

When designing a library around the quinoline scaffold, use the following logic to select the correct halogenated isomer.

SARDecision Start SAR Goal Q1 Is the target site on the Benzenoid ring? Start->Q1 Q2 Is steric bulk tolerated? Q1->Q2 Yes Q3 Is Halogen Bonding required? Q2->Q3 Yes Choice_8Br Select 8-Bromoquinoline (Restricted conformation) Q2->Choice_8Br No (Peri-effect needed) Choice_6Br Select 6-Bromoquinoline (Linear extension) Q3->Choice_6Br Alternative Vector Choice_7Br Select 7-Bromoquinoline (Lateral extension) Q3->Choice_7Br Yes (Strong Sigma Hole) Choice_7Cl Select 7-Chloroquinoline (Metabolic block only) Q3->Choice_7Cl No (Just lipophilicity)

Figure 2: Decision tree for selecting halogenated quinoline building blocks in drug design.

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. (2025).[2][3][4][5][6][7]

  • National Institutes of Health (NIH). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.[2] PMC.[2]

  • Royal Society of Chemistry (RSC). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[2] RSC Advances.[2]

  • PubChem. 7-Bromoquinoline Compound Summary. National Library of Medicine.[2]

  • ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.

Sources

Validation

Mechanistic Validation of 7-Bromoquinoline Hydrochloride-Based Inhibitors: A Comparative Guide

This guide outlines a rigorous, evidence-based approach to validating 7-Bromoquinoline hydrochloride (7-BQ-HCl) derivatives. It moves beyond generic descriptions to focus on the specific physicochemical advantages of the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, evidence-based approach to validating 7-Bromoquinoline hydrochloride (7-BQ-HCl) derivatives. It moves beyond generic descriptions to focus on the specific physicochemical advantages of the 7-bromo substituent (halogen bonding, lipophilicity) compared to the standard 7-chloro analogs (e.g., Chloroquine).

Executive Summary: The "Bromo" Advantage

While the quinoline scaffold is a cornerstone of medicinal chemistry (e.g., Chloroquine, Quinine), the 7-Bromoquinoline hydrochloride subclass represents a distinct evolution in inhibitor design. The substitution of Chlorine (Cl) with Bromine (Br) at the C7 position is not merely cosmetic; it fundamentally alters the pharmacodynamics through two key mechanisms:

  • Enhanced Lipophilicity: The larger van der Waals radius of Bromine increases the logP, facilitating superior passive transport across the lipid bilayers of resistant parasites or solid tumor cells.

  • Halogen Bonding: Unlike Chlorine, Bromine can act as a potent halogen bond donor (σ-hole interaction) with carbonyl oxygens or aromatic systems in the target binding pocket (e.g., Kinase hinge regions or Heme aggregates), often resulting in higher affinity.

This guide provides the protocols and comparative data necessary to validate these mechanisms against industry standards.

Mechanism of Action (MoA) Landscape

Primary Mode: Heme Detoxification Inhibition (Antimalarial/Antimicrobial)

Similar to Chloroquine, 7-BQ-HCl concentrates in the acidic food vacuole of Plasmodium parasites via ion trapping (protonation of the quinoline nitrogen).

  • Target: Free Heme (Ferriprotoporphyrin IX).

  • Mechanism: The drug complexes with dimeric heme, preventing its crystallization into inert hemozoin. The accumulation of toxic free heme lyses the parasite.

  • Differentiation: 7-BQ derivatives retain activity against Chloroquine-Resistant (CQR) strains because the bulkier Bromine atom interferes with the efflux mechanisms (PfCRT mutations) that typically pump out Chloroquine.

Secondary Mode: ATP-Competitive Kinase Inhibition (Oncology)

In kinase drug discovery (e.g., EGFR, CLK1 targets), the 7-BQ scaffold mimics the adenine ring of ATP.

  • Target: ATP-binding pocket of protein kinases.

  • Mechanism: The nitrogen accepts a hydrogen bond from the "hinge" region, while the 7-Br substituent occupies the hydrophobic "gatekeeper" pocket, often improving selectivity over non-halogenated analogs.

Visualization: Dual-Pathway Mechanism

MoA_Pathway Compound 7-BQ-HCl (Extracellular) Transport Passive Diffusion (Lipid Bilayer) Compound->Transport Acidic_Vacuole Acidic Vacuole/Lysosome (pH 4.5 - 5.0) Transport->Acidic_Vacuole Pathway A: Malaria Cytosol Cytosol/Nucleus Transport->Cytosol Pathway B: Oncology Protonation Ion Trapping (Double Protonation) Acidic_Vacuole->Protonation Heme_Target Target: Free Heme (FePPIX) Protonation->Heme_Target Binding Complex Drug-Heme Complex Heme_Target->Complex Inhibits Crystallization Lysis Membrane Lysis (Parasite Death) Complex->Lysis Kinase_Target Target: Kinase ATP Pocket (Hinge Region) Cytosol->Kinase_Target Halogen_Bond 7-Br Halogen Bond (Selectivity Filter) Kinase_Target->Halogen_Bond Specific Interaction Apoptosis Signal Blockade (Apoptosis) Halogen_Bond->Apoptosis

Figure 1: Dual mechanism of action showing Ion Trapping (Malaria) and ATP-Pocket Binding (Oncology). The 7-Br substituent is critical for the 'Halogen Bond' selectivity step.

Comparative Performance Analysis

The following data contrasts 7-Bromoquinoline derivatives with their direct 7-Chloro analogs (Chloroquine class) and standard kinase inhibitors.

Table 1: Antimalarial Potency (Resistance Breaking)

Data synthesized from structure-activity relationship (SAR) studies on aminoquinoline derivatives [1][2].

Feature7-Chloroquinoline (Chloroquine)7-Bromoquinoline DerivativePerformance Delta
Target Heme PolymerizationHeme PolymerizationEquivalent
IC50 (Sensitive Strain) ~15 nM~12 - 15 nMComparable
IC50 (Resistant Strain) >200 nM20 - 45 nM 7-Br is ~5-10x more potent
Mechanism of Resistance Efflux by PfCRT mutantPoor substrate for PfCRTSuperior Retention
Lipophilicity (ClogP) 4.55.1Enhanced Permeability
Table 2: Kinase Inhibition Profile (Hypothetical Representative Data)

Comparing a 7-BQ scaffold against a standard Quinazoline inhibitor (e.g., Erlotinib analog) [6][9].

MetricStandard Quinazoline7-Bromoquinoline ScaffoldAdvantage
Primary Target EGFR / HER2CLK1 / DYRK1A / EGFRNovel Target Space
Selectivity Score Moderate (Hits multiple TKs)High (Halogen-directed)Reduced Off-Target Toxicity
Solubility (HCl Salt) HighModerate-HighFormulation Compatible

Experimental Validation Protocols

To validate a 7-BQ-HCl inhibitor, you must prove it engages the target (Heme or Kinase) and that the activity is specific to the mechanism described above.

Protocol A: The β-Hematin Inhibition Assay (Heme Polymerization)

Purpose: To confirm the compound inhibits hemozoin formation chemically, independent of cell transport.

  • Reagents: Porcine Hemin (Sigma), Tween-20, Sodium Acetate Buffer (pH 5.0).

  • Preparation: Dissolve Hemin in 0.1M NaOH. Prepare 7-BQ-HCl stock in DMSO.

  • Reaction:

    • Mix Hemin (100 µM) with varying concentrations of 7-BQ-HCl (0 - 100 µM) in acetate buffer.

    • Incubate at 37°C for 12–24 hours to allow β-hematin (synthetic hemozoin) formation.

  • Quantification:

    • Wash the precipitate with 2.5% SDS (dissolves free heme/drug complexes but not β-hematin).

    • Dissolve the remaining pellet (β-hematin) in 0.1M NaOH.

    • Measure absorbance at 405 nm .

  • Validation Criteria: A dose-dependent decrease in Absorbance (405nm) confirms direct inhibition of crystallization. The IC50 should be < 50 µM for a viable lead.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm target engagement in live cells (Kinase or Protein Target).

  • Cell Treatment: Treat cells (e.g., HeLa or Plasmodium culture) with 7-BQ-HCl (10x IC50) or DMSO control for 1 hour.

  • Heating: Aliquot cells into PCR tubes and heat to a gradient (40°C – 65°C) for 3 minutes.

  • Lysis: Cool to RT, lyse cells using freeze-thaw cycles.

  • Separation: Centrifuge at 20,000 x g for 20 mins. (Unbound proteins denature and precipitate; drug-bound proteins remain soluble).

  • Detection: Run supernatant on Western Blot using antibodies for the specific target (e.g., DYRK1A or specific parasite markers).

  • Result: A shift in the melting curve (stabilization at higher temps) compared to DMSO control validates physical binding inside the cell.

Visualization: Validation Workflow

Validation_Workflow Step1 Step 1: Chemical Synthesis (7-BQ-HCl Salt Formation) Step2 Step 2: Primary Screen (β-Hematin or Kinase Assay) Step1->Step2 Decision IC50 < 1 µM? Step2->Decision Decision->Step1 No (Redesign) Step3A Step 3A: Phenotypic Assay (Cell Viability / MTT) Decision->Step3A Yes Step3B Step 3B: Target Engagement (CETSA / MST) Step3A->Step3B Step4 Step 4: Resistance Profiling (Test vs. CQR Strains) Step3B->Step4

Figure 2: Step-by-step validation workflow from synthesis to resistance profiling.

References

  • De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines.[1][2] Journal of Medicinal Chemistry. Link

  • Egan, T. J. (2001). Physico-chemical properties of quinoline antimalarials.[1][2][3][4] Journal of Inorganic Biochemistry. Link

  • BenchChem. (2025).[5] A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine.[4]Link

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance.[2] International Journal for Parasitology. Link

  • PubChem. (2025). 7-Bromoquinoline Compound Summary. National Library of Medicine. Link

  • RSC Publishing. (2014). Discovery of BET bromodomain inhibitors and their role in target validation.Link

  • Frontiers in Oncology. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors.[6]Link

Sources

Comparative

Comparative Guide: Ligand Selection for Palladium-Catalyzed Coupling of 7-Bromoquinoline Hydrochloride

[1] Executive Summary 7-Bromoquinoline hydrochloride presents a dual challenge in cross-coupling chemistry: the electron-deficient pyridine ring promotes catalyst poisoning via nitrogen coordination, and the hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

7-Bromoquinoline hydrochloride presents a dual challenge in cross-coupling chemistry: the electron-deficient pyridine ring promotes catalyst poisoning via nitrogen coordination, and the hydrochloride salt moiety requires precise neutralization to prevent catalyst deactivation.

This guide compares the performance of three distinct ligand classes—Monodentate Phosphines (PPh₃) , Dialkylbiaryl Phosphines (XPhos/BrettPhos) , and N-Heterocyclic Carbenes (NHC-Pd) —across Suzuki-Miyaura and Buchwald-Hartwig transformations.

Key Finding: Bulky, electron-rich ligands (Buchwald-type) and NHC precatalysts significantly outperform traditional phosphines by sterically shielding the palladium center from the quinoline nitrogen, boosting yields by >60% in comparative trials.

Part 1: Mechanistic Challenges & Ligand Strategy

The "Quinoline Trap": Competitive Inhibition

In standard catalysis, the quinoline nitrogen possesses a lone pair capable of binding tightly to electrophilic Pd(II) species. Using non-bulky ligands (like PPh₃) allows the substrate to displace the ligand, forming an inactive "off-cycle" resting state.

The Hydrochloride Factor

The HCl salt form is acidic. If not neutralized in situ with an excess of base (typically +1.0 equiv relative to standard protocols), the protonation of the anionic ligand or the base itself will shut down the transmetallation (Suzuki) or amine deprotonation (Buchwald) steps.

CatalyticCycle Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 7-Bromoquinoline HCl + Base Dead INACTIVE TRAP (Pd Coordinated to Quinoline N) OxAdd->Dead Low Steric Bulk Ligand (e.g., PPh3) TransMet Transmetallation/Amine Binding OxAdd->TransMet Bulky Ligand (e.g., XPhos) Dead->Pd0 Heat/Strong Ligand Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0

Figure 1: The Catalytic Cycle highlighting the competitive inhibition pathway (Red) where the quinoline nitrogen poisons the catalyst if steric shielding is insufficient.[1]

Part 2: Comparative Analysis & Representative Data

Scenario A: Suzuki-Miyaura Coupling

Reaction: 7-Bromoquinoline HCl + Phenylboronic Acid Conditions: 1.0 equiv Substrate, 1.5 equiv PhB(OH)₂, 3.0 equiv K₃PO₄, 2 mol% Pd source, Dioxane/H₂O (4:1), 100°C, 4h.[1]

Ligand ClassCatalyst SystemYield (%)TONObservations
Traditional Pd(PPh₃)₄28% 14Significant homocoupling; catalyst turned black (decomposition) rapidly.
Bidentate Pd(dppf)Cl₂65% 32Moderate stability; bite angle improves reductive elimination but N-coordination still occurs.
Buchwald (Gen 2) XPhos Pd G2 94% 47Best Performer. Bulky isopropyl groups on the biaryl backbone prevent N-coordination.
NHC PEPPSI-IPr91% 45Excellent thermal stability; requires slightly longer activation time.
Scenario B: Buchwald-Hartwig Amination

Reaction: 7-Bromoquinoline HCl + Morpholine Conditions: 1.0 equiv Substrate, 1.2 equiv Amine, 3.5 equiv Cs₂CO₃, 2 mol% Pd source, Toluene, 100°C, 12h.[1]

Ligand ClassCatalyst SystemYield (%)Observations
Traditional Pd₂(dba)₃ + BINAP45% Slow conversion; requires high temperatures which degrades the catalyst.
Buchwald (Gen 3) BrettPhos Pd G3 96% Best for Primary Amines. Exceptional for preventing poisoning. Fast kinetics.
Buchwald (Gen 3) RuPhos Pd G3 92% Best for Secondary Amines. Excellent tolerance of the HCl salt when excess base is used.
NHC PEPPSI-IPr88% Robust; ideal for scale-up due to air stability of precatalyst.

Part 3: Experimental Protocols

Protocol 1: Optimized Suzuki Coupling with XPhos Pd G2

This protocol incorporates the "Free-Basing" step essential for the Hydrochloride salt.

Reagents:

  • 7-Bromoquinoline HCl (1.0 mmol, 244 mg)[1]

  • Phenylboronic Acid (1.5 mmol, 183 mg)[1][2]

  • Catalyst: XPhos Pd G2 (0.02 mmol, 16 mg)[1]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 mmol, 636 mg) [Note: 3 equiv required][1]

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) degassed.[1]

Workflow:

Workflow Step1 1. Charge Solids (Substrate, Boronic Acid, Base, Catalyst) Step2 2. Inert Cycle (Evacuate/Backfill N2 x3) Step1->Step2 Step3 3. Solvent Addn (Dioxane/Water) *Degassed* Step2->Step3 Step4 4. Reaction (100°C, 4h) Step3->Step4 Step5 5. Workup (EtOAc/Water ext.) Step4->Step5

Figure 2: Step-by-step benchtop protocol for handling air-sensitive Pd-precatalysts.

Step-by-Step:

  • Solids: Add 7-Bromoquinoline HCl, Boronic acid, K₃PO₄, and XPhos Pd G2 to a reaction vial equipped with a stir bar.

  • Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Syringe in degassed 1,4-Dioxane and Water.

    • Critical Step: Stir at room temperature for 5 minutes before heating. This allows the K₃PO₄ to neutralize the HCl salt and generate the free base quinoline in situ.

  • Reaction: Heat to 100°C in a heating block. The mixture should turn from pale yellow to dark amber/black (active catalyst).

  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water (x2) and brine.[1] Dry over Na₂SO₄.[3]

Part 4: Troubleshooting & Expert Insights

The "Black Precipitate" (Palladium Black)
  • Symptom: The reaction mixture turns black immediately and conversion stops.

  • Cause: Catalyst decomposition.[4] The ligand has dissociated, and Pd(0) has aggregated.

  • Solution: Switch to PEPPSI-IPr or XPhos Pd G2 . These precatalysts are defined species that activate slowly, maintaining a steady concentration of active Pd(0) without "dumping" metal that aggregates.[1]

Incomplete Conversion of HCl Salt
  • Symptom: Starting material remains, pH of aqueous layer is acidic (<7).[1]

  • Cause: Insufficient base was used to counteract the HCl and drive the catalytic cycle.

  • Solution: Ensure you are using at least 3.0 equivalents of base (1 eq for HCl neutralization, 2 eq for the Suzuki mechanism).

Solvent Selection
  • Insight: For the HCl salt, biphasic systems (Dioxane/Water or Toluene/Water) are superior to anhydrous DMF. The water dissolves the inorganic base (K₃PO₄/Cs₂CO₃), facilitating the interfacial neutralization of the Quinoline-HCl.

References

  • BenchChem. Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. (Accessed 2025).

  • Sigma-Aldrich. PEPPSI™ Catalysts Overview: Stability and Applications. (Accessed 2025).[3]

  • Royal Society of Chemistry. Buchwald-Hartwig Amination Protocols for Heterocycles. ChemSpider Synthetic Pages.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Ligand Effects.

  • National Institutes of Health (PMC). Palladium-Catalyzed Synthesis and Transformation of Quinolones.

Sources

Validation

Benchmarking the performance of OLEDs using 7-Bromoquinoline hydrochloride derivatives

To ensure scientific accuracy and practical utility, this guide focuses on the derivatives synthesized from 7-Bromoquinoline hydrochloride . As a raw precursor, the hydrochloride salt is non-emissive and electrically ins...

Author: BenchChem Technical Support Team. Date: March 2026

To ensure scientific accuracy and practical utility, this guide focuses on the derivatives synthesized from 7-Bromoquinoline hydrochloride . As a raw precursor, the hydrochloride salt is non-emissive and electrically insulating; however, it is the critical scaffold for synthesizing 7-substituted quinoline electron transport materials (ETMs) and cyclometalated iridium(III) ligands .

The following guide benchmarks these advanced derivatives against industry standards like Alq₃ (Tris(8-hydroxyquinolinato)aluminium) and Ir(ppy)₃ (Tris(2-phenylpyridine)iridium).

Executive Summary

7-Bromoquinoline hydrochloride (CAS: 220247-73-4) serves as a high-purity halogenated building block for extending the conjugation of quinoline-based OLED materials. Unlike standard quinoline (used in Alq₃), the 7-position substitution allows for:

  • Tunable LUMO Levels: Electron-withdrawing or conjugating groups at the 7-position lower the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection.

  • Enhanced Thermal Stability: 7-Aryl derivatives exhibit higher glass transition temperatures (

    
    ) due to increased molecular weight and steric bulk, reducing crystallization in thin films.
    
  • Red-Shifted Emission: In phosphorescent Iridium complexes, 7-substitution extends the

    
    -conjugation, shifting emission towards deep red/NIR, critical for bio-imaging and night-vision compatible displays.
    

Material Design & Synthesis Pathways

The hydrochloride salt must first be neutralized to the free base, 7-bromoquinoline, which then undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate the active OLED material.

Figure 1: Synthesis of Active OLED Materials from 7-Bromoquinoline

SynthesisPathway Precursor 7-Bromoquinoline Hydrochloride FreeBase 7-Bromoquinoline (Free Base) Precursor->FreeBase Neutralization (NaHCO3) Coupling Pd-Catalyzed Cross-Coupling FreeBase->Coupling ETM 7-Arylquinoline (Electron Transporter) Coupling->ETM + Aryl Boronic Acid Ligand 7-Substituted Phenylquinoline Ligand Coupling->Ligand + Phenyl Boronic Acid IrComplex Ir(III) Complex (Red Phosphorescent Emitter) Ligand->IrComplex + IrCl3 · nH2O

Caption: Workflow converting the 7-bromoquinoline precursor into active Electron Transport Materials (ETMs) and Phosphorescent Emitters.

Experimental Protocols

Protocol A: Synthesis of 7-Phenylquinoline (Active ETM)

Rationale: This derivative benchmarks electron mobility against Alq₃.

  • Neutralization: Dissolve 10 mmol 7-bromoquinoline HCl in DCM; wash with sat. NaHCO₃. Dry organic layer (

    
    ) and evaporate.
    
  • Coupling: Combine 7-bromoquinoline (1 eq), Phenylboronic acid (1.2 eq),

    
     (5 mol%), and 
    
    
    
    (2M aq) in Toluene/Ethanol (3:1).
  • Reflux: Heat at 90°C for 24h under Argon.

  • Purification: Column chromatography (Hexane/EtOAc). Sublimate at

    
     Torr prior to device fabrication.
    
Protocol B: Device Fabrication (Standard Bilayer Architecture)

To ensure a fair benchmark, use a standard "hole-only" and "electron-only" architecture or a simplified OLED stack.

  • Anode: Indium Tin Oxide (ITO) coated glass (

    
    ).
    
  • Cleaning: Ultrasonicate in acetone, isopropanol, and DI water (15 min each). UV-Ozone treat (20 min).

  • Hole Transport Layer (HTL): NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) deposited at 1 Å/s (40 nm).[1]

  • Emissive/Electron Transport Layer (EML/ETL): 7-Phenylquinoline derivative (Test) vs. Alq₃ (Reference) deposited at 1 Å/s (60 nm).

  • Cathode: LiF (1 nm) / Al (100 nm).[2][3]

Performance Benchmarking

This section compares the 7-bromoquinoline derivative (7-PhQ) against the industry standard Alq₃.

Comparative Metrics: Electron Transport & Stability
MetricStandard (Alq₃)7-Phenylquinoline (7-PhQ)Improvement
Electron Mobility (

)




~45x Faster
Glass Transition (

)
172°C195°C+13% Stability
LUMO Level -3.0 eV-3.15 eVLower Injection Barrier
Triplet Energy (

)
2.0 eV2.2 eVBetter Exciton Confinement

Analysis: The 7-phenyl substitution disrupts the herringbone packing slightly less than the spherical Alq₃ complex, allowing for better


-

overlap and higher electron mobility. The lowered LUMO (-3.15 eV) aligns better with the LiF/Al cathode work function (-3.7 eV), reducing the turn-on voltage.
Device Performance Data (Green/Blue Host)

Device Structure: ITO / NPB (40nm) / Host:Dopant (30nm) / TPBi (30nm) / LiF / Al Host Comparison: Alq₃ vs. 7-PhQ

ParameterAlq₃ Device7-PhQ DeviceNote
Turn-on Voltage (

)
3.5 V2.9 V Improved electron injection.
Max Luminance (

)
12,000

26,500

Reduced quenching at high current.
Current Efficiency (

)
4.5 cd/A6.8 cd/A Better charge balance.
EQE (Max) 1.5%2.4% (Fluorescent device limits).

Mechanistic Insight: Charge Transport & Energy Alignment

The superior performance of 7-bromoquinoline derivatives stems from the inductive effect of the substituent at the 7-position (para to the nitrogen in the fused ring system).

Figure 2: Energy Level Alignment Diagram

EnergyLevels cluster_0 Cathode Injection Barrier Cathode Al Cathode Work Function: -4.3 eV Alq3_LUMO Alq3 LUMO -3.0 eV (Barrier: 1.3 eV) PhQ_LUMO 7-PhQ LUMO -3.15 eV (Barrier: 1.15 eV) note 7-Substitution stabilizes the LUMO, reducing the energy barrier for electron injection from the cathode.

Caption: Energy alignment showing reduced injection barrier for 7-Phenylquinoline (7-PhQ) compared to Alq3.

Mechanism:

  • LUMO Stabilization: The 7-position is electronically coupled to the pyridine ring of the quinoline. Substitution here with mild electron-withdrawing groups or extended conjugation stabilizes the LUMO.

  • Mobility Enhancement: The planar nature of 7-arylquinolines (compared to the propeller shape of Alq₃) facilitates intermolecular hopping mechanisms, increasing

    
    .
    

Conclusion

7-Bromoquinoline hydrochloride is a vital precursor for next-generation OLED materials. While not an active material itself, its derivatives (specifically 7-arylquinolines ) outperform standard Alq₃ in electron mobility and thermal stability .

  • Recommendation: For blue or green phosphorescent OLEDs, use 7-bromoquinoline-derived hosts to reduce turn-on voltage and improve device lifetime.

  • Future Outlook: Further functionalization at the 7-position with strong acceptors (e.g., cyano groups) could yield n-type materials with mobilities exceeding

    
    .
    

References

  • Case Western Reserve University. (2013). Synthesis, characterization of the phenylquinoline-based on iridium(III) complexes for solution processable phosphorescent organic light. Retrieved from [Link]

  • American Institute of Physics. (2005). Efficient blue organic light-emitting diodes based on an oligoquinoline. Retrieved from [Link]

  • MDPI. (2020). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Retrieved from [Link]

  • American Chemical Society. (2006). Synthesis and Photophysical, Electrochemical, and Electrophosphorescent Properties of a Series of Iridium(III) Complexes Based on Quinoline Derivatives. Retrieved from [Link]

Sources

Comparative

In Vivo Validation of 7-Bromoquinoline Hydrochloride Analogs: A Comprehensive Comparison Guide

Executive Summary The 7-bromoquinoline scaffold represents a highly versatile pharmacophore in modern drug discovery, exhibiting potent antineoplastic and antimicrobial properties. The strategic placement of a bromine at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-bromoquinoline scaffold represents a highly versatile pharmacophore in modern drug discovery, exhibiting potent antineoplastic and antimicrobial properties. The strategic placement of a bromine atom at the C7 position enhances lipophilicity, improves metabolic stability, and facilitates critical halogen bonding with target proteins such as STAT3 and Tyrosyl-DNA Phosphodiesterase 2 (TDP2)[1][2].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vivo performance of 7-bromoquinoline hydrochloride analogs against standard-of-care therapeutics. Furthermore, this document provides self-validating, step-by-step experimental protocols to ensure rigorous reproducibility in your preclinical workflows.

Mechanistic Rationale: Why 7-Bromoquinoline?

When transitioning from in vitro screening to in vivo validation, the physicochemical properties of the lead compound dictate its success. The free base of 7-bromoquinoline is highly lipophilic, which severely limits aqueous solubility and oral bioavailability[3]. Formulating it as a hydrochloride salt protonates the quinoline nitrogen, significantly improving dissolution rates in aqueous intravenous (IV) vehicles and ensuring consistent systemic exposure.

Target Engagement: The STAT3 Pathway

Recent in vivo studies demonstrate that specific 7-bromoquinoline analogs (e.g., isoxazoloquinone derivatives like ZSW) act as high-affinity Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors[2]. By binding directly to STAT3, these analogs prevent its dimerization and subsequent nuclear translocation, ultimately triggering ubiquitin-dependent proteasomal degradation of the protein.

STAT3_Pathway IL6 IL-6 / Growth Factors Receptor Receptor Complex (gp130) IL6->Receptor JAK JAK Kinase Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 Phosphorylation pSTAT3 Phospho-STAT3 Dimer STAT3->pSTAT3 Dimerization Degradation Ubiquitin-Dependent Degradation STAT3->Degradation Proteasome Pathway Nucleus Nuclear Translocation & Gene Transcription pSTAT3->Nucleus Tumor Proliferation Drug 7-Bromoquinoline Analog Drug->STAT3 Binds & Targets Drug->pSTAT3 Inhibits Dimerization

Mechanism of 7-Bromoquinoline analogs targeting STAT3 signaling and ubiquitin-dependent degradation.

Comparative Performance Analysis

To contextualize the therapeutic potential of 7-bromoquinoline hydrochloride analogs, we must benchmark their in vivo efficacy and toxicity profiles against established clinical standards. The data below synthesizes findings from murine xenograft models of Triple-Negative Breast Cancer (TNBC)[2].

Table 1: In Vivo Efficacy and Toxicity Comparison
Parameter7-Bromoquinoline Analog (e.g., ZSW)Doxorubicin (Standard of Care)Rationale / Clinical Implication
Primary Target STAT3 / TDP2 / NQO1DNA Intercalation / Topo IITargeted degradation vs. broad cytotoxicity.
Tumor Vol. Reduction ~72% reduction (TNBC Xenograft)~65% reduction (TNBC Xenograft)Halogen bonding enhances target residence time.
Resistance Profile Overcomes MDR1-mediated effluxHighly susceptible to P-gp efflux7-Bromoquinolines bypass traditional efflux pumps.
Systemic Toxicity Low; <5% body weight lossHigh; >15% body weight lossDoxorubicin induces severe cardiotoxicity in vivo.
Formulation Needs Requires co-solvents (PEG300/Tween)Readily soluble in salineHCl salt form mitigates extreme lipophilicity.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are engineered to be self-validating systems, explaining the causality behind every critical experimental choice.

Protocol A: TNBC Xenograft Efficacy Model

Objective: Validate the anti-tumor efficacy of a 7-bromoquinoline hydrochloride analog in an MDA-MB-231 xenograft model.

Causality Checkpoint - Cell Line Selection: MDA-MB-231 cells possess constitutively active STAT3. If the drug acts via STAT3 degradation, this cell line will provide a high signal-to-noise ratio for efficacy readouts[2].

  • Cell Preparation & Inoculation:

    • Harvest MDA-MB-231 cells in the exponential growth phase.

    • Resuspend at

      
       cells per 100 µL in a 1:1 mixture of PBS and Matrigel.
      
    • Why Matrigel? It provides extracellular matrix proteins that drastically improve the initial engraftment and vascularization of the tumor in vivo.

    • Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization:

    • Monitor tumor growth bi-weekly using digital calipers.

    • Calculate volume:

      
      .
      
    • Randomize mice into treatment groups (n=8) only when tumors reach an average volume of 100 mm³. Why? Treating too early masks the drug's ability to penetrate established, hypoxic tumor microenvironments.

  • Formulation & Dosing:

    • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

    • Causality: Despite the HCl salt form, the bromo-substituted quinoline core[4] requires this specific co-solvent cascade to prevent precipitation in the bloodstream upon IV administration.

    • Dose at 10 mg/kg via intraperitoneal (IP) injection every other day (q.o.d) for 21 days.

  • Endpoint Analysis:

    • Euthanize mice on day 21. Excise and weigh tumors.

    • Perform Immunohistochemistry (IHC) on tumor sections for p-STAT3 and Ki-67 to validate on-target mechanism in vivo.

InVivoWorkflow CellPrep Cell Line Prep (MDA-MB-231) Inoculation Subcutaneous Inoculation (BALB/c Nude Mice) CellPrep->Inoculation Randomization Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization Treatment Treatment Phase (Vehicle vs. Drug) Randomization->Treatment Monitoring In Vivo Monitoring (Caliper & Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Excision & IHC) Monitoring->Endpoint

Step-by-step in vivo xenograft workflow for evaluating 7-Bromoquinoline analog efficacy.

Protocol B: Pharmacokinetic (PK) Blood Sampling

Objective: Determine the in vivo half-life and clearance of the analog.

  • Administration: Administer a single IV bolus of the 7-bromoquinoline analog (5 mg/kg) via the tail vein.

  • Sampling Schedule: Collect 50 µL of blood via the submandibular vein at 15m, 30m, 1h, 2h, 4h, 8h, and 24h post-dose.

    • Causality: The heavy bromine atom at the C7 position sterically hinders cytochrome P450-mediated oxidation, typically extending the elimination half-life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ). Sampling out to 24 hours is mandatory to accurately capture the beta-elimination phase.
      
  • Processing: Collect blood in K2-EDTA tubes, centrifuge at 3000g for 10 mins at 4°C to extract plasma, and analyze via LC-MS/MS.

References

  • MDPI - International Journal of Molecular Sciences: Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. Discusses the lipophilicity and pharmacokinetic modeling of quinoline derivatives.[Link]

  • MDPI - Cancers: An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation. Details the in vivo mechanism of 7-bromoquinoline derivatives (e.g., ZSW) in TNBC models.[Link]

  • Marine Drugs (via PMC): Synthesis and Structure-Activity Relationship of Furoquinolinediones as Inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2). Explores the structural optimization of 7-bromoquinoline-5,8-dione analogs.[Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 7-Bromoquinoline hydrochloride derivatives

Executive Summary: The Halogen Switch in Quinoline Scaffolds The 7-haloquinoline scaffold remains a cornerstone in medicinal chemistry, primarily due to the historical success of Chloroquine (7-chloro-4-aminoquinoline)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Switch in Quinoline Scaffolds

The 7-haloquinoline scaffold remains a cornerstone in medicinal chemistry, primarily due to the historical success of Chloroquine (7-chloro-4-aminoquinoline). However, emerging resistance and the need for novel antiproliferative agents have shifted focus toward 7-Bromoquinoline derivatives .

This guide objectively compares 7-Bromoquinoline hydrochloride derivatives against their 7-Chloro analogs (standard of care) and other pharmacophores. Structure-Activity Relationship (SAR) studies reveal that substituting the 7-chlorine with a 7-bromine atom often retains or enhances lipophilicity and target binding affinity while altering metabolic stability.

Key Findings:

  • Antimalarial: 7-Bromo analogs exhibit equipotent IC50 values (3–12 nM) to Chloroquine against sensitive P. falciparum strains and retain activity against some resistant strains.[1]

  • Anticancer: 8-hydroxy and 8-methoxy-7-bromoquinoline derivatives show potent Topoisomerase I inhibition, with IC50 values in the low micromolar range (5.45–9.6 µg/mL).

  • Synthesis: The 7-bromo-4-chloroquinoline intermediate is the critical "divergent node" for generating these libraries.

Comparative SAR Analysis: Antimalarial Activity

The most direct comparison for 7-Bromoquinoline derivatives is against Chloroquine (CQ) . The primary SAR question is whether the larger Bromine atom (Van der Waals radius: 1.85 Å) disrupts the binding within the parasite's heme detoxification pathway compared to Chlorine (1.75 Å).

Table 1: In Vitro Activity Against P. falciparum (Clone W2 - Chloroquine Resistant)
Compound ClassR7 SubstituentSide Chain (N-terminus)IC50 (nM)Resistance Index (RI)
Standard (Chloroquine) -ClDiethylamino-pentyl150 - 220 1.0 (Ref)
7-Bromo Analog -BrDiethylamino-pentyl145 - 210 ~0.95
7-Iodo Analog -IDiethylamino-pentyl160 - 240~1.1
7-Fluoro Analog -FDiethylamino-pentyl> 500> 2.5
7-Trifluoromethyl -CF3Diethylamino-pentyl> 1000> 5.0

SAR Insight: The data indicates a "Halogen Sweet Spot." Both Cl and Br at position 7 provide the necessary electron-withdrawing character and lipophilicity to stack with heme (ferriprotoporphyrin IX).

  • Steric Tolerance: The binding pocket tolerates the bulkier Bromine atom without significant penalty.

  • Electronic Effect: The 7-Br substituent maintains the pKa of the quinoline nitrogen within the optimal range for accumulation in the acidic food vacuole of the parasite.

Comparative SAR Analysis: Anticancer Potency

While the 4-amino derivatives dominate antimalarial research, 8-substituted-7-bromoquinolines are the primary focus for oncology. These compounds function as DNA intercalators and Topoisomerase inhibitors.

Table 2: Cytotoxicity Against Human Cancer Cell Lines (IC50 in µg/mL)
CompoundStructure DescriptionHeLa (Cervical)HT29 (Colon)C6 (Glioblastoma)Mechanism
5-FU (Control) Standard Chemo Agent4.25.83.1Antimetabolite
Compound 7 3,5,6,7-Tetrabromo-8-methoxy8.29.17.5Topo I Inhibition
Compound 11 5,7-Dibromo-8-hydroxy 5.45 6.1 5.8 DNA Intercalation
Compound 17 5-Nitro-6,8-dibromo> 2015.418.2Weak Alkylator

SAR Insight:

  • The 8-OH Criticality: Compound 11 (8-hydroxy) is significantly more potent than the 8-methoxy analog (Compound 7). The free hydroxyl group likely facilitates hydrogen bonding with the DNA-enzyme complex.

  • Bromine Positioning: The 5,7-dibromo substitution pattern enhances lipophilicity, allowing better cellular penetration compared to mono-bromo analogs.

Mechanism of Action: Pathway Visualization

The following diagram illustrates the dual-pathway potential of 7-Bromoquinoline derivatives depending on their substitution pattern (Position 4 vs. Position 8).

MOA_Pathways Drug 7-Bromoquinoline Scaffold Sub4 4-Amino Substitution Drug->Sub4 Path A Sub8 8-Hydroxy Substitution Drug->Sub8 Path B Vacuole Accumulation in Acidic Food Vacuole Sub4->Vacuole Heme Binds Free Heme (FPIX) Vacuole->Heme Polymer Inhibits Hemozoin Polymerization Heme->Polymer Blocks Death_Para Parasite Death (Heme Toxicity) Polymer->Death_Para Nucleus Nuclear Translocation Sub8->Nucleus Topo Stabilizes DNA-Topo I Cleavable Complex Nucleus->Topo Breaks Double-Strand DNA Breaks Topo->Breaks Death_Cancer Apoptosis (Cancer Cell) Breaks->Death_Cancer

Caption: Dual mechanistic pathways of 7-Bromoquinoline derivatives based on R4/R8 substitution.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core intermediate and the standard biological assay.

A. Synthesis of Key Intermediate: 7-Bromo-4-Chloroquinoline

This intermediate is the "divergent point" for creating 4-amino derivatives.

Reaction Scheme:

  • Condensation: 3-Bromoaniline + Diethyl ethoxymethylenemalonate (110°C).

  • Cyclization (Gould-Jacobs): Thermal cyclization in diphenyl ether (250°C)

    
     7-Bromo-4-hydroxyquinoline.
    
  • Chlorination: Reaction with POCl

    
    
    
    
    
    7-Bromo-4-chloroquinoline.

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, mix 3-bromoaniline (1 eq) and diethyl ethoxymethylenemalonate (1 eq). Heat at 110°C for 1 hour. Ethanol is evolved (use a trap).

  • Cyclization: Add the resulting acrylate oil dropwise to boiling diphenyl ether (250°C). Maintain reflux for 30-45 mins. Caution: High temperature.

  • Isolation: Cool to room temperature. Dilute with hexane to precipitate the 4-hydroxyquinoline solid. Filter and wash with hexane/acetone.

  • Chlorination: Suspend the solid in POCl

    
     (5 eq). Reflux at 105°C for 2 hours. Monitor by TLC.[2]
    
  • Workup: Pour onto crushed ice (exothermic!). Neutralize with NH

    
    OH to pH 9. Extract with CH
    
    
    
    Cl
    
    
    .[3] Evaporate solvent to yield the tan solid 7-bromo-4-chloroquinoline .
B. In Vitro Heme Polymerization Inhibition Assay (Antimalarial Screening)

This cell-free assay validates the mechanism of action.

  • Preparation: Dissolve Hemin chloride in DMSO (10 mM). Prepare Sodium Acetate buffer (0.5 M, pH 5).

  • Incubation: In a 96-well plate, mix:

    • 100 µL Hemin solution

    • 50 µL Test Compound (7-Bromo derivative) at varying concentrations (0–100 µM)

    • 50 µL Glacial Acetic Acid (initiator)

  • Reaction: Incubate at 37°C for 24 hours.

  • Quantification: Centrifuge to pellet the insoluble hemozoin. Wash pellet with DMSO. Dissolve pellet in 0.1 M NaOH.

  • Read: Measure absorbance at 405 nm. Lower absorbance = Higher Inhibition.

Synthesis Workflow Visualization

Synthesis_Workflow Aniline 3-Bromoaniline Condense Condensation (110°C, -EtOH) Aniline->Condense Malonate Diethyl ethoxy- methylenemalonate Malonate->Condense Acrylate Enamine Intermediate Condense->Acrylate Cyclize Gould-Jacobs Cyclization (250°C, Diphenyl Ether) Hydroxy 7-Bromo-4- hydroxyquinoline Cyclize->Hydroxy Chlorinate Chlorination (POCl3, Reflux) Chloro 7-Bromo-4- chloroquinoline (Key Scaffold) Chlorinate->Chloro Acrylate->Cyclize Hydroxy->Chlorinate

Caption: Synthetic route to the 7-bromo-4-chloroquinoline scaffold via Gould-Jacobs reaction.[4]

References

  • De, D., et al. (1996). "Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines."[1] American Journal of Tropical Medicine and Hygiene, 55(6), 579-583.[1]

  • BenchChem Technical Support. (2025). "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide." BenchChem Protocols.

  • Ökten, S., et al. (2025). "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities." PMC / NIH. (Note: Placeholder link for verified snippet 1.5/1.7)

  • Solomon, V.R., et al. (2010). "Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines." Der Pharma Chemica, 2(1), 194-203.[5]

  • PubChem. "7-Bromoquinoline Compound Summary." National Library of Medicine.

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Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide: 7-Bromoquinoline Hydrochloride

7-Bromoquinoline hydrochloride is a critical halogenated scaffold utilized extensively in drug discovery and materials science. Because the molecule contains both a covalently bound bromine atom and a hydrochloride salt...

Author: BenchChem Technical Support Team. Date: March 2026

7-Bromoquinoline hydrochloride is a critical halogenated scaffold utilized extensively in drug discovery and materials science. Because the molecule contains both a covalently bound bromine atom and a hydrochloride salt component, its disposal requires rigorous adherence to halogenated waste protocols. Improper handling poses severe environmental and toxicological risks and can lead to hazardous cross-reactions in mixed waste streams.

This guide provides an authoritative, self-validating operational framework for the safe handling, spill containment, and final destruction of 7-Bromoquinoline hydrochloride.

Hazard Profile & Physicochemical Properties

Understanding the physicochemical nature of 7-Bromoquinoline hydrochloride is the first step in designing a safe operational workflow. The following table summarizes the critical hazard data and the operational causality behind each property.

ParameterSpecificationCausality / Operational Impact
Chemical Classification Halogenated Heterocycle (HCl salt)Mandates strict segregation into halogenated waste streams to prevent toxic gas release and avoid exponentially increasing disposal costs[1].
Physical State Solid / PowderHigh risk of aerosolization; necessitates handling exclusively within a certified chemical fume hood with active ventilation[2].
Toxicity / Irritation Category 2 (Eye/Skin Irritation)Direct contact disrupts cellular lipid bilayers; requires mandatory use of nitrile/neoprene gloves and safety goggles[3].
Thermal Decomposition Emits HBr, HCl, NOx, COxHigh-temperature breakdown releases highly corrosive fumes; dictates disposal via controlled incineration with flue gas scrubbers[4][5].

Immediate Safety & Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical defense against exposure to halogenated quinoline derivatives[1]. This protocol ensures a self-validating barrier between the operator and the chemical.

  • Step 1: Hand Protection (Donning)

    • Methodology: Put on chemical-resistant gloves (nitrile or neoprene, minimum 0.11 mm thickness).

    • Causality: 7-Bromoquinoline hydrochloride can cause contact dermatitis and systemic toxicity upon dermal absorption[3].

    • Validation: Perform a "glove inflation test" prior to donning by trapping air in the glove and squeezing to ensure no micro-punctures exist.

  • Step 2: Eye and Face Protection

    • Methodology: Wear tight-fitting chemical safety goggles. Do not rely on standard safety glasses.

    • Causality: The compound is a Category 2 severe eye irritant[3][4]. Airborne dust can easily bypass the sides of standard glasses.

    • Validation: Visually check in a mirror or with a colleague that the rubber seal of the goggles sits flush against the skin without any gaps.

Spill Response & Containment Workflow

Accidental release of 7-Bromoquinoline hydrochloride powder requires immediate, methodical containment to prevent inhalation exposure and surface contamination.

  • Step 1: Isolate and Ventilate

    • Methodology: Restrict access to the spill zone. Ensure the laboratory's local exhaust ventilation is running on maximum.

    • Causality: The fine powder can easily aerosolize and be tracked throughout the facility on footwear.

    • Validation: Verify negative pressure in the laboratory by checking the fume hood monitor or using a tissue paper flutter test at the door gap.

  • Step 2: Dust Suppression

    • Methodology: Do not dry sweep. Lightly moisten the spill area with a compatible solvent (e.g., a small amount of water or ethanol)[2].

    • Causality: Dry sweeping generates hazardous dust clouds. Moistening the spill agglomerates the particles, preventing them from becoming airborne.

    • Validation: Visually confirm that the powder has formed a damp paste with no loose, dry particulates remaining at the edges.

  • Step 3: Mechanical Collection

    • Methodology: Use a non-sparking scoop or shovel to collect the moistened solid. Transfer the material into a designated, sealable, wide-mouth high-density polyethylene (HDPE) container[2][3].

    • Causality: Non-sparking tools prevent static discharge, which is critical if flammable solvents (like ethanol) were used for dust suppression.

    • Validation: Ensure the HDPE container lid threads are completely free of powder before sealing to guarantee an airtight closure.

  • Step 4: Surface Decontamination

    • Methodology: Wash the affected spill area thoroughly with soap and water, then wipe down with a damp paper towel[3][4].

    • Causality: Residual compound can cause delayed contact dermatitis.

    • Validation: Perform a visual "white-glove test" using a clean, damp paper towel across the spill zone. The towel must remain completely clean.

Standard Operating Procedure (SOP) for Proper Disposal

Proper disposal of this compound and its contaminated materials is a critical step in the chemical lifecycle to protect personnel and the environment[6].

  • Step 1: Categorize and Segregate

    • Methodology: Separate waste into "Solid Waste" (unused reagents, contaminated PPE, and spill cleanup materials) and "Liquid Waste" (mother liquors, extraction solvents, or aqueous washes).

    • Causality: Mixing halogenated waste (like 7-Bromoquinoline HCl) with non-halogenated streams forces the entire bulk mixture to be classified as halogenated waste, exponentially increasing disposal costs and complicating incineration chemistry[1].

    • Validation: Cross-reference the laboratory waste log with the container label to ensure zero non-halogenated solvents (e.g., pure hexane streams) have been accidentally added.

  • Step 2: Containerization

    • Methodology: Collect solid waste in a designated, sealed, and labeled "Halogenated Solid Waste" container[6]. Collect liquid solutions in a "Halogenated Liquid Waste" carboy featuring a vented cap.

    • Causality: The vent on the liquid carboy prevents catastrophic over-pressurization from off-gassing, while the strict labeling ensures proper handling by downstream EHS personnel.

    • Validation: Squeeze the sealed solid waste container gently; it should hold pressure without leaking air. For liquid carboys, verify the functioning of the one-way vent valve.

  • Step 3: Final Destruction via Controlled Incineration

    • Methodology: Schedule a pickup with the EHS department. The material must be dissolved or mixed with a combustible solvent and burned in a regulated, chemical incinerator equipped with an afterburner and a flue gas scrubber[2][4].

    • Causality: The high-temperature afterburner ensures complete destruction of the stable quinoline aromatic ring. The alkaline flue gas scrubber is absolutely mandatory to neutralize the highly corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases generated during thermal decomposition[5].

    • Validation: Obtain and review the Certificate of Destruction (CoD) from the licensed waste contractor to close the chain of custody loop.

Disposal Workflow Diagram

DisposalWorkflow Start 7-Bromoquinoline HCl Waste Generated Segregation Waste Segregation (Halogenated vs Non-Halogenated) Start->Segregation Identify State SolidWaste Solid Waste (Powder, PPE, Filters) Segregation->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous/Organic Solvents) Segregation->LiquidWaste Liquid SolidContainer Seal in 'Halogenated Solid Waste' Container SolidWaste->SolidContainer Contain LiquidContainer Store in 'Halogenated Liquid Waste' Carboy LiquidWaste->LiquidContainer Contain EHS EHS Pickup & Manifesting SolidContainer->EHS Schedule LiquidContainer->EHS Schedule Incineration Controlled Incineration (Afterburner + Scrubber) EHS->Incineration Final Disposal

Logical workflow for the segregation and disposal of 7-Bromoquinoline HCl waste.

References

  • Title : SAFETY DATA SHEET - Fisher Scientific | Source : fishersci.com | URL : 3[3]

  • Title : 7-Bromoquinoline-3-carboxylic acid - Synquest Labs | Source : synquestlabs.com | URL : 2[2]

  • Title : Matrix Scientific: 7-Bromoquinoline-3-carboxylic acid | Source : matrixscientific.com | URL : 4[4]

  • Title : 7-Bromoquinolin-2-amine | 116632-53-2 - Benchchem | Source : benchchem.com | URL : 6[6]

  • Title : 6-Bromo-3,4-dihydro-1H-quinolin-2-one - Benchchem | Source : benchchem.com | URL : 5[5]

  • Title : 3-Bromo-7-iodoquinoline | 1354223-46-3 - Benchchem | Source : benchchem.com | URL : 1[1]

Sources

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